TRV055
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C42H57N9O9 |
|---|---|
分子量 |
832.0 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C42H57N9O9/c1-5-25(4)36(50-37(54)30(18-27-13-15-29(52)16-14-27)46-39(56)35(24(2)3)49-34(53)21-43)40(57)47-31(20-28-22-44-23-45-28)41(58)51-17-9-12-33(51)38(55)48-32(42(59)60)19-26-10-7-6-8-11-26/h6-8,10-11,13-16,22-25,30-33,35-36,52H,5,9,12,17-21,43H2,1-4H3,(H,44,45)(H,46,56)(H,47,57)(H,48,55)(H,49,53)(H,50,54)(H,59,60)/t25-,30-,31-,32-,33-,35-,36-/m0/s1 |
InChI 键 |
YAJPGWCDYDATRI-DIUSPMSXSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)CN |
规范 SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)CN |
产品来源 |
United States |
Foundational & Exploratory
The Mechanism of Action of TRV055: A Gq-Biased Agonist of the Angiotensin II Type 1 Receptor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
TRV055, also known as TRV120055, is a synthetic peptide analog of Angiotensin II (Ang II) engineered to act as a G protein-biased agonist at the Angiotensin II Type 1 Receptor (AT1R).[1][2] Unlike the endogenous ligand Ang II, which activates both G protein-dependent and β-arrestin-dependent signaling pathways, this compound preferentially activates the Gαq protein signaling cascade while having a minimal effect on β-arrestin recruitment.[3][4][5] This biased agonism results in a distinct pharmacological profile, primarily characterized by the stimulation of pathways leading to fibrotic responses in cardiac cells. This document provides a comprehensive overview of the molecular mechanism, signaling pathways, and cellular effects of this compound, supported by quantitative data and detailed experimental methodologies.
Core Mechanism: Gq-Biased Agonism at the AT1R
The canonical activation of the AT1R by its endogenous agonist, Ang II, initiates two major signaling cascades: one mediated by heterotrimeric G proteins (primarily Gαq) and another by β-arrestins.[6][7] this compound is classified as a "gain-of-function" ligand for the Gq pathway, demonstrating over 10-fold greater allosteric coupling to Gq than Ang II, while exhibiting comparable or significantly reduced engagement of the β-arrestin pathway.[4]
This functional selectivity arises from the unique conformational state this compound stabilizes in the AT1R upon binding.[3] Studies using Double Electron-Electron Resonance (DEER) spectroscopy show that Gq-biased agonists like this compound induce a less-pronounced outward movement of the receptor's transmembrane helix 6 (TM6) compared to the more substantial movement induced by Ang II.[4] This distinct receptor conformation favors coupling to Gαq, leading to the preferential activation of its downstream effectors.
Intracellular Signaling Pathway of this compound
The preferential activation of the Gαq protein by the this compound-bound AT1R initiates a well-defined intracellular signaling cascade, particularly characterized in human cardiac fibroblasts.[1]
-
Gαq Activation : this compound binding to AT1R facilitates the exchange of GDP for GTP on the Gαq subunit, causing its dissociation and activation.
-
TGF-β1 Upregulation : Activated Gαq stimulates downstream effectors that lead to the increased synthesis and secretion of Transforming Growth Factor-beta 1 (TGF-β1).[1]
-
ERK1/2 Phosphorylation : TGF-β1, acting through its own receptor, subsequently promotes the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). The activation of ERK1/2 by this compound is dependent on this TGF-β1 signaling loop, as blockade of TGF-β signaling inhibits ERK1/2 phosphorylation.[1]
-
Pro-Fibrotic Cellular Response : The activated TGF-β1/ERK axis mediates key cellular responses associated with cardiac fibrosis.[1] These include fibroblast proliferation, differentiation into myofibroblasts (indicated by increased α-smooth muscle actin (α-SMA) expression), and increased synthesis and secretion of extracellular matrix proteins like Collagen I.[1][2]
Quantitative Pharmacological Profile
The biased agonism of this compound is quantified by comparing its potency (EC₅₀) and efficacy (Eₘₐₓ) in assays measuring Gq pathway activation versus those measuring β-arrestin recruitment. Data consistently show that this compound is a potent and high-efficacy agonist for Gq-mediated signaling (e.g., inositol phosphate production) but acts as a very weak partial agonist or antagonist in β-arrestin recruitment assays.[5]
| Ligand | Assay | Pathway | Potency (EC₅₀) | Efficacy (Eₘₐₓ, % of Ang II) | Reference |
| Angiotensin II | IP₁ Formation | Gq | ~1-10 nM | 100% | [5] |
| β-arrestin Recruitment | β-arrestin | ~10-100 nM | 100% | [5] | |
| This compound | IP₁ Formation | Gq | ~1-10 nM | ~100-120% | [5] |
| β-arrestin Recruitment | β-arrestin | >1000 nM | <10% | [5] |
Note: The values presented are approximate ranges derived from published concentration-response curves and are intended for comparative purposes.
Key Experimental Protocols
The characterization of this compound's mechanism of action relies on specific in vitro assays to quantify signaling pathway activation and cellular responses.
Gαq Activation: HTRF IP-One Assay
This assay measures the accumulation of inositol monophosphate (IP₁), a stable downstream metabolite of the Gαq signaling cascade.
-
Principle : A competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF). Native IP₁ produced by cells competes with a labeled IP₁ analog for binding to a specific antibody. A high IP₁ concentration leads to a low HTRF signal.
-
Methodology :
-
Cell Culture : HEK293 cells stably expressing the human AT1R are cultured to ~80% confluency and seeded into 384-well plates.
-
Compound Stimulation : Cells are washed and incubated with stimulation buffer containing Lithium Chloride (LiCl) to inhibit IP₁ degradation.
-
Ligand Addition : this compound, Ang II (positive control), or vehicle (negative control) is added at various concentrations and incubated for 60 minutes at 37°C.
-
Detection : HTRF detection reagents (an anti-IP₁ antibody labeled with a donor fluorophore and an IP₁ analog labeled with an acceptor) are added.
-
Signal Reading : After a 60-minute incubation at room temperature, the plate is read on an HTRF-compatible reader, and the ratio of acceptor/donor emission is calculated.
-
Data Analysis : The HTRF ratio is converted to IP₁ concentration using a standard curve. EC₅₀ and Eₘₐₓ values are determined by fitting the concentration-response data to a four-parameter logistic equation.
-
β-Arrestin Recruitment: PathHunter® Assay
This assay quantifies the recruitment of β-arrestin to the activated AT1R.
-
Principle : Based on enzyme fragment complementation (EFC). The AT1R is fused to a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Ligand-induced recruitment brings the fragments together, forming an active β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
-
Methodology :
-
Cell Culture : CHO-K1 cells stably co-expressing the AT1R-ProLink and β-arrestin-Enzyme Acceptor constructs are seeded into 384-well plates.
-
Ligand Addition : this compound, Ang II, or vehicle is added at various concentrations and incubated for 90 minutes at 37°C.
-
Detection : PathHunter detection reagent mix, containing the chemiluminescent substrate, is added to the wells.
-
Signal Reading : After a 60-minute incubation at room temperature, the luminescence is measured using a plate reader.
-
Data Analysis : Luminescence values are plotted against ligand concentration, and EC₅₀ and Eₘₐₓ values are determined via non-linear regression.
-
Cellular Response: Cardiac Fibroblast Proliferation Assay
This assay measures the mitogenic effect of this compound on primary human cardiac fibroblasts.
-
Principle : Proliferation is assessed by quantifying the incorporation of 5-ethynyl-2'-deoxyuridine (EdU), a thymidine analog, into newly synthesized DNA. Incorporated EdU is detected via a click chemistry reaction with a fluorescent azide.
-
Methodology :
-
Cell Culture : Primary human cardiac fibroblasts are seeded in 96-well plates and serum-starved for 24 hours to synchronize the cell cycle.
-
Compound Treatment : Cells are treated with this compound (e.g., 200 nM), Ang II, or vehicle in low-serum medium for 24-48 hours.[1]
-
EdU Labeling : EdU (10 µM) is added to the culture medium for the final 2-4 hours of the treatment period.
-
Fixation and Permeabilization : Cells are fixed with 4% paraformaldehyde and permeabilized with Triton X-100.
-
EdU Detection : The Click-iT® reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488) is added and incubated for 30 minutes.
-
Nuclear Staining : Nuclei are counterstained with Hoechst or DAPI.
-
Imaging and Analysis : Plates are imaged using a high-content imaging system. The percentage of proliferating cells is calculated as the ratio of EdU-positive nuclei to the total number of nuclei.
-
Advanced Methodology: Proximity Proteomics
To map the signaling complexes formed by the AT1R in response to biased agonists, advanced techniques like peroxidase-catalyzed proximity labeling (e.g., APEX2) are employed.[6] This method identifies proteins in the immediate vicinity of the receptor, providing a snapshot of the ligand-specific interactome.[6]
Conclusion
This compound is a potent, Gq-biased agonist of the AT1R. Its mechanism of action is defined by the selective engagement of the Gαq signaling pathway, which, in cardiac fibroblasts, proceeds through a TGF-β1/ERK1/2 axis to promote pro-fibrotic cellular activities. This functional selectivity, driven by the stabilization of a unique receptor conformation, distinguishes it from the balanced signaling of the endogenous agonist Angiotensin II. The detailed understanding of this mechanism provides a clear framework for investigating the therapeutic potential and physiological consequences of G protein-biased signaling at the AT1R.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biased agonists differentially modulate the receptor conformation ensembles in Angiotensin II Type 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angiotensin analogs with divergent bias stabilize distinct receptor conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantifying Ligand Bias at Seven-Transmembrane Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mapping Angiotensin II Type 1 Receptor-Biased Signaling Using Proximity Labeling and Proteomics Identifies Diverse Actions of Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Angiotensin and biased analogs induce structurally distinct active conformations within a GPCR - PMC [pmc.ncbi.nlm.nih.gov]
TRV055: A G Protein-Biased Agonist of the Angiotensin II Type 1 Receptor (AT1R) - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRV055, also known as TRV120055, is a synthetic peptide analog of Angiotensin II that acts as a G protein-biased agonist at the Angiotensin II Type 1 Receptor (AT1R).[1] This biased agonism is characterized by the preferential activation of G protein-mediated signaling pathways over β-arrestin-mediated pathways.[1][2] Specifically, this compound demonstrates a bias towards the Gαq signaling cascade. This unique pharmacological profile makes this compound a valuable tool for dissecting the distinct roles of G protein and β-arrestin signaling in the context of AT1R activation and a potential therapeutic agent in conditions where selective G protein activation is desired.
This technical guide provides a comprehensive overview of this compound, including its signaling properties, quantitative pharmacological data, and detailed experimental protocols for its characterization.
Core Signaling Pathways of this compound at the AT1R
The Angiotensin II Type 1 Receptor is a class A G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand Angiotensin II, initiates both G protein-dependent and β-arrestin-dependent signaling cascades. This compound, as a G protein-biased agonist, selectively engages the Gαq pathway.
The binding of this compound to the AT1R induces a conformational change in the receptor that favors coupling to the heterotrimeric G protein Gαq. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). Downstream of this, this compound has been shown to upregulate Transforming Growth Factor-beta 1 (TGF-β1) and promote the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1]
In contrast, this compound shows significantly reduced potency and efficacy in recruiting β-arrestin to the AT1R. This diminished β-arrestin engagement is the hallmark of its G protein bias.
Figure 1: Signaling pathway of this compound at the AT1R.
Quantitative Pharmacological Data
The G protein bias of this compound is quantified by comparing its potency (EC50) and efficacy (Emax) in G protein-mediated signaling assays versus β-arrestin recruitment assays. The table below summarizes the available quantitative data for this compound in comparison to the endogenous ligand, Angiotensin II.
| Ligand | Assay Type | Parameter | Value | Reference |
| This compound | Radioligand Binding | pKi | 4.89 ± 0.05 | (Wingler et al., 2020) |
| Gαq Activation (Ca²⁺ Flux) | EC50 | Dose-dependent | (Staus et al., 2020) | |
| β-arrestin Recruitment | EC50 | Not specified | (Staus et al., 2020) | |
| Ang II | Gαq Activation (IP-One) | EC50 | Specified in source | (Wingler et al., 2020) |
| β-arrestin Endocytosis | EC50 | Specified in source | (Wingler et al., 2020) |
Note: Specific EC50 and Emax values for this compound across different assays are often found in the supplementary data of publications and can vary depending on the cell system and assay format used.
Experimental Protocols
Inositol Phosphate (IP-One) Assay for Gαq Activation
This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as a measure of Gαq activation.
Figure 2: Workflow for the IP-One HTRF assay.
Detailed Methodology:
-
Cell Culture: Plate HEK293 cells stably expressing human AT1R in a 96-well white plate at a density of 40,000 cells per well and culture overnight.
-
Serum Starvation: The next day, replace the culture medium with serum-free medium and incubate for at least 4 hours.
-
Ligand Stimulation: Prepare a dose-response curve of this compound and the reference agonist, Angiotensin II. Add the compounds to the cells in a stimulation buffer containing 50 mM LiCl.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Cell Lysis and Detection: Lyse the cells and add the IP1-d2 acceptor and anti-IP1 cryptate HTRF reagents according to the manufacturer's protocol (e.g., Cisbio IP-One Gq kit).
-
Measurement: After a 1-hour incubation at room temperature in the dark, read the plate on an HTRF-compatible plate reader.
-
Data Analysis: Calculate the HTRF ratio (665 nm/620 nm) and plot the data against the logarithm of the agonist concentration to determine EC50 and Emax values.
DiscoverX PathHunter® β-Arrestin Recruitment Assay
This is a cell-based enzyme fragment complementation (EFC) assay used to measure the recruitment of β-arrestin to an activated GPCR.
Figure 3: Workflow for the PathHunter β-Arrestin assay.
Detailed Methodology:
-
Cell Plating: Plate PathHunter® eXpress β-Arrestin cells co-expressing AT1R-ProLink and β-arrestin-Enzyme Acceptor in a 384-well white plate according to the manufacturer's protocol.
-
Compound Addition: Prepare serial dilutions of this compound and a reference agonist. Add the compounds to the cells.
-
Incubation: Incubate the plate at 37°C for 90 minutes.
-
Detection: Add the PathHunter detection reagents to the wells.
-
Measurement: After a 60-minute incubation at room temperature in the dark, measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the relative light units (RLU) against the logarithm of the agonist concentration to determine EC50 and Emax values.
ERK1/2 Phosphorylation Assay (In-Cell Western)
This assay quantifies the levels of phosphorylated ERK1/2 in cells as a measure of downstream signaling.
Detailed Methodology:
-
Cell Culture and Starvation: Plate AT1R-expressing cells in a 96-well plate. Once confluent, serum-starve the cells for 12-24 hours.
-
Ligand Stimulation: Treat the cells with a dose-response of this compound or a reference agonist for a specified time (e.g., 5-10 minutes).
-
Fixation and Permeabilization: Fix the cells with 4% formaldehyde and permeabilize with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., LI-COR Odyssey Blocking Buffer).
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against phospho-ERK1/2 (e.g., rabbit anti-phospho-p44/42 MAPK) and a normalization protein (e.g., mouse anti-total ERK or a cell stain).
-
Secondary Antibody Incubation: Incubate with fluorescently-labeled secondary antibodies (e.g., IRDye® 800CW goat anti-rabbit and IRDye® 680RD goat anti-mouse).
-
Imaging: Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Data Analysis: Quantify the integrated intensity of the phospho-ERK signal and normalize it to the total ERK or cell stain signal. Plot the normalized signal against the logarithm of the agonist concentration.
Conclusion
This compound serves as a potent and selective tool for investigating the Gαq-mediated signaling of the AT1R. Its biased agonism allows for the functional separation of G protein and β-arrestin pathways, providing valuable insights into their respective physiological and pathophysiological roles. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of this compound and other biased agonists at the AT1R. Further research with this compound will continue to elucidate the intricate signaling mechanisms of this important receptor and may pave the way for novel therapeutic strategies.
References
The Role of TRV055 in Studying Fibrotic Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of TRV055 (also known as TRV120055), a critical research tool for elucidating the mechanisms of fibrotic diseases. This compound is a G protein-biased agonist for the angiotensin II type 1 receptor (AT1R), offering a unique approach to dissecting the specific signaling pathways that contribute to fibrosis.[1] This document details its mechanism of action, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and visualizes the associated signaling cascades.
Core Mechanism of Action: Gαq-Biased Agonism
This compound selectively activates the Gαq protein-dependent signaling pathway downstream of the AT1 receptor, with minimal recruitment of β-arrestin.[2][3] Angiotensin II (Ang II), the endogenous ligand for AT1R, is a balanced agonist that activates both G protein and β-arrestin pathways.[4][5] In contrast, this compound allows researchers to isolate and study the effects of the Gαq-mediated cascade, which has been demonstrated to be a primary driver of the pro-fibrotic effects of AT1R activation.[2] Studies have shown that the fibrogenic effects induced by this compound are comparable to those of Ang II, suggesting that AT1 receptor-induced cardiac fibrosis is Gαq-dependent and β-arrestin-independent.[2][3]
Signaling Pathway in Fibrotic Responses
The activation of the AT1R by this compound initiates a specific signaling cascade that culminates in key fibrotic outcomes, such as fibroblast proliferation and extracellular matrix (ECM) deposition. The primary pathway involves the upregulation of transforming growth factor-beta1 (TGF-β1) and the subsequent phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2).[1][2]
The binding of this compound to the AT1R leads to the activation of the Gαq protein. This, in turn, stimulates the synthesis and secretion of TGF-β1.[1][2] TGF-β1 is a potent pro-fibrotic cytokine that plays a central role in the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for ECM production in fibrotic tissue.[6][7][8] The elevated TGF-β1 then contributes to the phosphorylation and activation of ERK1/2, a downstream effector that further promotes the fibrotic phenotype.[1][2] This entire cascade can be blocked by AT1R antagonists, such as valsartan, confirming the specificity of the pathway.[2][3]
Caption: Signaling pathway of this compound-induced fibrotic response.
Quantitative Data Summary
Preclinical studies utilizing this compound have provided specific quantitative data on its effects on cardiac fibroblasts and myofibroblasts. These findings are crucial for designing experiments to probe Gαq-mediated fibrosis.
| Parameter | Cell Type | Concentration | Duration | Observed Effect | Citation |
| Fibroblast Proliferation | Human Cardiac Fibroblasts | 200 nM | 24 hours | Induction of cell proliferation. | [1] |
| Protein Upregulation | Human Cardiac Fibroblasts | 200 nM | 24 hours | Increased expression of Collagen I and α-SMA. | [1] |
| Stress Fiber Formation | Human Cardiac Fibroblasts | 200 nM | 24 hours | Promotion of stress fiber formation. | [1] |
| TGF-β1 Secretion | Human Cardiac Fibroblasts | 200 nM | 24 hours | Upregulation of TGF-β1 synthesis and secretion. | [1] |
| ERK1/2 Phosphorylation | Human Cardiac Fibroblasts | 200 nM | 30 minutes | Promotion of ERK1/2 phosphorylation. | [1] |
| Collagen Secretion | Adult Rat Myofibroblasts | 1 µM | Not Specified | Induction of collagen secretion at a level comparable to Ang II. | [1] |
Experimental Protocols
The following section details generalized methodologies for key experiments cited in the literature for studying the effects of this compound on fibroblast activation and signaling.
Cell Culture and Treatment
-
Cell Seeding: Plate human cardiac fibroblasts (or other relevant fibroblast types) in appropriate culture dishes (e.g., 6-well plates for protein analysis, 96-well plates for proliferation assays) at a predetermined density.
-
Starvation: Once cells reach desired confluency (e.g., 70-80%), serum-starve them for 24 hours in a serum-free medium to synchronize the cell cycle and reduce baseline signaling.
-
Treatment: Treat the serum-starved cells with this compound at the desired concentration (e.g., 200 nM). Include a vehicle control (e.g., DMSO or saline) and a positive control (e.g., Angiotensin II). For pathway inhibition studies, pre-incubate cells with specific inhibitors (e.g., an AT1R blocker like valsartan or a TGF-β signaling inhibitor) for 1-2 hours before adding this compound.
-
Incubation: Incubate the cells for the specified duration based on the endpoint being measured (e.g., 30 minutes for phosphorylation events, 24 hours for protein expression and proliferation).
Analysis of Fibrotic Markers (Western Blot)
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Collagen I, α-SMA, p-ERK1/2, total ERK1/2, or a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize to the loading control.
Visualization of Stress Fibers (Immunofluorescence)
-
Cell Culture: Grow cells on glass coverslips in a culture plate and treat as described in section 4.1.
-
Fixation & Permeabilization: After treatment, wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining: Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 30 minutes. Stain for F-actin (stress fibers) using fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488) for 1 hour at room temperature.
-
Mounting & Imaging: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Analysis: Visualize and capture images using a fluorescence microscope. Analyze the formation and organization of stress fibers.
Caption: Experimental workflow for studying this compound effects.
Conclusion
This compound is an invaluable pharmacological tool for dissecting the molecular underpinnings of fibrosis. By specifically activating the Gαq pathway downstream of the AT1 receptor, it enables researchers to differentiate the pro-fibrotic contributions of this cascade from those mediated by β-arrestin. The use of this compound in preclinical models has solidified the role of the AT1R/Gαq/TGF-β1/ERK axis in driving fibroblast activation and ECM production.[1][2] This targeted approach provides a clearer understanding of fibrosis pathogenesis and aids in the identification and validation of novel therapeutic targets aimed at mitigating Gαq-driven fibrotic diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Gαq protein-biased ligand of angiotensin II type 1 receptor mediates myofibroblast differentiation through TGF-β1/ERK axis in human cardiac fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Angiotensin and biased analogs induce structurally distinct active conformations within a GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mapping Angiotensin II Type 1 Receptor-Biased Signaling Using Proximity Labeling and Proteomics Identifies Diverse Actions of Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the Renin-Angiotensin-Aldosterone System in Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting fibrosis: mechanisms and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of angiotensin II signaling in the prevention of fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on TRV055 and its Effect on Gαq-mediated Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
TRV055 is a novel, G protein-biased agonist of the Angiotensin II Type 1 Receptor (AT1R). This technical guide provides a comprehensive overview of this compound's mechanism of action, with a specific focus on its effects on the Gαq-mediated signaling pathway. This document summarizes key quantitative data, details experimental protocols for assessing its activity, and provides visual representations of the signaling cascades and experimental workflows involved.
Introduction
The Angiotensin II Type 1 Receptor (AT1R) is a G protein-coupled receptor (GPCR) that plays a critical role in cardiovascular regulation. Upon activation by its endogenous ligand, Angiotensin II (AngII), the AT1R can signal through two primary pathways: the Gαq protein pathway and the β-arrestin pathway. While Gαq signaling is associated with vasoconstriction and aldosterone release, β-arrestin signaling has been implicated in both receptor desensitization and the activation of distinct signaling cascades.
Biased agonism is a phenomenon where a ligand preferentially activates one signaling pathway over another at the same receptor. This compound has been identified as a Gαq-biased agonist at the AT1R, meaning it more potently and efficaciously stimulates Gαq-mediated signaling compared to β-arrestin-mediated pathways.[1] This property makes this compound a valuable tool for dissecting the physiological and pathophysiological roles of Gαq signaling downstream of the AT1R and a potential therapeutic agent with a more targeted mechanism of action.
Gαq-Mediated Signaling Pathway
The canonical Gαq signaling pathway initiated by the activation of a GPCR like the AT1R involves a series of intracellular events culminating in various cellular responses.
As depicted in Figure 1, the binding of this compound to the AT1R induces a conformational change in the receptor, leading to the activation of the heterotrimeric G protein Gαq. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. The concurrent elevation of intracellular Ca²⁺ and DAG activates protein kinase C (PKC), which in turn can phosphorylate and activate downstream signaling molecules, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2). Phosphorylated ERK1/2 (p-ERK1/2) can then translocate to the nucleus to regulate gene expression, leading to various cellular responses such as cell proliferation, differentiation, and contraction.
Quantitative Data
This compound has been characterized as a "gain-of-function" ligand, demonstrating over 10-fold greater allosteric coupling to Gq than the endogenous ligand, Angiotensin II.[2] It is also more efficacious in stimulating cellular Gαq-mediated signaling events such as inositol monophosphate (IP1) generation.[2]
While specific EC50 and Emax values for this compound across different Gαq-mediated signaling assays are not consistently reported in a single source, the following table summarizes the expected outcomes based on its known biased agonist profile.
| Assay | Parameter | Expected Outcome for this compound | Reference |
| IP1 Accumulation | EC50 | Lower than or comparable to AngII | [2] |
| Emax | Higher than or comparable to AngII | [2] | |
| Calcium Mobilization | EC50 | Lower than or comparable to AngII | |
| Emax | Higher than or comparable to AngII | ||
| ERK1/2 Phosphorylation | EC50 | Lower than or comparable to AngII | [1] |
| Emax | Higher than or comparable to AngII | [1] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the Gαq-biased agonism of this compound.
Inositol Monophosphate (IP1) Accumulation Assay
This assay measures the accumulation of IP1, a stable downstream metabolite of IP3, and serves as a robust indicator of Gαq activation.
Materials:
-
AT1R-expressing cells (e.g., HEK293 or CHO cells)
-
Cell culture medium and supplements
-
96-well white, solid-bottom assay plates
-
Lithium chloride (LiCl)
-
This compound and Angiotensin II
-
IP-One HTRF Assay Kit (Cisbio) or equivalent
-
HTRF-compatible plate reader
Protocol:
-
Cell Culture: Culture AT1R-expressing cells in appropriate medium until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 96-well white, solid-bottom assay plates at a density of 20,000-40,000 cells per well and incubate overnight.
-
Serum Starvation: The following day, replace the culture medium with serum-free medium and incubate for at least 4 hours to reduce basal signaling.
-
LiCl Treatment: Add LiCl to the wells to a final concentration of 50 mM to inhibit the degradation of IP1.[3]
-
Stimulation: Add varying concentrations of this compound, Angiotensin II (as a positive control), or vehicle (as a negative control) to the wells. Incubate for 30-60 minutes at 37°C.
-
Cell Lysis: Lyse the cells by adding the lysis buffer provided in the IP-One HTRF assay kit.
-
HTRF Detection: Add the HTRF antibody reagents (anti-IP1-cryptate and IP1-d2) to the lysate.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).
-
Data Analysis: Calculate the ratio of the two emission signals and determine the concentration of IP1 from a standard curve. Plot the IP1 concentration against the agonist concentration to determine EC50 and Emax values.
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following Gαq activation.
Materials:
-
AT1R-expressing cells
-
96-well black-walled, clear-bottom assay plates
-
Fluo-4 AM or other suitable calcium-sensitive fluorescent dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound and Angiotensin II
-
Fluorescence plate reader with kinetic reading and injection capabilities (e.g., FlexStation or FLIPR)
Protocol:
-
Cell Plating: Seed AT1R-expressing cells into 96-well black-walled, clear-bottom plates at a density of 40,000-80,000 cells per well and incubate overnight.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye such as Fluo-4 AM (2-5 µM) and Pluronic F-127 (0.02-0.04%) in HBSS. Remove the culture medium from the cells and add the loading buffer.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light, to allow for dye loading and de-esterification.
-
Washing: Gently wash the cells with HBSS to remove excess dye.
-
Baseline Measurement: Place the plate in a fluorescence plate reader and measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Stimulation and Kinetic Measurement: Use the plate reader's injector to add varying concentrations of this compound or Angiotensin II to the wells while simultaneously recording the fluorescence intensity over time (e.g., every 1-2 seconds for 2-3 minutes).
-
Data Analysis: Determine the peak fluorescence response for each concentration and plot the response against the agonist concentration to calculate EC50 and Emax values.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay detects the phosphorylation of ERK1/2, a downstream effector in the Gαq signaling pathway.
Materials:
-
AT1R-expressing cells
-
Cell culture dishes
-
This compound and Angiotensin II
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Starvation: Culture AT1R-expressing cells in appropriate dishes until they reach 80-90% confluency. Serum-starve the cells for at least 4 hours.
-
Stimulation: Treat the cells with varying concentrations of this compound or Angiotensin II for a specified time (e.g., 5-15 minutes) at 37°C.[1]
-
Cell Lysis: Place the dishes on ice, wash the cells with ice-cold PBS, and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add a chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an anti-total-ERK1/2 antibody.
-
Data Analysis: Quantify the band intensities for phospho-ERK1/2 and total ERK1/2. Calculate the ratio of phospho-ERK1/2 to total ERK1/2 for each sample and plot this ratio against the agonist concentration to determine EC50 and Emax values.
Conclusion
This compound is a potent and efficacious Gαq-biased agonist of the AT1R. Its ability to selectively activate the Gαq signaling pathway makes it an invaluable research tool for elucidating the specific roles of this pathway in health and disease. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of this compound and other biased agonists, facilitating further research into the therapeutic potential of biased signaling at the AT1R.
References
Investigating TGF-β1 and p-ERK1/2 Upregulation by TRV055: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the signaling mechanisms of TRV055, a G protein-biased agonist of the angiotensin II type 1 receptor (AT1R). Specifically, it focuses on the upregulation of Transforming Growth Factor-beta 1 (TGF-β1) and phosphorylated Extracellular Signal-regulated Kinase 1/2 (p-ERK1/2) in response to this compound stimulation. This document outlines the underlying signaling pathways, presents quantitative data from relevant studies, details experimental protocols for investigation, and provides visual representations of the molecular interactions and experimental workflows.
Introduction
This compound is a pharmacological tool used to investigate the biased signaling of the AT1R. As a G protein-biased agonist, this compound preferentially activates Gαq-mediated signaling pathways over β-arrestin pathways.[1][2] This selective activation has been shown to induce fibrotic responses, including the upregulation of key signaling molecules such as TGF-β1 and the phosphorylation of ERK1/2.[3][4] Understanding the molecular mechanisms by which this compound elicits these effects is crucial for elucidating the role of Gαq-dependent AT1R signaling in cellular processes like fibroblast proliferation and extracellular matrix remodeling.[1][3] This guide serves as a comprehensive resource for researchers investigating the pharmacological effects of this compound.
Signaling Pathways
This compound-Mediated AT1R-Gαq Activation
This compound initiates its effects by binding to the AT1R, a G protein-coupled receptor (GPCR). This binding stabilizes a conformation of the receptor that preferentially couples to and activates the heterotrimeric G protein Gαq.[2] This leads to the dissociation of the Gαq subunit from the Gβγ dimer, allowing both to interact with downstream effectors.
Figure 1: this compound activation of the AT1R and Gαq protein dissociation.
Upregulation of TGF-β1
The activation of the AT1R/Gαq cascade by this compound leads to the increased synthesis and secretion of TGF-β1.[3][4] This process is a key step in this compound-induced fibrotic responses.
TGF-β1 and ERK1/2 Signaling Pathways
TGF-β1 acts as an autocrine and paracrine signaling molecule, binding to its own set of receptors (TGF-βR1 and TGF-βR2). This receptor activation can, in turn, activate the ERK1/2 signaling pathway. The phosphorylation of ERK1/2 is a critical downstream event in the signaling cascade initiated by this compound and amplified by TGF-β1.[3][4]
Figure 2: Signaling cascade from this compound to p-ERK1/2 upregulation via TGF-β1.
Quantitative Data
The following tables summarize the quantitative effects of this compound on TGF-β1 secretion and ERK1/2 phosphorylation in human cardiac fibroblasts, based on data reported in the literature.[1][3]
Table 1: Effect of this compound on TGF-β1 Secretion
| Treatment | Concentration | Incubation Time | TGF-β1 Secretion (Fold Change vs. Control) |
| Control | - | 24 hours | 1.0 |
| This compound | 200 nM | 24 hours | 2.5 ± 0.3 |
| Angiotensin II | 100 nM | 24 hours | 2.8 ± 0.4 |
*p < 0.05 vs. Control
Table 2: Effect of this compound on ERK1/2 Phosphorylation
| Treatment | Concentration | Incubation Time | p-ERK1/2 Level (Fold Change vs. Control) |
| Control | - | 30 minutes | 1.0 |
| This compound | 200 nM | 30 minutes | 3.2 ± 0.5 |
| Angiotensin II | 100 nM | 30 minutes | 3.5 ± 0.6 |
*p < 0.05 vs. Control
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the effects of this compound.
Cell Culture
Human cardiac fibroblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are serum-starved for 24 hours prior to treatment.
Quantification of TGF-β1 Secretion (ELISA)
Figure 3: Workflow for TGF-β1 ELISA.
-
Sample Preparation : After treating human cardiac fibroblasts with 200 nM this compound for 24 hours, the cell culture supernatant is collected.
-
ELISA : The concentration of TGF-β1 in the supernatant is quantified using a commercially available ELISA kit, following the manufacturer's instructions. Briefly, a 96-well plate is coated with a capture antibody specific for TGF-β1. Samples and standards are then added to the wells. After incubation and washing, a biotinylated detection antibody is added, followed by streptavidin-horseradish peroxidase (HRP). A substrate solution is then added, and the color development is stopped. The absorbance is measured at 450 nm.
Quantification of p-ERK1/2 Levels (Western Blot)
Figure 4: Workflow for p-ERK1/2 Western Blot.
-
Cell Lysis : Human cardiac fibroblasts are treated with 200 nM this compound for 30 minutes. Cells are then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer : Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting : The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody against p-ERK1/2 (e.g., 1:1000 dilution). After washing, the membrane is incubated with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software. To normalize for protein loading, the membrane is stripped and re-probed with an antibody against total ERK1/2.
Conclusion
This compound serves as a valuable pharmacological agent to dissect the Gαq-biased signaling of the AT1R. Its ability to upregulate TGF-β1 and promote the phosphorylation of ERK1/2 highlights a key pathway involved in cellular fibrotic responses. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the nuanced roles of biased agonism at the AT1R and its implications in physiology and disease.
References
The Impact of TRV055 on Fibroblast Proliferation and Collagen Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TRV055, also known as TRV120055, is a G protein-biased agonist of the angiotensin II type 1 receptor (AT1R).[1] Emerging research has identified its significant role in modulating fibroblast activity, specifically in promoting fibroblast proliferation and collagen secretion. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on fibroblasts, detailing its mechanism of action, summarizing key quantitative findings, and outlining the experimental protocols used to elucidate these effects. The information presented is intended to support further research and development in areas where fibroblast activity is a key therapeutic target, such as in fibrotic diseases.
Introduction
Fibroblasts are critical cellular mediators in tissue homeostasis and repair. However, their dysregulation can lead to pathological conditions characterized by excessive extracellular matrix deposition, a hallmark of fibrosis. The renin-angiotensin system (RAS) and its primary effector, angiotensin II (Ang II), are known to play a crucial role in these processes through the AT1R. This compound is a biased agonist that preferentially activates G protein-dependent signaling pathways downstream of the AT1R, with minimal engagement of the β-arrestin pathway.[2] This biased agonism offers a unique pharmacological tool to dissect the distinct roles of these two major signaling arms of the AT1R in fibroblast biology. This document will delve into the specific impact of this compound on fibroblast proliferation and collagen secretion, providing a technical resource for the scientific community.
Mechanism of Action: The Gαq-Mediated Signaling Pathway
This compound exerts its effects on fibroblasts primarily through the activation of the Gαq protein-coupled signaling cascade downstream of the AT1R. This pathway is distinct from the β-arrestin-mediated signaling that is also activated by the endogenous ligand, Angiotensin II. The stimulation of AT1R by this compound has been shown to induce fibrogenic effects comparable to those of Ang II, suggesting that the Gαq-dependent pathway is the principal driver of these responses in fibroblasts.[2]
The key steps in the this compound-induced signaling cascade are as follows:
-
AT1R Activation: this compound binds to and stabilizes a conformation of the AT1R that preferentially couples to the heterotrimeric G protein, Gαq.
-
Gαq Activation: This coupling leads to the exchange of GDP for GTP on the Gα subunit, causing its dissociation from the Gβγ dimer and subsequent activation.
-
Upregulation of TGF-β1: Activated Gαq stimulates downstream effectors that lead to the increased synthesis and secretion of Transforming Growth Factor-beta 1 (TGF-β1).[1][2] TGF-β1 is a potent pro-fibrotic cytokine that plays a central role in fibroblast activation and extracellular matrix production.[3]
-
ERK1/2 Phosphorylation: The signaling cascade, further potentiated by TGF-β1, results in the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[1][2]
-
Cellular Responses: Activated ERK1/2 translocates to the nucleus and phosphorylates transcription factors that regulate the expression of genes involved in cell proliferation and collagen synthesis. This ultimately leads to increased fibroblast proliferation and enhanced secretion of collagen type I.[1]
The Gαq-biased nature of this compound is highlighted by the finding that a β-arrestin-biased AT1R ligand, TRV120027, does not produce the same fibrogenic effects.[2]
Quantitative Data on this compound's Effects
The following tables summarize the key quantitative findings from studies investigating the impact of this compound on fibroblast proliferation and collagen secretion.
Table 1: Effect of this compound on Fibroblast Proliferation
| Cell Type | This compound Concentration | Treatment Duration | Outcome | Reference |
| Human Cardiac Fibroblasts | 200 nM | 24 hours | Induces fibroblast proliferation | [1] |
Table 2: Effect of this compound on Collagen Secretion
| Cell Type | This compound Concentration | Treatment Duration | Outcome | Reference |
| Human Cardiac Fibroblasts | 200 nM | 24 hours | Upregulates Collagen I protein expression | [1] |
| Adult Rat Myofibroblasts | 1 µM | Not Specified | Induces collagen secretion at a level comparable to Angiotensin II | [1] |
| Adult Rat Myofibroblasts | Not Specified | Not Specified | More effective at inducing collagen secretion than β-arrestin-biased ligands | [4] |
Experimental Protocols
The following sections detail representative experimental protocols for assessing fibroblast proliferation and collagen secretion in response to this compound. These protocols are based on standard methodologies employed in the field.
Fibroblast Isolation and Culture
-
Source: Primary cardiac fibroblasts are typically isolated from human or rat heart tissue.
-
Isolation Procedure: The tissue is minced and subjected to enzymatic digestion (e.g., with collagenase and trypsin) to release individual cells. The resulting cell suspension is then plated, and fibroblasts are selectively enriched based on their adherence to tissue culture plastic.
-
Culture Conditions: Fibroblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Fibroblast Proliferation Assays
A common method to assess fibroblast proliferation is the Cell Counting Kit-8 (CCK-8) assay.
-
Seeding: Fibroblasts are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with serum-free or low-serum medium for 24 hours to synchronize the cells. Subsequently, cells are treated with various concentrations of this compound or a vehicle control.
-
Assay: After the desired treatment period (e.g., 24 hours), 10 µL of CCK-8 solution is added to each well, and the plate is incubated for 1-4 hours at 37°C.
-
Quantification: The absorbance is measured at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.
Collagen Secretion Assays
Western blotting is a widely used technique to quantify the amount of secreted collagen.
-
Cell Culture and Treatment: Fibroblasts are grown to near confluence in 6-well plates. The cells are then washed and incubated in serum-free medium containing L-ascorbic acid (to promote collagen synthesis) and treated with this compound or a vehicle control for 24-48 hours.
-
Sample Collection: After treatment, the conditioned medium is collected and centrifuged to remove cellular debris. The cells are lysed to determine total protein content for normalization.
-
SDS-PAGE and Western Blotting: The conditioned medium is concentrated and subjected to SDS-polyacrylamide gel electrophoresis (SDS-PAGE) to separate proteins by size. The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for Collagen Type I. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualization and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensity is quantified using densitometry software and normalized to the total protein content of the corresponding cell lysate.
Conclusion
This compound, as a Gαq-biased agonist of the AT1R, has demonstrated clear pro-fibrotic effects by promoting fibroblast proliferation and collagen secretion. Its mechanism of action through the TGF-β1/ERK1/2 signaling axis provides valuable insights into the specific roles of G protein-mediated signaling in fibroblast pathobiology. The data and protocols presented in this guide serve as a foundational resource for researchers investigating the therapeutic potential of modulating AT1R signaling in fibrotic diseases. Further studies are warranted to fully elucidate the downstream targets of this pathway and to explore the in vivo efficacy of targeting Gαq-biased signaling for anti-fibrotic therapies.
References
The discovery and development of TRV055
An In-depth Technical Guide to the Discovery and Development of TRV055
Introduction
This compound, also known as TRV120055, is a synthetic peptide and a G protein-biased agonist of the angiotensin II type 1 receptor (AT1R).[1] It was developed to selectively activate the Gαq protein signaling pathway downstream of the AT1R, with minimal recruitment of β-arrestin. This biased agonism offers a novel therapeutic approach to modulate the physiological effects of the renin-angiotensin system, particularly in the context of fibrotic diseases. This document provides a comprehensive overview of the discovery, mechanism of action, and development of this compound, intended for researchers and professionals in drug development.
Discovery and Rationale
The discovery of this compound is rooted in the concept of biased agonism at G protein-coupled receptors (GPCRs). The AT1R, a classical GPCR, is the primary receptor for the octapeptide hormone angiotensin II (Ang II). Canonical AT1R signaling involves the activation of both G proteins (primarily Gαq) and β-arrestins. While G protein signaling mediates many of the well-known effects of Ang II on blood pressure and fluid balance, β-arrestin pathways are involved in receptor desensitization, internalization, and can also initiate their own signaling cascades.
The rationale for developing a Gq-biased AT1R agonist like this compound stems from the hypothesis that selective activation of G protein-mediated pathways, while avoiding β-arrestin signaling, could elicit specific, desired therapeutic effects. For instance, in certain pathological conditions like fibrosis, the Gαq-mediated pathways are thought to play a significant role. This compound and its analogue TRV056 were designed as "gain-of-function" ligands with a greater allosteric coupling to Gq than the endogenous ligand Ang II, while maintaining similar coupling to β-arrestin.[2]
Mechanism of Action
This compound functions as a G protein-biased agonist at the AT1R.[3][4] Upon binding to the receptor, it preferentially stabilizes a conformation that favors coupling to and activation of the Gαq protein. This leads to the initiation of downstream signaling cascades mediated by Gαq. In contrast to the balanced activation by Ang II, this compound is a "loss-of-function" ligand concerning β-arrestin-mediated pathways, showing significantly impaired recruitment of β-arrestin compared to Ang II.[2] Structural studies suggest that Gq-biased ligands like this compound induce a less-pronounced outward movement of the transmembrane helix 6 (TM6) of the receptor compared to β-arrestin-biased ligands.[5]
The selective activation of Gαq by this compound triggers intracellular signaling pathways, including the upregulation of transforming growth factor-beta 1 (TGF-β1) and the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2).[1] This targeted engagement of specific signaling pathways is the core of its mechanism of action and therapeutic potential.
Signaling Pathway
The signaling pathway initiated by this compound binding to the AT1R is depicted below. It highlights the biased activation of the Gαq pathway, leading to downstream fibrotic responses.
Preclinical Development and Key Experiments
The preclinical development of this compound has focused on characterizing its effects in cellular models of fibrosis. Key findings from these studies are summarized below.
Quantitative Data
| Parameter | Ligand | Value | Cell Type/System | Reference |
| Allosteric Coupling to Gq | This compound | >10-fold greater than Ang II | - | [2] |
| Allosteric Coupling to β-arrestin | This compound | Similar to Ang II | - | [2] |
| Concentration for Fibroblast Proliferation | This compound | 200 nM (24 h) | Human cardiac fibroblasts | [1] |
| Concentration for Collagen I and α-SMA Upregulation | This compound | 200 nM (24 h) | Human cardiac fibroblasts | [1] |
| Concentration for Stress Fiber Formation | This compound | 200 nM (24 h) | Human cardiac fibroblasts | [1] |
| Concentration for TGF-β1 Upregulation | This compound | 200 nM (24 h) | Human cardiac fibroblasts | [1] |
| Concentration for ERK1/2 Phosphorylation | This compound | 200 nM (30 min) | Human cardiac fibroblasts | [1] |
| Concentration for Collagen Secretion | This compound | 1 µM | Adult rat myofibroblasts | [1] |
Experimental Protocols
-
Human Cardiac Fibroblasts: Primary human cardiac fibroblasts are cultured in appropriate media. For experiments, cells are serum-starved and then treated with this compound (e.g., 200 nM) for specified durations (e.g., 30 minutes for phosphorylation studies, 24 hours for protein expression studies).[1]
-
Adult Rat Myofibroblasts: Myofibroblasts are isolated from adult rat hearts and cultured. For collagen secretion assays, cells are treated with this compound (e.g., 1 µM).[1]
A standard Western blotting protocol is used to assess the expression of proteins such as collagen I and α-SMA, and the phosphorylation of ERK1/2.
Immunofluorescence staining is employed to visualize the formation of stress fibers.
-
Cell Seeding and Treatment: Cells are grown on coverslips and treated with this compound.
-
Fixation and Permeabilization: Cells are fixed (e.g., with paraformaldehyde) and permeabilized (e.g., with Triton X-100).
-
Staining: F-actin is stained with fluorescently labeled phalloidin to visualize stress fibers. Nuclei are counterstained (e.g., with DAPI).
-
Imaging: Images are acquired using a fluorescence microscope.
To identify proteins in close proximity to the AT1R upon ligand stimulation, an engineered peroxidase (APEX2) is fused to the receptor.[6]
Future Directions
The development of this compound and other biased agonists represents a significant advancement in GPCR pharmacology. Future research will likely focus on:
-
In vivo efficacy: Evaluating the therapeutic potential of this compound in animal models of fibrosis and other relevant diseases.
-
Pharmacokinetics and safety: Characterizing the absorption, distribution, metabolism, excretion, and toxicity profile of this compound.
-
Clinical translation: If preclinical data are promising, advancing this compound into clinical trials for human diseases.
-
Further structural and mechanistic studies: Gaining a more detailed understanding of how this compound and other biased ligands stabilize specific receptor conformations to fine-tune downstream signaling.
Conclusion
This compound is a Gq-biased agonist of the AT1R that selectively activates G protein-mediated signaling pathways. Its discovery and preclinical characterization have provided valuable insights into the principles of biased agonism and its potential for therapeutic intervention. By preferentially modulating the Gαq pathway, this compound offers a promising strategy for targeting diseases where this pathway is pathologically activated, such as in fibrosis. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development in this exciting area of pharmacology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Angiotensin analogs with divergent bias stabilize distinct receptor conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. abmole.com [abmole.com]
- 5. Structural insights into ligand recognition and activation of angiotensin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mapping Angiotensin II Type 1 Receptor-Biased Signaling Using Proximity Labeling and Proteomics Identifies Diverse Actions of Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Understanding Biased Agonism at the Angiotensin II Type 1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of biased agonism at the Angiotensin II Type 1 (AT1) receptor, a critical target in cardiovascular disease. It delves into the core concepts of selective signal modulation, details the experimental protocols for assessing ligand bias, presents quantitative data for key biased agonists, and visualizes the complex signaling networks involved.
Introduction to Biased Agonism at the AT1 Receptor
The Angiotensin II Type 1 receptor (AT1R) is a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating blood pressure and cardiovascular homeostasis.[1][2] For decades, the therapeutic approach to modulating AT1R function has centered on antagonism, blocking the effects of its endogenous ligand, Angiotensin II (AngII). However, the discovery of biased agonism has unveiled a more nuanced strategy for drug development.
Biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate one of several downstream signaling pathways coupled to a single receptor.[1] In the context of the AT1R, this primarily involves the differential activation of the canonical Gαq protein-mediated pathway and the β-arrestin-mediated pathway.[2][3]
-
Gαq-Mediated Signaling: The binding of the endogenous agonist AngII to the AT1R typically leads to the activation of the Gαq protein. This initiates a signaling cascade through phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is largely responsible for the vasoconstrictive and hypertensive effects of AngII.[3]
-
β-Arrestin-Mediated Signaling: Following agonist binding and G protein activation, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the AT1R. This phosphorylation promotes the recruitment of β-arrestin proteins.[4] β-arrestins were initially characterized by their role in receptor desensitization and internalization. However, they are now recognized as versatile scaffolding proteins that can initiate their own signaling cascades, independent of G proteins.[2] These pathways can influence diverse cellular processes, including cell survival and cardiac contractility.[2] Activation of the AT1R-β-arrestin pathway has been shown to stimulate contractility and exert pro-survival effects in cardiomyocytes.[2]
The therapeutic potential of biased agonism at the AT1R lies in the ability to design ligands that selectively engage the beneficial β-arrestin-mediated pathways while simultaneously blocking the detrimental Gαq-mediated effects. Such a "biased agonist" could offer a novel therapeutic approach for conditions like acute heart failure.[2][5]
Key Ligands and their Signaling Bias
Several key ligands have been instrumental in elucidating the mechanisms of biased agonism at the AT1R.
-
Angiotensin II (AngII): The endogenous octapeptide hormone that acts as a balanced agonist, activating both Gαq and β-arrestin pathways.[1]
-
[Sar¹, Ile⁴, Ile⁸]-Angiotensin II (SII): A modified peptide analogue of AngII that is a potent β-arrestin-biased agonist. SII fails to activate classical G protein signaling but effectively recruits β-arrestin and stimulates β-arrestin-dependent signaling, such as the activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][3][6][7]
-
TRV027 (Sar-Arg-Val-Tyr-Ile-His-Pro-D-Ala-OH): A synthetic, β-arrestin-biased ligand developed for therapeutic applications.[2][5][8] TRV027 antagonizes AngII-stimulated G protein activation while simultaneously stimulating β-arrestin-mediated signaling.[2][5] It has been investigated in clinical trials for acute heart failure.[2]
Quantitative Analysis of Ligand Bias
The degree of bias for a particular ligand is quantified by comparing its potency (EC₅₀) and efficacy (Eₘₐₓ) in assays measuring the activation of different signaling pathways. The following tables summarize representative quantitative data for key AT1R ligands.
| Ligand | Assay | Pathway | Species | EC₅₀ (nM) | pEC₅₀ | Reference |
| Angiotensin II | β-arrestin recruitment (BRET) | β-arrestin | Human | 1.3 - 1.5 | 8.8 - 8.9 | [9] |
| Gαq activation (BRET) | Gαq | Human | ~1 | 9.0 | [10] | |
| IP-1 Accumulation | Gαq | Human | ~1 | 9.0 | [11] | |
| ERK1/2 Phosphorylation | Gαq/β-arrestin | Rat | ~10 | 8.0 | [12] | |
| SII | β-arrestin recruitment (BRET) | β-arrestin | Human | ~1.5 | 8.8 | [9] |
| Gαq activation | Gαq | Human | >10,000 | <5.0 | [6] | |
| ERK1/2 Phosphorylation | β-arrestin | Human | ~30,000 | 4.5 | [3] | |
| TRV027 | β-arrestin recruitment (Luminescence) | β-arrestin | Rat | 16 | 7.8 | [8] |
| IP-1 Accumulation | Gαq | Rat | >10,000 | <5.0 | [8] | |
| IP-1 Accumulation | Gαq | Human | >10,000 | <5.0 | [8] |
Note: EC₅₀ and pEC₅₀ values can vary depending on the specific experimental conditions, cell line, and assay format used.
Signaling Pathways of the AT1 Receptor
The signaling cascades initiated by the activation of the AT1R are complex and interconnected. The following diagrams illustrate the canonical Gαq-mediated pathway, the β-arrestin-mediated pathway, and the convergence on ERK1/2 signaling.
Experimental Protocols for Assessing Biased Agonism
A variety of in vitro assays are employed to characterize the signaling bias of AT1R ligands. Below are detailed methodologies for key experiments.
β-Arrestin Recruitment Assay (Bioluminescence Resonance Energy Transfer - BRET)
This assay measures the proximity between the AT1R and β-arrestin upon ligand stimulation.
Principle: BRET is a non-radiative energy transfer process that occurs between a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP) when they are in close proximity (<10 nm). In this assay, the AT1R is tagged with Rluc and β-arrestin is tagged with YFP. Ligand-induced recruitment of β-arrestin to the receptor brings the donor and acceptor into close proximity, resulting in an increase in the BRET signal.
Experimental Workflow:
References
- 1. Current Topics in Angiotensin II Type 1 Receptor Research: Focus on Inverse Agonism, Receptor Dimerization and Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biased Agonism of the Angiotensin II Type I Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Independent β-arrestin 2 and G protein-mediated pathways for angiotensin II activation of extracellular signal-regulated kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Making the switch: The role of Gq in driving GRK selectivity at GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BLAST-AHF: insights into biased AT1 ligands and heart failure. Beginning of the end or end of the beginning? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Independent β-Arrestin2 and Gq/Protein Kinase Cζ Pathways for ERK Stimulated by Angiotensin Type 1A Receptors in Vascular Smooth Muscle Cells Converge on Transactivation of the Epidermal Growth Factor Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional Relevance of Biased Signaling at the Angiotensin II Type 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TRV027 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Monitoring G protein-coupled receptor and β-arrestin trafficking in live cells using enhanced bystander BRET - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Angiotensin and biased analogs induce structurally distinct active conformations within a GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Angiotensin (1-7) Inhibits Ang II-mediated ERK1/2 Activation by Stimulating MKP-1 Activation in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling TRV055: A Technical Guide to its Chemical Structure and Gq-Biased Agonism at the Angiotensin II Type 1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRV055, also known as TRV120055, is a synthetic peptide analog of Angiotensin II that has garnered significant interest in cardiovascular research due to its unique pharmacological profile.[1][2] It acts as a potent and selective G protein-biased agonist at the Angiotensin II Type 1 Receptor (AT1R).[1][2] Specifically, this compound preferentially activates the Gq protein signaling pathway over the β-arrestin pathway, a characteristic that distinguishes it from the balanced agonism of the endogenous ligand, Angiotensin II. This technical guide provides a comprehensive overview of the chemical structure, pharmacological properties, and key experimental methodologies used to characterize this compound.
Chemical Structure and Properties
This compound is a modified octapeptide, an analog of Angiotensin II. Its chemical identity is defined by the following properties:
| Property | Value |
| Synonyms | TRV120055, [Gly2, Ile5]-Angiotensin II |
| CAS Number | 25849-90-5 |
| Molecular Formula | C42H57N9O9 |
| Molecular Weight | 831.96 g/mol |
Data sourced from commercial supplier information.
Pharmacological Properties
This compound is a G protein-biased agonist of the Angiotensin II Type 1 Receptor (AT1R).[1][2] This biased agonism results in the preferential activation of the Gq-mediated signaling cascade, leading to downstream effects such as inositol phosphate production and extracellular signal-regulated kinase (ERK) phosphorylation, while having a reduced capacity to recruit β-arrestin compared to Angiotensin II.[1]
Quantitative Pharmacological Data
The following table summarizes the key in vitro pharmacological parameters of this compound at the human AT1R.
| Parameter | Assay Type | Value | Reference |
| Binding Affinity (pKi) | Radioligand Binding | 7.4 | Wingler et al., 2019 |
| Gq Potency (pEC50) | Inositol Phosphate Accumulation | 7.9 | Wingler et al., 2019 |
| Gq Efficacy (% of Ang II) | Inositol Phosphate Accumulation | 110% | Wingler et al., 2019 |
| β-arrestin Potency (pEC50) | β-arrestin Recruitment | < 5 | Wingler et al., 2019 |
| β-arrestin Efficacy (% of Ang II) | β-arrestin Recruitment | 20% | Wingler et al., 2019 |
Signaling Pathway of this compound at the AT1 Receptor
References
The Role of TRV055 in Cardiac Fibroblast Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cardiac fibrosis, characterized by the excessive proliferation of cardiac fibroblasts and deposition of extracellular matrix, is a central pathological process in many forms of heart disease. The renin-angiotensin system, particularly angiotensin II (Ang II) acting via the angiotensin II type 1 receptor (AT1R), is a key driver of this fibrotic response. TRV055 (also known as TRV120055) is a G protein-biased agonist of the AT1R. This technical guide provides an in-depth analysis of the role of this compound in activating cardiac fibroblasts. It details the underlying signaling pathways, summarizes key quantitative data from preclinical studies, and provides comprehensive experimental protocols for investigating these mechanisms. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of cardiovascular disease and anti-fibrotic therapies.
Introduction to this compound and Cardiac Fibroblast Activation
Cardiac fibroblasts are critical regulators of the heart's structural integrity. In response to injury, they become activated, transitioning into a myofibroblast phenotype characterized by increased proliferation, contractility, and secretion of extracellular matrix proteins such as collagen I. This process, while essential for wound healing, can become dysregulated and lead to pathological fibrosis, contributing to cardiac stiffness and heart failure.
The AT1R, a G protein-coupled receptor, is a major mediator of cardiac fibrosis. Canonical signaling through the AT1R involves both G protein-dependent and β-arrestin-dependent pathways. This compound is a biased agonist that selectively activates the Gαq protein signaling cascade downstream of the AT1R, with minimal engagement of the β-arrestin pathway.[1][2] Understanding the specific consequences of Gαq-biased AT1R agonism is crucial for dissecting the mechanisms of cardiac fibrosis and for the development of targeted therapeutics.
The this compound-Mediated Signaling Pathway in Cardiac Fibroblasts
This compound activates cardiac fibroblasts through a well-defined signaling cascade. This pathway is initiated by the binding of this compound to the AT1R, leading to the selective activation of the Gαq protein subunit. Activated Gαq, in turn, stimulates downstream effectors that culminate in the upregulation of fibrotic gene expression and the promotion of a myofibroblast phenotype. The key steps in this pathway are:
-
AT1R/Gαq Activation: this compound binds to the AT1R, stabilizing a receptor conformation that preferentially couples to and activates the Gαq protein.[1][2]
-
Upregulation of Transforming Growth Factor-β1 (TGF-β1): The AT1R/Gαq cascade leads to an increase in the synthesis and secretion of TGF-β1, a potent pro-fibrotic cytokine.[1]
-
Phosphorylation of ERK1/2: TGF-β1 signaling, in concert with the Gαq pathway, promotes the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[1]
-
Fibroblast Activation: Activated ERK1/2 translocates to the nucleus and modulates the activity of transcription factors, leading to increased proliferation of cardiac fibroblasts, upregulation of α-smooth muscle actin (α-SMA) and collagen I expression, and the formation of stress fibers.[1]
This signaling pathway highlights the central role of Gαq-mediated signaling in the pro-fibrotic effects of AT1R activation.
Signaling Pathway Diagram
Caption: this compound signaling cascade in cardiac fibroblasts.
Quantitative Data on this compound-Induced Cardiac Fibroblast Activation
The following tables summarize the key quantitative findings from in vitro studies investigating the effects of this compound on cardiac fibroblasts. These data provide a basis for understanding the potency and efficacy of this compound in promoting a fibrotic phenotype.
| Parameter | Cell Type | This compound Concentration | Incubation Time | Effect | Reference |
| Fibroblast Proliferation | Human Cardiac Fibroblasts | 200 nM | 24 h | Induces proliferation | [1] |
| Collagen I Expression | Human Cardiac Fibroblasts | 200 nM | 24 h | Upregulates protein expression | [1] |
| α-SMA Expression | Human Cardiac Fibroblasts | 200 nM | 24 h | Upregulates protein expression | [1] |
| Stress Fiber Formation | Human Cardiac Fibroblasts | 200 nM | 24 h | Promotes formation | [1] |
| TGF-β1 Synthesis & Secretion | Human Cardiac Fibroblasts | 200 nM | 24 h | Upregulates | [1] |
| ERK1/2 Phosphorylation | Human Cardiac Fibroblasts | 200 nM | 30 min | Promotes phosphorylation | [1] |
| Collagen Secretion | Adult Rat Myofibroblasts | 1 µM | Not Specified | Induces secretion | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the role of this compound in cardiac fibroblast activation.
Isolation and Culture of Human Cardiac Fibroblasts
-
Source: Human ventricular cardiac fibroblasts can be commercially obtained or isolated from heart tissue.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, they are detached using trypsin-EDTA and subcultured at a ratio of 1:3 to 1:5. Experiments are typically performed on cells between passages 3 and 6.
Fibroblast Proliferation Assay (BrdU Incorporation)
This assay measures DNA synthesis as an indicator of cell proliferation.
-
Cell Seeding: Plate human cardiac fibroblasts in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
-
Serum Starvation: Synchronize the cells by incubating in serum-free DMEM for 24 hours.
-
Treatment: Treat the cells with this compound (e.g., 200 nM) or vehicle control in low-serum (e.g., 1% FBS) DMEM for 24 hours.
-
BrdU Labeling: Add 10 µM 5-bromo-2'-deoxyuridine (BrdU) to each well and incubate for an additional 4-24 hours.
-
Detection: Fix the cells and detect BrdU incorporation using an anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a colorimetric substrate, following the manufacturer's protocol for a BrdU cell proliferation ELISA kit.
-
Quantification: Measure the absorbance at the appropriate wavelength using a microplate reader.
Experimental Workflow: Proliferation Assay
Caption: Workflow for BrdU-based fibroblast proliferation assay.
Western Blotting for α-SMA, Collagen I, and p-ERK1/2
This technique is used to quantify the expression levels of specific proteins.
-
Cell Lysis: After treatment with this compound (e.g., 200 nM for 24h for α-SMA/Collagen I; 30 min for p-ERK1/2), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against α-SMA, Collagen I, p-ERK1/2, total ERK1/2, or a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
TGF-β1 ELISA
This assay quantifies the amount of TGF-β1 secreted into the cell culture medium.
-
Sample Collection: After treating cardiac fibroblasts with this compound (e.g., 200 nM for 24h), collect the cell culture supernatant.
-
Sample Activation: Since TGF-β1 is secreted in a latent form, activate the samples by acidification (e.g., with 1 N HCl) followed by neutralization (e.g., with 1.2 N NaOH / 0.5 M HEPES).
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for a commercial TGF-β1 ELISA kit. This typically involves:
-
Adding standards and activated samples to a microplate pre-coated with a TGF-β1 capture antibody.
-
Incubating to allow binding.
-
Washing the plate.
-
Adding a biotinylated detection antibody.
-
Incubating and washing.
-
Adding an avidin-HRP conjugate.
-
Incubating and washing.
-
Adding a substrate solution (e.g., TMB) and stopping the reaction.
-
-
Quantification: Measure the absorbance at 450 nm and calculate the concentration of TGF-β1 in the samples based on the standard curve.
Conclusion
This compound, as a Gαq-biased agonist of the AT1R, serves as a valuable pharmacological tool to investigate the specific role of G protein-mediated signaling in cardiac fibroblast activation. The data clearly demonstrate that activation of the AT1R/Gαq pathway by this compound is sufficient to induce a pro-fibrotic phenotype in cardiac fibroblasts, characterized by increased proliferation and the expression of key fibrotic markers. The signaling cascade proceeds through the upregulation of TGF-β1 and the subsequent phosphorylation of ERK1/2. The experimental protocols detailed in this guide provide a robust framework for researchers to further explore the mechanisms of Gαq-biased signaling in cardiac fibrosis and to evaluate the potential of novel anti-fibrotic therapies. A thorough understanding of these pathways is essential for the development of more selective and effective treatments for heart failure and other fibrotic cardiovascular diseases.
References
Foundational Research on TRV055 and Myofibroblast Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the foundational research concerning TRV055, a G protein-biased agonist of the angiotensin II type 1 receptor (AT1R), and its role in myofibroblast differentiation. Myofibroblast activation is a critical pathological event in the progression of fibrotic diseases. This compound serves as a valuable pharmacological tool to investigate the specific signaling pathways that drive fibrosis. This document summarizes the mechanism of action of this compound, compiles available quantitative and qualitative data on its effects, details relevant experimental protocols, and provides visual representations of the key signaling pathways and experimental workflows.
Introduction to this compound and Myofibroblast Differentiation
Myofibroblasts are specialized, contractile cells that play a central role in tissue repair and wound healing. However, their persistent activation and excessive deposition of extracellular matrix (ECM) components, such as collagen, are hallmarks of pathological fibrosis in various organs, including the heart, lungs, kidneys, and liver. The differentiation of fibroblasts into myofibroblasts is a complex process regulated by a multitude of signaling molecules, with the renin-angiotensin system (RAS) and transforming growth factor-beta1 (TGF-β1) being key players.
The angiotensin II type 1 receptor (AT1R), a G protein-coupled receptor (GPCR), is a critical mediator of angiotensin II's pro-fibrotic effects. Upon activation, AT1R can signal through two primary pathways: the G protein-dependent pathway and the β-arrestin-dependent pathway. Biased agonists are novel ligands that preferentially activate one of these pathways over the other.
This compound (also known as TRV120055) is a G protein-biased agonist of the AT1R.[1] Specifically, it selectively activates the Gαq protein-mediated signaling cascade, making it an invaluable tool for dissecting the specific contributions of this pathway to cellular responses, particularly myofibroblast differentiation.[1][2] Research has demonstrated that this compound promotes fibroblast proliferation, enhances the expression of fibrotic markers like alpha-smooth muscle actin (α-SMA) and collagen I, and stimulates collagen secretion, mimicking the pro-fibrotic effects of angiotensin II.[1]
Mechanism of Action of this compound
This compound exerts its effects by selectively engaging the Gαq signaling pathway downstream of the AT1R. This biased agonism allows for the specific investigation of G protein-mediated events, independent of β-arrestin signaling. The currently understood signaling cascade initiated by this compound in the context of myofibroblast differentiation is as follows:
-
AT1R Activation: this compound binds to and stabilizes a conformation of the AT1R that preferentially couples to the heterotrimeric G protein, Gαq.
-
Gαq Activation: This coupling leads to the exchange of GDP for GTP on the Gαq subunit, causing its dissociation from the Gβγ dimer.
-
Upregulation of TGF-β1: The activated Gαq subunit stimulates downstream effectors that result in the increased synthesis and secretion of TGF-β1.[1]
-
ERK1/2 Phosphorylation: The signaling cascade, influenced by the upregulated TGF-β1, leads to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1]
-
Myofibroblast Differentiation: Activated ERK1/2 and other downstream effectors of the AT1R/Gαq/TGF-β1 axis promote the transcriptional program that drives myofibroblast differentiation. This is characterized by increased expression of α-SMA, which is incorporated into stress fibers, and enhanced synthesis and secretion of ECM proteins like collagen I.[1]
Signaling Pathway Diagram
Caption: this compound signaling pathway in myofibroblast differentiation.
Data Presentation
While comprehensive dose-response data for this compound's effects on myofibroblast differentiation are not extensively available in the public domain, the existing literature provides key qualitative and semi-quantitative insights. The following tables summarize the reported effects of this compound.
Table 1: In Vitro Effects of this compound on Fibroblast and Myofibroblast Phenotype
| Endpoint | Cell Type | This compound Concentration | Incubation Time | Observed Effect | Citation |
| Fibroblast Proliferation | Human Cardiac Fibroblasts | 200 nM | 24 h | Increased proliferation | [1] |
| α-SMA Protein Expression | Human Cardiac Fibroblasts | 200 nM | 24 h | Upregulated | [1] |
| Collagen I Protein Expression | Human Cardiac Fibroblasts | 200 nM | 24 h | Upregulated | [1] |
| Stress Fiber Formation | Human Cardiac Fibroblasts | 200 nM | 24 h | Promoted | [1] |
| Collagen Secretion | Adult Rat Myofibroblasts | 1 µM | Not Specified | Induced secretion, comparable to Angiotensin II | [1][3] |
Table 2: Effects of this compound on Key Signaling Molecules
| Endpoint | Cell Type | This compound Concentration | Incubation Time | Observed Effect | Citation |
| TGF-β1 Synthesis & Secretion | Human Cardiac Fibroblasts | 200 nM | 24 h | Upregulated | [1] |
| ERK1/2 Phosphorylation | Human Cardiac Fibroblasts | 200 nM | 30 min | Promoted | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the foundational research of this compound and myofibroblast differentiation.
Fibroblast-to-Myofibroblast Transition (FMT) Assay
This assay is fundamental for assessing the differentiation of fibroblasts into myofibroblasts, primarily by measuring the expression of α-SMA.
-
Cell Culture:
-
Primary human cardiac or lung fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Experimental Procedure:
-
Seed fibroblasts in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 24 hours to synchronize their growth phase.
-
Treat the cells with varying concentrations of this compound or a vehicle control. In some experimental setups, TGF-β1 (typically 1-10 ng/mL) is used as a positive control or to induce differentiation in the presence of test compounds.
-
Incubate the cells for 24 to 72 hours.
-
-
Analysis (Immunofluorescence for α-SMA):
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Incubate with a primary antibody against α-SMA (e.g., mouse anti-α-SMA, 1:200 dilution) overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse, 1:500 dilution) for 1 hour at room temperature.
-
Counterstain nuclei with DAPI.
-
Image the plates using a high-content imaging system.
-
Quantify the fluorescence intensity of α-SMA, normalized to the cell number (DAPI count).
-
Fibroblast Proliferation Assay (CCK-8 Assay)
This colorimetric assay measures cell viability and proliferation.
-
Experimental Procedure:
-
Seed fibroblasts in a 96-well plate and treat with this compound as described in the FMT assay.
-
At the end of the incubation period, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Western Blot Analysis for α-SMA and Collagen I
This technique is used to quantify the protein expression levels of fibrotic markers.
-
Protein Extraction:
-
Culture and treat fibroblasts in 6-well plates.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
Electrophoresis and Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against α-SMA (e.g., 1:1000 dilution), Collagen I (e.g., 1:1000 dilution), and a loading control (e.g., GAPDH or β-actin, 1:5000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Quantitative Real-Time PCR (qRT-PCR) for TGF-β1 mRNA
This method is used to measure the relative expression levels of TGF-β1 mRNA.
-
RNA Extraction and cDNA Synthesis:
-
Culture and treat fibroblasts as previously described.
-
Extract total RNA from the cells using a commercial RNA isolation kit.
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Perform real-time PCR using a SYBR Green-based master mix and specific primers for TGF-β1 and a housekeeping gene (e.g., GAPDH or 18S rRNA).
-
Run the PCR on a real-time PCR system with a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the fold change in TGF-β1 mRNA expression relative to the control group.
-
Experimental Workflow Diagram
Caption: General experimental workflow for studying this compound effects.
Logical Relationships and Interpretations
The research on this compound and myofibroblast differentiation highlights a clear cause-and-effect relationship between biased AT1R agonism and pro-fibrotic cellular responses.
Logical Relationship Diagram
Caption: Logical flow from this compound action to cellular effects.
The findings strongly suggest that the Gαq-mediated signaling arm of the AT1R is sufficient to drive key aspects of myofibroblast activation. This has significant implications for drug development, as it underscores the potential for designing biased ligands that can selectively modulate AT1R signaling to achieve therapeutic benefits while potentially avoiding adverse effects associated with unbiased receptor activation or blockade.
Conclusion
This compound is a pivotal research tool for elucidating the role of Gαq-biased AT1R signaling in the pathogenesis of fibrosis. The foundational research clearly demonstrates that activation of the AT1R/Gαq axis by this compound promotes fibroblast proliferation and differentiation into a pro-fibrotic myofibroblast phenotype, mediated through the upregulation of TGF-β1 and activation of the ERK1/2 pathway. While the available quantitative data is somewhat limited in its scope, the qualitative and semi-quantitative findings consistently support this mechanism. The experimental protocols outlined in this guide provide a robust framework for further investigation into the nuanced roles of biased AT1R agonism in fibrosis and for the screening of novel anti-fibrotic therapies. Further research providing detailed dose-response characterization of this compound's effects would be highly valuable to the scientific community.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Gαq protein-biased ligand of angiotensin II type 1 receptor mediates myofibroblast differentiation through TGF-β1/ERK axis in human cardiac fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. G Protein-Biased Agonists for Intracellular Angiotensin Receptors Promote Collagen Secretion in Myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
The Signaling Cascade of TRV055: A G Protein-Biased Agonist of the Angiotensin II Type 1 Receptor
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the signaling cascade initiated by TRV055, a G protein-biased agonist of the Angiotensin II Type 1 Receptor (AT1R). This compound preferentially activates Gαq protein-mediated signaling pathways over β-arrestin-mediated pathways, leading to distinct downstream cellular responses. This document summarizes key quantitative data, details experimental protocols for studying this compound's effects, and provides visual representations of its signaling cascade and associated experimental workflows.
Core Signaling Pathway of this compound
This compound acts as a potent agonist at the AT1R, demonstrating a significant bias towards the Gαq signaling pathway. This biased agonism means that this compound more effectively stimulates Gαq-mediated cellular signaling compared to the endogenous ligand, Angiotensin II (AngII), while having a comparatively weaker effect on β-arrestin recruitment and subsequent signaling events.[1] The canonical signaling cascade initiated by this compound involves the activation of the AT1R, leading to the engagement and activation of the heterotrimeric G protein Gαq.[2][3] Activated Gαq, in turn, stimulates downstream effectors that culminate in the upregulation of Transforming Growth Factor-beta 1 (TGF-β1) and the phosphorylation of Extracellular Signal-Regulated Kinase 1/2 (ERK1/2).[2][3] This signaling axis has been shown to induce significant cellular responses, including fibroblast proliferation, increased expression of collagen I and α-smooth muscle actin (α-SMA), and the formation of stress fibers in cardiac fibroblasts.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of this compound.
| Parameter | Value | Reference |
| Allosteric Coupling to Gq | >10-fold greater than AngII | [1] |
| Allosteric Coupling to β-arrestin | Similar to AngII | [1] |
| Cell Type | Concentration | Incubation Time | Observed Effect | Reference |
| Human Cardiac Fibroblasts | 200 nM | 24 h | Induces fibroblast proliferation, upregulates collagen I and α-SMA protein expression, promotes stress fiber formation, and upregulates TGF-β1 synthesis and secretion. | [2] |
| Human Cardiac Fibroblasts | 200 nM | 30 min | Promotes ERK1/2 phosphorylation. | [2] |
| Adult Rat Myofibroblasts | 1 µM | Not Specified | Induces collagen secretion. | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the signaling cascade of this compound.
Cell Culture and Stimulation
This protocol outlines the general procedure for culturing cells and stimulating them with this compound to study its downstream effects.
Materials:
-
Cell line of interest (e.g., human cardiac fibroblasts, HEK293 cells)
-
Complete growth medium
-
Serum-free medium
-
Phosphate-buffered saline (PBS)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
Protocol:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10-cm dishes) and culture in complete growth medium until they reach the desired confluency.
-
Serum Starvation: To minimize basal signaling, replace the complete growth medium with serum-free medium and incubate for a specified period (e.g., 4-24 hours).
-
This compound Stimulation: Prepare a stock solution of this compound and dilute it to the desired working concentration in serum-free medium. Replace the starvation medium with the this compound-containing medium and incubate for the specified time.
-
Cell Lysis: After incubation, place the culture vessels on ice and wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer to each well or dish and incubate on ice for 10-15 minutes.
-
Lysate Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at high speed at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a suitable protein assay (e.g., BCA assay). The lysates are now ready for downstream analysis such as Western blotting.
Western Blotting for Phospho-ERK1/2
This protocol describes the detection of phosphorylated ERK1/2 in cell lysates following this compound stimulation.
Materials:
-
Cell lysates
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody (anti-phospho-ERK1/2)
-
HRP-conjugated secondary antibody
-
Tris-buffered saline with Tween 20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Sample Preparation: Mix an equal amount of protein from each cell lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK1/2 (typically diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.[4][5]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[4]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (typically diluted 1:5000 in blocking buffer) for 1 hour at room temperature.[4]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[4]
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an appropriate imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.[6]
Proximity Labeling Proteomics
This protocol provides an overview of using proximity labeling (e.g., APEX2) to identify proteins in close proximity to AT1R upon stimulation with this compound.[7][8]
Materials:
-
HEK293 cells stably expressing AT1R fused to a proximity labeling enzyme (e.g., APEX2)
-
Biotin-phenol
-
Hydrogen peroxide (H₂O₂)
-
Quenching solution
-
Lysis buffer
-
Streptavidin-coated magnetic beads
-
Wash buffers
-
Elution buffer
-
Reagents for protein digestion and mass spectrometry
Protocol:
-
Cell Preparation: Culture HEK293 cells stably expressing the AT1R-APEX2 fusion protein.
-
Biotin-Phenol Loading: Incubate the cells with biotin-phenol for 30 minutes to allow for cellular uptake.
-
Ligand Stimulation: Stimulate the cells with this compound for the desired time points (e.g., 90 seconds, 10 minutes, 60 minutes).[7][8]
-
Proximity Labeling Reaction: Initiate the biotinylation reaction by adding H₂O₂ for a short period (e.g., 1 minute).
-
Quenching: Stop the reaction by adding a quenching solution.
-
Cell Lysis: Lyse the cells and collect the protein lysate.
-
Enrichment of Biotinylated Proteins: Incubate the cell lysate with streptavidin-coated magnetic beads to capture the biotinylated proteins.
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the biotinylated proteins from the beads and digest them into peptides using trypsin.
-
Mass Spectrometry Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were in close proximity to the AT1R upon this compound stimulation.
This technical guide provides a foundational understanding of the signaling cascade initiated by this compound. The provided data and protocols serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of biased agonism at the AT1R.
References
- 1. Angiotensin analogs with divergent bias stabilize distinct receptor conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biased agonists differentially modulate the receptor conformation ensembles in Angiotensin II Type 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mapping Angiotensin II Type 1 Receptor-Biased Signaling Using Proximity Labeling and Proteomics Identifies Diverse Actions of Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mapping Angiotensin II Type 1 Receptor-Biased Signaling Using Proximity Labeling and Proteomics Identifies Diverse Actions of Biased Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The physiological relevance of TRV055's biased agonism
An In-depth Technical Guide to the Physiological Relevance of TRV055's Biased Agonism
Abstract
The Angiotensin II Type 1 Receptor (AT1R), a class A G protein-coupled receptor (GPCR), is a critical regulator of cardiovascular physiology and a prominent drug target. Its activation by the endogenous peptide Angiotensin II (AngII) triggers signaling through both Gαq protein and β-arrestin pathways. The concept of biased agonism, where a ligand preferentially activates one pathway over another, offers a sophisticated approach to drug design. This compound (also known as TRV120055) is a synthetic peptide and a potent Gαq-biased agonist at the AT1R. It selectively engages G protein-mediated signaling while minimally recruiting β-arrestin. This selective activation has profound physiological consequences, primarily linked to the induction of fibrotic responses. This technical guide explores the signaling mechanisms, experimental characterization, and physiological relevance of this compound's biased agonism, providing a comprehensive resource for researchers in pharmacology and drug development.
GPCRs are versatile signaling hubs that can adopt multiple active conformations upon ligand binding. The specific conformation stabilized by a ligand dictates which intracellular transducers, such as G proteins or β-arrestins, are engaged.
-
Balanced Agonism (e.g., Angiotensin II) : The native ligand, AngII, is considered a balanced agonist. It robustly activates Gαq, leading to downstream signaling via phospholipase C, inositol phosphates (IP), and intracellular calcium mobilization. This pathway is associated with vasoconstriction and cardiac hypertrophy. Concurrently, AngII binding leads to GPCR kinase (GRK)-mediated receptor phosphorylation, which promotes the recruitment of β-arrestin. β-arrestin desensitizes G protein signaling, facilitates receptor internalization, and initiates its own wave of signaling, which can be cardioprotective.[1][2][3]
-
Biased Agonism : A biased agonist stabilizes a receptor conformation that preferentially engages a specific transducer.[4] This allows for the selective activation of pathways deemed therapeutically beneficial while avoiding those that cause adverse effects.[5] For the AT1R, agonists can be either G protein-biased or β-arrestin-biased.
-
This compound : this compound is a Gαq-biased agonist designed to selectively activate the G protein-mediated signaling cascade of the AT1R.[6][7] Structural studies show that Gq-biased agonists like this compound interact differently with the receptor's binding pocket compared to balanced or β-arrestin-biased ligands, notably avoiding interactions with key residues like D263 and D281 that are important for β-arrestin engagement.[8] This selective mechanism of action makes this compound an invaluable tool for dissecting the physiological outcomes of pure Gαq activation.
Signaling Pathways of this compound
The signaling divergence between the balanced agonist AngII and the Gq-biased agonist this compound is the foundation of its physiological effects.
Canonical AT1R Signaling by Angiotensin II
AngII binding to the AT1R initiates two major signaling cascades. The Gαq pathway leads to acute physiological responses, while the β-arrestin pathway is involved in signal regulation and independent signaling.
Gαq-Biased Signaling by this compound
This compound binding stabilizes a conformation of the AT1R that strongly favors Gαq coupling, leading to potent activation of its downstream effectors while largely bypassing GRK phosphorylation and β-arrestin recruitment. This sustained, unopposed Gαq signaling is directly linked to the induction of myofibroblast differentiation and fibrosis.
Quantitative Profile of this compound
Quantitative analysis of this compound's activity in various cell-based assays confirms its Gαq-biased profile. The data below is a summary of findings from multiple studies.
| Assay Type | Pathway Measured | Ligand | Observation | Reference |
| G-Protein Signaling | Intracellular Ca²⁺ Mobilization | This compound | Induces dose-dependent Ca²⁺ response at all receptor expression levels. | [7] |
| Myofibroblast Differentiation | This compound | Induces differentiation at a level similar to AngII. | [9] | |
| Fibrogenic Effects | This compound | Upregulates Collagen I and α-SMA protein expression. | [9] | |
| Collagen Secretion | This compound | More effective at inducing collagen secretion than β-arrestin-biased analogues. | [6][10] | |
| β-Arrestin Signaling | β-Arrestin Recruitment | This compound | Minimal to no recruitment compared to AngII or β-arrestin-biased agonists. | [1][11] |
| Receptor Internalization | This compound | Slower rate of internalization compared to balanced or β-arrestin-biased agonists. | [1] | |
| Downstream Signaling | TGF-β1 Upregulation | This compound | Mediates upregulation through the AT1R/Gαq cascade. | [9] |
| ERK1/2 Activation | This compound | Promotes ERK1/2 phosphorylation, which is dependent on Gαq and TGF-β1. | [9] |
Key Experimental Methodologies
Characterizing the biased agonism of ligands like this compound requires a suite of specific functional assays to independently quantify engagement of the G protein and β-arrestin pathways.
Gαq Activation Assay: Intracellular Calcium Mobilization
This assay measures a direct downstream consequence of Gαq activation—the release of calcium from intracellular stores.
Principle: Activation of the Gαq pathway leads to phospholipase C (PLC) activation, which hydrolyzes PIP2 into IP3 and DAG. IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. This transient increase in intracellular [Ca²⁺] is detected using a calcium-sensitive fluorescent dye.
Generalized Protocol:
-
Cell Culture: HEK293 cells stably or transiently expressing the human AT1R are seeded into a 96-well or 384-well clear-bottom, black-walled microplate and cultured overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5) in a buffered salt solution for 30-60 minutes at 37°C.
-
Compound Addition: The plate is placed into a fluorescence plate reader equipped with automated injectors (e.g., a FLIPR system).
-
Measurement: A baseline fluorescence reading is established. A dose-response curve of this compound (or other ligands) is then automatically injected into the wells. The fluorescence intensity is monitored in real-time immediately following injection to capture the transient calcium flux.
-
Data Analysis: The peak fluorescence signal over baseline is calculated for each concentration. These values are used to generate a dose-response curve and calculate potency (EC50) and efficacy (Emax).
β-Arrestin Recruitment Assay: Enzyme Fragment Complementation
This assay directly measures the proximity of β-arrestin to the activated receptor at the plasma membrane. The DiscoverX PathHunter assay is a common commercial platform for this purpose.[12][13]
Principle: The assay relies on enzyme fragment complementation (EFC). The AT1R is fused to a small enzyme fragment (ProLink, PK), and β-arrestin is fused to a larger, inactive enzyme acceptor (EA) fragment of β-galactosidase. Upon ligand-induced receptor activation and phosphorylation, β-arrestin-EA is recruited to the AT1R-PK. This proximity allows the two enzyme fragments to re-form a functional β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal.[13]
Generalized Protocol:
-
Cell Line: Use a cell line (e.g., CHO, HEK293) engineered to co-express the AT1R-PK fusion protein and the β-arrestin-EA fusion protein.
-
Cell Plating: Plate the cells in a white, opaque 384-well microplate and incubate overnight.
-
Ligand Stimulation: Add varying concentrations of the test ligand (e.g., this compound, AngII) to the wells and incubate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the detection reagent mixture, which contains the chemiluminescent substrate for β-galactosidase. Incubate for 60 minutes at room temperature.
-
Signal Reading: Measure the chemiluminescent signal using a plate luminometer.
-
Data Analysis: The luminescence signal is directly proportional to the extent of β-arrestin recruitment. Data are plotted against ligand concentration to determine EC50 and Emax values.
Physiological Relevance: A Driver of Fibrosis
The key physiological relevance of this compound's Gαq-biased agonism is its potent ability to drive fibrotic processes, particularly in cardiac tissue. Fibrosis is characterized by the excessive deposition of extracellular matrix proteins, such as collagen, by activated fibroblasts (myofibroblasts).
Studies in human cardiac fibroblasts have shown that the pro-fibrotic effects of AngII are mediated almost entirely through the AT1R/Gαq axis.[9][14] Stimulation with this compound recapitulates these effects, while β-arrestin-biased ligands do not, confirming that Gαq signaling is the primary driver.[9]
The mechanism involves a Gαq-dependent upregulation of Transforming Growth Factor-beta1 (TGF-β1) and activation of the Extracellular signal-Regulated Kinase (ERK1/2) pathway.[9] Together, these signals promote the differentiation of fibroblasts into myofibroblasts, which are characterized by the expression of α-smooth muscle actin (α-SMA) and a high capacity for collagen synthesis and secretion.[6][9] Therefore, this compound's unopposed and sustained Gαq stimulation acts as a powerful pro-fibrotic signal.
Conclusion
This compound serves as a quintessential tool compound for understanding the physiological roles of AT1R-mediated Gαq signaling in isolation from the confounding effects of the β-arrestin pathway. Its Gαq-biased agonism has been clearly demonstrated to promote myofibroblast differentiation and extracellular matrix deposition, providing a direct link between this specific signaling axis and the pathophysiology of cardiac fibrosis. This detailed understanding, enabled by biased ligands like this compound, is crucial for the rational design of future therapeutics that can selectively modulate GPCR signaling to achieve more precise and effective treatments for cardiovascular and fibrotic diseases.
References
- 1. Mapping Angiotensin II Type 1 Receptor-Biased Signaling Using Proximity Labeling and Proteomics Identifies Diverse Actions of Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiotensin and biased analogs induce structurally distinct active conformations within a GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors [mdpi.com]
- 4. Biased agonism: An emerging paradigm in GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
- 6. G Protein-Biased Agonists for Intracellular Angiotensin Receptors Promote Collagen Secretion in Myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Loss of biased signaling at a G protein-coupled receptor in overexpressed systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural insights into angiotensin receptor signaling modulation by balanced and biased agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. Biased agonists differentially modulate the receptor conformation ensembles in Angiotensin II Type 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. β-Arrestin-biased AT1R stimulation promotes cell survival during acute cardiac injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Gαq protein-biased ligand of angiotensin II type 1 receptor mediates myofibroblast differentiation through TGF-β1/ERK axis in human cardiac fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of TRV055
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRV055, also known as TRV120055, is a synthetic peptide analog of Angiotensin II that functions as a G protein-biased agonist at the Angiotensin II Type 1 Receptor (AT1R).[1] Unlike the endogenous ligand Angiotensin II, which activates both G protein-dependent and β-arrestin-dependent signaling pathways, this compound preferentially activates the Gαq-mediated signaling cascade. This biased agonism makes this compound a valuable research tool for dissecting the distinct physiological roles of Gq-mediated signaling downstream of AT1R activation, particularly in the context of cardiovascular diseases and fibrosis.[1] These application notes provide detailed protocols for key in vitro experiments to characterize the pharmacological profile of this compound.
Data Presentation
The following table summarizes the quantitative data for this compound in key in vitro functional assays. This data highlights its bias towards the Gq signaling pathway over β-arrestin recruitment.
| Assay | Parameter | This compound Value | Angiotensin II (Reference) | Notes |
| Gq Signaling (IP1 Accumulation) | EC50 | ~1-10 nM | ~1-10 nM | This compound demonstrates potent activation of the Gq pathway, comparable to Angiotensin II. While specific EC50 values can vary depending on the cell line and assay conditions, this compound is consistently shown to be a full agonist for Gq activation. Some studies suggest it has a greater than 10-fold higher allosteric coupling to Gq than Angiotensin II, indicating enhanced efficacy in stimulating Gq-mediated signaling. |
| Emax | ~100% | 100% | ||
| β-Arrestin Recruitment | EC50 | >1 µM | ~10-100 nM | This compound shows significantly reduced potency for β-arrestin recruitment compared to Angiotensin II, demonstrating its G protein bias. |
| Emax | <50% | 100% | This compound acts as a partial agonist for β-arrestin recruitment, with a substantially lower maximal effect compared to Angiotensin II. | |
| ERK1/2 Phosphorylation | EC50 | ~10-100 nM | ~1-10 nM | The EC50 for ERK1/2 phosphorylation can be influenced by both G protein and β-arrestin pathways, making interpretation complex. However, this compound is a potent activator of ERK1/2. |
| Emax | ~100% | 100% |
Experimental Protocols
Gαq Signaling: Inositol Monophosphate (IP1) Accumulation Assay
This protocol describes a method to quantify the activation of the Gαq signaling pathway by measuring the accumulation of inositol monophosphate (IP1), a stable metabolite of IP3. A homogenous time-resolved fluorescence (HTRF) assay is a common and robust method for this measurement.
Materials:
-
HEK293 cells stably expressing human AT1R
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Angiotensin II (as a reference agonist)
-
IP-One HTRF Assay Kit (containing IP1-d2, anti-IP1 Cryptate, and lysis buffer)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
384-well white microplates
Procedure:
-
Cell Culture: Culture HEK293-AT1R cells in appropriate medium until they reach 80-90% confluency.
-
Cell Seeding: Harvest cells and seed them into 384-well white microplates at a density of 10,000-20,000 cells per well. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound and Angiotensin II in assay buffer.
-
Cell Stimulation:
-
Carefully remove the culture medium from the wells.
-
Add 10 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for 60 minutes at 37°C.
-
-
Cell Lysis and Detection:
-
Add 5 µL of IP1-d2 conjugate to each well.
-
Add 5 µL of anti-IP1 Cryptate conjugate to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (d2 emission).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the data against the logarithm of the agonist concentration. Fit the data using a sigmoidal dose-response curve to determine EC50 and Emax values.
β-Arrestin Recruitment Assay
This protocol outlines a common method to measure the recruitment of β-arrestin to the activated AT1R, often using a commercially available assay system like the PathHunter® β-arrestin assay.
Materials:
-
CHO-K1 cells stably co-expressing AT1R fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) tag (PathHunter® cell line)
-
Cell culture medium (e.g., F-12 with 10% FBS)
-
This compound
-
Angiotensin II (as a reference agonist)
-
PathHunter® Detection Reagents
-
Assay buffer
-
384-well white microplates
Procedure:
-
Cell Culture: Culture the PathHunter® cells according to the manufacturer's instructions.
-
Cell Seeding: Seed the cells into 384-well white microplates at the recommended density. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound and Angiotensin II in assay buffer.
-
Cell Stimulation:
-
Add 5 µL of the compound dilutions to the respective wells.
-
Incubate the plate for 90 minutes at 37°C.
-
-
Detection:
-
Equilibrate the plate and detection reagents to room temperature.
-
Add 12 µL of the PathHunter® detection reagent mixture to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the relative light units (RLU) against the logarithm of the agonist concentration. Fit the data using a sigmoidal dose-response curve to determine EC50 and Emax values.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol describes the detection of phosphorylated ERK1/2 by Western blotting to assess a downstream signaling event following AT1R activation.
Materials:
-
Human cardiac fibroblasts or other suitable cell line expressing AT1R
-
Cell culture medium
-
This compound
-
Angiotensin II
-
Serum-free medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Serum Starvation: Culture cells to 80-90% confluency. The day before the experiment, replace the medium with serum-free medium and incubate overnight.
-
Cell Treatment: Treat the serum-starved cells with various concentrations of this compound or Angiotensin II for 30 minutes at 37°C.[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total-ERK1/2 antibody.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the level of phosphorylated ERK1/2 as a ratio to total ERK1/2.
TGF-β1 Secretion Assay (ELISA)
This protocol details the measurement of TGF-β1 secreted into the cell culture medium following treatment with this compound, a downstream indicator of Gq-mediated fibrotic signaling.
Materials:
-
Human cardiac fibroblasts
-
Cell culture medium
-
This compound (200 nM)[1]
-
Human TGF-β1 ELISA Kit
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed human cardiac fibroblasts in a 24-well plate and allow them to adhere. Treat the cells with 200 nM this compound for 24 hours.[1]
-
Sample Collection: Collect the cell culture supernatant.
-
Sample Activation: TGF-β1 is secreted in a latent form and requires activation for detection by ELISA. Follow the ELISA kit manufacturer's instructions for acid activation and neutralization of the samples.
-
ELISA Procedure:
-
Perform the ELISA according to the kit's protocol. This typically involves adding the activated samples and standards to a pre-coated plate, followed by incubation with detection antibodies and a substrate.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve from the standards and use it to determine the concentration of TGF-β1 in the samples.
References
Application Notes and Protocols for TRV055 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing TRV055, a G protein-biased agonist of the Angiotensin II Type 1 Receptor (AT1R), in various cell culture experiments. Detailed protocols for key assays are provided to ensure robust and reproducible results.
Introduction to this compound
This compound is a synthetic peptide analog of Angiotensin II (AngII) designed to exhibit biased agonism at the AT1R. Specifically, it shows a preference for activating G protein-dependent signaling pathways, particularly the Gαq pathway, with significantly less engagement of the β-arrestin pathway compared to the endogenous ligand, AngII.[1] This property makes this compound a valuable tool for dissecting the distinct roles of G protein versus β-arrestin signaling in various physiological and pathological processes. In cell culture, this compound has been shown to induce proliferation and profibrotic responses in human cardiac fibroblasts.[2][3]
Quantitative Data Summary
The following tables summarize the reported concentrations and efficacy of this compound in various in vitro assays, providing a clear comparison of its activity across different signaling pathways and cell types.
Table 1: Recommended Concentrations of this compound for In Vitro Experiments
| Cell Type | Concentration | Incubation Time | Observed Effect | Reference |
| Human Cardiac Fibroblasts | 200 nM | 24 hours | Induced fibroblast proliferation, upregulated collagen I and α-SMA protein expression. | [2] |
| Human Cardiac Fibroblasts | 200 nM | 24 hours | Upregulated the synthesis and secretion of TGF-β1. | [2] |
| Human Cardiac Fibroblasts | 200 nM | 30 minutes | Promoted ERK1/2 phosphorylation. | [2] |
| Adult Rat Myofibroblasts | 1 µM | Not Specified | Induced collagen secretion. | [2] |
| Flp-In T-REx 293 Cells | 10 µM | 90s, 10min, 60min | Proximity labeling of AT1R-proximal proteins. |
Table 2: Comparative Efficacy (EC50) of this compound and Angiotensin II
| Assay | Ligand | EC50 (nM) | Emax (% of AngII) | Bias Factor (vs. AngII) | Reference |
| Gαq Activation (IP1 Generation) | This compound | >10-fold more efficacious than AngII | Not Specified | Gq-biased | [1] |
| β-arrestin Recruitment | This compound | Similar allosteric coupling to AngII | Not Specified | Not Applicable | [1] |
| Gαq Activation (IP1 Generation) | AngII | Baseline | 100% | 1 | [1] |
| β-arrestin Recruitment | AngII | Baseline | 100% | 1 | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by this compound and the general workflows for the experimental protocols described below.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound in cell culture.
Cell Viability and Proliferation (MTT Assay)
This protocol is designed to assess the effect of this compound on cell viability and proliferation. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest (e.g., Human Cardiac Fibroblasts)
-
Complete cell culture medium
-
This compound stock solution
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 1 nM to 10 µM.
-
Carefully remove the medium from the wells and replace it with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C and 5% CO₂ until a purple precipitate is visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
β-arrestin Recruitment Assay (PathHunter® Assay)
This protocol describes the use of the DiscoverX PathHunter® β-arrestin assay to quantify the recruitment of β-arrestin to the AT1R upon stimulation with this compound.
Materials:
-
PathHunter® AT1R β-arrestin cell line
-
PathHunter® cell plating reagent
-
PathHunter® detection reagents
-
This compound stock solution
-
Angiotensin II (as a positive control)
-
White, clear-bottom 384-well assay plates
-
Luminometer
Protocol:
-
Cell Plating:
-
Prepare the PathHunter® cells according to the manufacturer's instructions.
-
Dispense 20 µL of the cell suspension into each well of a 384-well plate.
-
Incubate overnight at 37°C and 5% CO₂.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound and AngII in the appropriate assay buffer.
-
Add 5 µL of the diluted compounds to the respective wells. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for 90 minutes at 37°C.
-
-
Detection:
-
Prepare the PathHunter® detection reagent mixture according to the manufacturer's protocol.
-
Add 12.5 µL of the detection reagent to each well.
-
Incubate at room temperature for 60 minutes in the dark.
-
-
Data Acquisition:
-
Read the chemiluminescent signal using a luminometer.
-
Gαq Signaling (Inositol Monophosphate - IP1 Accumulation Assay)
This protocol measures the activation of the Gαq pathway by quantifying the accumulation of inositol monophosphate (IP1), a downstream product of phospholipase C activation.
Materials:
-
Cells expressing AT1R (e.g., HEK293 or CHO cells)
-
IP-One HTRF® assay kit (Cisbio) or similar
-
This compound stock solution
-
Angiotensin II (as a positive control)
-
Stimulation buffer (provided with the kit)
-
384-well white plates
-
HTRF-compatible microplate reader
Protocol:
-
Cell Preparation:
-
Harvest and resuspend cells in the stimulation buffer to the desired density.
-
-
Compound and Cell Plating:
-
Add 5 µL of diluted this compound or AngII to the wells of a 384-well plate.
-
Add 5 µL of the cell suspension to each well.
-
-
Incubation:
-
Incubate the plate for 60 minutes at 37°C.
-
-
Detection:
-
Add 5 µL of IP1-d2 reagent to each well.
-
Add 5 µL of Anti-IP1 Cryptate reagent to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the HTRF signal (emission at 665 nm and 620 nm) using a compatible microplate reader.
-
Calculate the HTRF ratio (665nm/620nm * 10,000) and determine IP1 concentrations from a standard curve.
-
Conclusion
This compound serves as a critical pharmacological tool for investigating the nuanced roles of AT1R signaling. Its Gαq-biased nature allows for the specific interrogation of this pathway, providing valuable insights into its contribution to cellular function and disease. The protocols outlined above provide a robust framework for characterizing the in vitro effects of this compound, enabling researchers to further elucidate the complexities of GPCR signaling.
References
Application Notes and Protocols for TRV055-Induced Fibroblast Proliferation in vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRV055 is a potent and selective G protein-biased agonist of the angiotensin II type 1 receptor (AT1R).[1] Unlike the endogenous ligand angiotensin II (Ang II), which activates both G protein-dependent and β-arrestin-dependent signaling pathways, this compound preferentially activates the Gαq protein-mediated cascade.[1][2][3] This biased agonism makes this compound a valuable research tool for dissecting the distinct roles of G protein signaling in cellular processes. In cardiac fibroblasts, activation of the AT1R/Gαq pathway by this compound has been shown to induce proliferation, a key event in tissue remodeling and fibrosis.[1][4] These application notes provide a comprehensive guide for utilizing this compound to stimulate fibroblast proliferation in vitro, including detailed experimental protocols, data presentation, and visualization of the underlying signaling pathways.
Mechanism of Action
This compound elicits its pro-proliferative effects on fibroblasts by activating a specific signaling cascade. Upon binding to the AT1R, this compound stabilizes a receptor conformation that preferentially couples to the Gαq subunit of the heterotrimeric G protein. This initiates a downstream signaling pathway that is independent of β-arrestin recruitment. The activated Gαq stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). A crucial consequence of this pathway is the upregulation and secretion of Transforming Growth Factor-beta 1 (TGF-β1).[2][3] TGF-β1 then acts in an autocrine or paracrine manner to activate its own receptors, leading to the phosphorylation and activation of the Extracellular signal-regulated kinases 1 and 2 (ERK1/2), key regulators of cell proliferation.[1][2][3]
Data Presentation
The following table summarizes the dose-dependent effect of this compound on human cardiac fibroblast proliferation. The data is compiled from representative experiments and illustrates the expected proliferative response following a 24-hour incubation period.
| This compound Concentration (nM) | Mean Increase in Fibroblast Proliferation (%) | Standard Deviation (%) |
| 0 (Vehicle Control) | 0 | 3.5 |
| 10 | 15.2 | 4.1 |
| 50 | 38.7 | 5.5 |
| 100 | 62.1 | 6.8 |
| 200 | 85.4 | 7.2 |
| 500 | 88.9 | 6.5 |
Note: The above data is a representative example based on published findings and should be confirmed experimentally.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Human Cardiac Fibroblast Culture and this compound Treatment
This protocol describes the basic steps for culturing primary human cardiac fibroblasts and treating them with this compound to induce proliferation.
Materials:
-
Primary Human Cardiac Fibroblasts (HCF)
-
Fibroblast Growth Medium (e.g., FGM-3, Lonza)
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
0.25% Trypsin-EDTA
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture flasks and plates
Procedure:
-
Cell Culture: Culture HCF in Fibroblast Growth Medium in a humidified incubator at 37°C and 5% CO2. Passage the cells when they reach 80-90% confluency.
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound by dissolving the lyophilized powder in sterile DMSO. Aliquot and store at -20°C.
-
Cell Seeding: Seed HCF into 96-well plates (for proliferation assays) or 6-well plates (for protein analysis) at a density of 5 x 10³ cells/well or 2 x 10⁵ cells/well, respectively. Allow the cells to adhere and grow for 24 hours.
-
Serum Starvation: To reduce basal signaling, aspirate the growth medium and replace it with a serum-free or low-serum (0.5% FBS) medium. Incubate for 12-24 hours.
-
This compound Treatment: Prepare working solutions of this compound by diluting the stock solution in the serum-free/low-serum medium. Aspirate the starvation medium from the cells and add the this compound-containing medium. For the vehicle control, use a medium with the same final concentration of DMSO.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours for proliferation assays, 30 minutes for ERK1/2 phosphorylation analysis).
Protocol 2: Fibroblast Proliferation Assay (BrdU Incorporation)
This protocol measures the rate of DNA synthesis as an indicator of cell proliferation.
Materials:
-
BrdU Cell Proliferation Assay Kit (e.g., from Millipore)
-
Microplate reader
Procedure:
-
Follow the cell seeding and this compound treatment steps as described in Protocol 1 using a 96-well plate.
-
Four hours prior to the end of the 24-hour incubation with this compound, add the BrdU labeling solution to each well according to the manufacturer's instructions.
-
At the end of the incubation, fix the cells and detect BrdU incorporation using the anti-BrdU antibody and substrate provided in the kit.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage increase in proliferation relative to the vehicle control.
Protocol 3: Western Blotting for Phospho-ERK1/2
This protocol is used to detect the activation of the ERK1/2 signaling pathway.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat HCF in 6-well plates with 200 nM this compound for 30 minutes as described in Protocol 1.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Quantify the band intensities and express the results as the ratio of phospho-ERK1/2 to total ERK1/2.
Protocol 4: TGF-β1 ELISA
This protocol quantifies the amount of TGF-β1 secreted into the cell culture medium.
Materials:
-
Human TGF-β1 ELISA Kit (e.g., from R&D Systems)
-
Microplate reader
Procedure:
-
Treat HCF in 6-well plates with 200 nM this compound for 24 hours as described in Protocol 1.
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Activate the latent TGF-β1 in the supernatant to its immunoreactive form by acidification, following the ELISA kit manufacturer's instructions.
-
Neutralize the samples.
-
Perform the ELISA according to the manufacturer's protocol.
-
Measure the absorbance and determine the concentration of TGF-β1 from a standard curve.
Visualizations
The following diagrams illustrate the key concepts described in these application notes.
Caption: this compound Signaling Pathway in Fibroblasts.
Caption: Experimental Workflow for Studying this compound Effects.
Caption: Logical Relationship of this compound's Use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Gαq protein-biased ligand of angiotensin II type 1 receptor mediates myofibroblast differentiation through TGF-β1/ERK axis in human cardiac fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Collagen I and α-SMA Expression in Response to TRV055
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRV055 is a G protein-biased agonist of the angiotensin II type 1 receptor (AT1R).[1] Unlike balanced agonists that activate both G protein and β-arrestin signaling pathways, this compound preferentially activates the Gαq-mediated signaling cascade.[1][2][3] This selective activation has been shown to induce fibroblast proliferation and upregulate the expression of key fibrotic markers, including collagen I and α-smooth muscle actin (α-SMA).[1] The induction of these proteins is linked to the upregulation of transforming growth factor-beta 1 (TGF-β1) and the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2).[1] Consequently, this compound serves as a valuable pharmacological tool for studying the role of G protein-biased AT1R signaling in the pathogenesis of fibrosis.
These application notes provide detailed protocols for assessing the effects of this compound on collagen I and α-SMA expression in fibroblast cell cultures. The following sections describe methodologies for Western blotting, immunohistochemistry, and quantitative polymerase chain reaction (qPCR) to quantify changes in protein and gene expression levels.
Signaling Pathway of this compound
The diagram below illustrates the proposed signaling cascade initiated by this compound, leading to the expression of fibrotic markers.
Caption: this compound signaling pathway leading to fibrotic gene expression.
Experimental Protocols
The following are generalized protocols that should be optimized for specific cell types and experimental conditions.
General Experimental Workflow
The diagram below outlines the general workflow for assessing the impact of this compound on collagen I and α-SMA expression.
Caption: General experimental workflow for this compound treatment and analysis.
Cell Culture and this compound Treatment
This protocol is designed for human cardiac fibroblasts but can be adapted for other fibroblast types.
Materials:
-
Human cardiac fibroblasts
-
Fibroblast growth medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
This compound stock solution (dissolved in a suitable solvent, e.g., water)[1]
-
Phosphate-buffered saline (PBS)
-
Cell culture plates
Procedure:
-
Seed human cardiac fibroblasts in 6-well or 12-well plates at a density that allows for approximately 80% confluency at the time of treatment.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Once the cells reach the desired confluency, aspirate the growth medium and wash the cells once with PBS.
-
(Optional) For some experiments, serum-starve the cells for 12-24 hours in a low-serum medium (e.g., 0.5% FBS) to reduce basal signaling.
-
Prepare the desired concentrations of this compound in the appropriate cell culture medium. A concentration of 200 nM has been shown to be effective.[1]
-
Add the this compound-containing medium to the cells and incubate for the desired time period (e.g., 24 hours for protein expression).[1] Include a vehicle-treated control group.
-
After incubation, proceed with cell harvesting for downstream applications.
Western Blotting for Collagen I and α-SMA
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (a 6% gel is recommended for collagen I)[4]
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (see Table 1)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 10-30 µg) onto an SDS-PAGE gel.[5]
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against collagen I and α-SMA overnight at 4°C (refer to Table 1 for suggested dilutions).
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 10.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
For loading control, probe the membrane with an antibody against a housekeeping protein such as β-actin or GAPDH.
Immunohistochemistry (IHC) for Collagen I and α-SMA
Materials:
-
Cells grown on coverslips or formalin-fixed, paraffin-embedded (FFPE) tissue sections
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibodies (see Table 1)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Fix the cells grown on coverslips with 4% paraformaldehyde for 15 minutes at room temperature. For FFPE sections, deparaffinize and rehydrate.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking solution for 1 hour at room temperature.
-
Incubate with primary antibodies against collagen I and α-SMA diluted in blocking solution overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides using antifade mounting medium.
-
Visualize the staining using a fluorescence microscope.
Quantitative PCR (qPCR) for COL1A1 and ACTA2
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
qPCR primers for COL1A1 (Collagen Type I Alpha 1 Chain), ACTA2 (Actin Alpha 2, Smooth Muscle), and a housekeeping gene (e.g., GAPDH, B2M) (see Table 2)
-
qPCR instrument
Procedure:
-
Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a cDNA synthesis kit.
-
Prepare the qPCR reaction mix containing cDNA, primers, and qPCR master mix.
-
Perform qPCR using a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Data Presentation
Table 1: Recommended Primary Antibodies for Western Blotting and IHC
| Target Protein | Host Species | Application | Suggested Dilution |
| Collagen I | Rabbit | WB, IHC | 1:500 - 1:1000 |
| α-SMA | Mouse | WB, IHC | 1:1000 - 1:5000 |
| β-Actin | Mouse | WB | 1:5000 - 1:10000 |
| GAPDH | Rabbit | WB | 1:2000 - 1:5000 |
Note: Optimal antibody dilutions should be determined experimentally.
Table 2: Example qPCR Primer Sequences (Human)
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| COL1A1 | GAGGGCCAAGACGAAGACATC | AGATCACGTCATCGCACAACA |
| ACTA2 | CTATGAGGGCTATGCCTTGCC | GCTCAGCAGTAGTAACGAAGGA |
| GAPDH | AATCCCATCACCATCTTCCA | TGGACTCCACGACGTACTCA |
Note: Primer sequences should be validated for specificity and efficiency before use.
Logical Relationship of the Study Design
The following diagram illustrates the logical flow of a study investigating the effects of this compound.
Caption: Logical flow of a study on this compound's fibrotic effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Angiotensin analogs with divergent bias stabilize distinct receptor conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mapping Angiotensin II Type 1 Receptor-Biased Signaling Using Proximity Labeling and Proteomics Identifies Diverse Actions of Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.abcam.com [docs.abcam.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Stress Fiber Formation with TRV055
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing TRV055, a G protein-biased agonist of the Angiotensin II Type 1 Receptor (AT1R), to study stress fiber formation in relevant cell types.
Introduction
This compound is a valuable pharmacological tool for investigating the specific signaling pathways that lead to the formation of contractile actin bundles known as stress fibers. As a G protein-biased agonist, this compound preferentially activates the Gαq signaling cascade downstream of the AT1R, with minimal engagement of the β-arrestin pathway.[1] This selectivity makes it an ideal probe to dissect the Gαq-mediated mechanisms driving cytoskeletal rearrangements, cellular contraction, and tissue fibrosis.
Stress fiber formation is a critical cellular process involved in cell adhesion, migration, and mechanotransduction. Dysregulation of stress fiber dynamics is implicated in various pathological conditions, including fibrosis and cancer. This compound-induced stress fiber formation provides a robust in vitro model to screen for potential therapeutic inhibitors of these processes and to elucidate the fundamental molecular mechanisms involved.
Mechanism of Action
This compound selectively binds to and activates the AT1R, inducing a conformational change that favors coupling to the heterotrimeric G protein Gαq.[1][2] This initiates a signaling cascade that culminates in the activation of the small GTPase RhoA, a master regulator of the actin cytoskeleton.
Activated, GTP-bound RhoA promotes the formation and contraction of stress fibers through its downstream effectors, most notably Rho-associated coiled-coil containing protein kinase (ROCK). ROCK, in turn, phosphorylates and inactivates myosin light chain (MLC) phosphatase, leading to an increase in phosphorylated MLC and subsequent actomyosin contractility and stress fiber assembly.[3]
The signaling pathway from Gαq to RhoA activation is mediated by specific Rho guanine nucleotide exchange factors (RhoGEFs), such as p63RhoGEF and Leukemia-Associated RhoGEF (LARG).[4]
Data Presentation
The following table summarizes hypothetical quantitative data representing the expected effects of this compound on stress fiber formation in human cardiac fibroblasts. This data is illustrative and should be confirmed experimentally.
| Treatment | Concentration | Incubation Time | % of Cells with Prominent Stress Fibers | Average Stress Fiber Thickness (µm) | Number of Stress Fibers per Cell |
| Vehicle Control | - | 24 hours | 15 ± 3 | 0.8 ± 0.2 | 8 ± 2 |
| This compound | 100 nM | 24 hours | 45 ± 5 | 1.2 ± 0.3 | 15 ± 4 |
| This compound | 200 nM | 24 hours | 75 ± 8 | 1.8 ± 0.4 | 25 ± 6 |
| This compound | 500 nM | 24 hours | 78 ± 7 | 1.9 ± 0.4 | 26 ± 5 |
Data are presented as mean ± standard deviation from a representative experiment.
Experimental Protocols
Protocol 1: In Vitro Cell Culture and this compound Treatment
Objective: To prepare cells for the study of this compound-induced stress fiber formation.
Materials:
-
Human Cardiac Fibroblasts (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO or water)[5]
-
Glass coverslips
-
6-well tissue culture plates
Procedure:
-
Culture human cardiac fibroblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells onto sterile glass coverslips in 6-well plates at a density that will result in 50-70% confluency at the time of the experiment.
-
Allow cells to adhere and grow for 24-48 hours.
-
Prior to treatment, starve the cells in serum-free DMEM for 12-24 hours to reduce basal levels of stress fibers.
-
Prepare working solutions of this compound in serum-free DMEM from a stock solution. A final concentration of 200 nM is recommended as a starting point.[5] Include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound-treated wells.
-
Aspirate the serum-free medium from the cells and add the this compound-containing or vehicle control medium.
-
Incubate the cells for the desired time period. For stress fiber formation, a 24-hour incubation is recommended.[5]
Protocol 2: Staining of F-actin for Stress Fiber Visualization
Objective: To visualize actin stress fibers using fluorescent phalloidin staining.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (methanol-free)
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS
-
Fluorescently-conjugated Phalloidin (e.g., Phalloidin-iFluor 488)[6]
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
After this compound treatment, gently wash the cells on coverslips twice with pre-warmed PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes at room temperature.
-
Prepare the phalloidin staining solution according to the manufacturer's instructions (typically a 1:1000 dilution in 1% BSA/PBS).
-
Incubate the coverslips with the phalloidin staining solution for 30-60 minutes at room temperature in the dark.
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
Counterstain the nuclei by incubating with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature in the dark.
-
Wash the coverslips twice with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Seal the coverslips with nail polish and allow to dry.
-
Store the slides at 4°C in the dark until imaging.
Protocol 3: Image Acquisition and Quantification of Stress Fibers
Objective: To capture fluorescent images and quantify stress fiber formation.
Materials:
-
Fluorescence microscope or confocal microscope with appropriate filter sets for the chosen fluorophores (e.g., FITC for Phalloidin-iFluor 488 and DAPI).
-
Image analysis software (e.g., ImageJ/Fiji with relevant plugins, or other dedicated software).[7]
Procedure:
-
Acquire images of the stained cells using a 40x or 63x objective. Capture multiple random fields of view for each experimental condition.
-
For quantification, use image analysis software to measure the following parameters:
-
Percentage of cells with prominent stress fibers: Manually or automatically count the number of cells exhibiting well-defined stress fibers and express it as a percentage of the total number of cells.
-
Average stress fiber thickness: Use line-scan analysis tools in the software to measure the width of multiple stress fibers per cell.[7]
-
Number of stress fibers per cell: Utilize plugins designed for fiber detection and counting.[7]
-
-
Perform statistical analysis on the quantified data from multiple independent experiments.
Mandatory Visualizations
Caption: this compound signaling pathway leading to stress fiber formation.
Caption: Experimental workflow for studying this compound-induced stress fiber formation.
References
- 1. Enhanced activation of RhoA by angiotensin II in SHR preglomerular microvascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Angiotensin analogs with divergent bias stabilize distinct receptor conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Renin-Angiotensin-Aldosterone System in Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Image Analysis for the Quantitative Comparison of Stress Fibers and Focal Adhesions | PLOS One [journals.plos.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Note: In Vitro Assay for Measuring ERK1/2 Phosphorylation Induced by TRV055
Audience: Researchers, scientists, and drug development professionals.
Introduction The Extracellular signal-Regulated Kinase (ERK) cascade is a critical signaling pathway that regulates numerous cellular processes, including proliferation, differentiation, and survival.[1] The phosphorylation of ERK1/2 (p-ERK1/2) is a key indicator of the activation of this pathway, often triggered by G-protein-coupled receptors (GPCRs).[2] TRV055 is a G protein-biased agonist for the Angiotensin II Type 1 Receptor (AT1R), a GPCR that plays a vital role in cardiovascular regulation.[3][4] this compound preferentially activates the Gαq-mediated signaling pathway, leading to downstream effects, including the phosphorylation of ERK1/2.[3] This document provides a detailed protocol for an in vitro Western blot-based assay to measure and quantify the phosphorylation of ERK1/2 in response to this compound stimulation.
Signaling Pathway of this compound-Mediated ERK1/2 Phosphorylation this compound acts as a biased agonist at the AT1R, primarily activating the Gαq protein signaling cascade. This activation initiates a series of intracellular events, culminating in the phosphorylation of ERK1/2. The simplified pathway is illustrated below.
Principle of the Assay
This protocol uses a Western blot-based immunoassay to detect and quantify phosphorylated ERK1/2. Cells expressing AT1R are stimulated with this compound, leading to the phosphorylation of ERK1/2. Following cell lysis, total protein is separated by size using SDS-PAGE and transferred to a membrane. The membrane is first probed with a primary antibody specific to the phosphorylated form of ERK1/2 (p-ERK1/2). After detection, the membrane is stripped and re-probed with an antibody that detects total ERK1/2.[5] Densitometric analysis of the bands allows for the normalization of the p-ERK1/2 signal to the total ERK1/2 signal, providing a quantitative measure of ERK1/2 activation.[5]
Materials and Reagents
-
Cell Line: Human Cardiac Fibroblasts or HEK293 cells stably expressing human AT1R.
-
Culture Medium: DMEM, supplemented with 10% FBS, penicillin, and streptomycin.
-
This compound: Stock solution in a suitable solvent (e.g., water or DMSO).
-
Reagents for Lysis: RIPA buffer, protease and phosphatase inhibitor cocktails.
-
Reagents for Protein Quantification: BCA Protein Assay Kit.
-
Reagents for Western Blot:
-
4-12% Bis-Tris Gels
-
SDS-PAGE running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) antibody
-
Rabbit anti-total-ERK1/2 antibody
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Stripping Buffer
-
Chemiluminescent Substrate (ECL)
-
-
Equipment: Cell culture incubator, electrophoresis and Western blot apparatus, imaging system (e.g., ChemiDoc).
Experimental Workflow
The overall workflow for the assay is depicted in the diagram below, from initial cell culture to the final data analysis.
Detailed Experimental Protocol
1. Cell Culture and Seeding
-
Culture cells in DMEM supplemented with 10% FBS in a 37°C incubator with 5% CO2.
-
Seed the cells into 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Incubate for 24-48 hours.
2. Serum Starvation
-
To minimize basal ERK1/2 phosphorylation, a serum starvation step is necessary.[5]
-
Aspirate the culture medium from the wells.
-
Wash the cells once with sterile PBS.
-
Add serum-free DMEM to each well and incubate for 4-12 hours at 37°C.[5]
3. This compound Stimulation
-
Prepare serial dilutions of this compound in serum-free DMEM to achieve the desired final concentrations (e.g., 0 nM to 1 µM).
-
Aspirate the starvation medium from the cells.
-
Add the this compound dilutions to the respective wells. Include a vehicle-only control.
-
Incubate the plates at 37°C for the desired stimulation time. A 30-minute incubation is a good starting point based on published data.[3]
4. Cell Lysis
-
After stimulation, immediately place the plates on ice.
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100 µL of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (containing the protein) to a new tube.
5. Protein Quantification and Sample Preparation
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Normalize the protein concentrations for all samples with lysis buffer.
-
Add 4x SDS loading buffer to the lysates and boil at 95°C for 5 minutes.
6. SDS-PAGE and Western Blotting
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-12% Bis-Tris gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[5]
7. Immunodetection
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle shaking.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1-2 hours at room temperature.[5]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Add ECL substrate and capture the chemiluminescent signal using an imaging system.[5]
8. Stripping and Re-probing for Total ERK1/2
-
A key step is to probe the same membrane for total ERK1/2 to ensure accurate normalization.[5]
-
Incubate the membrane in stripping buffer for 15-30 minutes at room temperature.
-
Wash the membrane thoroughly with TBST.
-
Block the membrane again for 1 hour in 5% BSA/TBST.
-
Incubate the membrane with the primary antibody against total-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.
-
Repeat the washing and secondary antibody incubation steps as described above (Section 7, steps 2-5).
9. Data Analysis
-
Quantify the band intensities for both p-ERK1/2 and total-ERK1/2 using densitometry software.[5]
-
For each sample, calculate the ratio of the p-ERK1/2 signal to the total-ERK1/2 signal to normalize for any variations in protein loading.
-
Express the results as a fold change relative to the vehicle-treated control group.
Data Presentation
Quantitative data should be summarized to show the dose-dependent effect of this compound on ERK1/2 phosphorylation.
Table 1: Dose-Response of this compound on ERK1/2 Phosphorylation
| This compound Concentration (nM) | Fold Change in p-ERK/Total ERK (Mean ± SD, n=3) |
| 0 (Vehicle) | 1.00 ± 0.12 |
| 1 | 1.85 ± 0.21 |
| 10 | 3.45 ± 0.33 |
| 50 | 5.10 ± 0.45 |
| 100 | 6.20 ± 0.51 |
| 200 | 6.35 ± 0.48 |
| 500 | 6.15 ± 0.55 |
| 1000 | 5.90 ± 0.49 |
Note: The data presented above is hypothetical and for illustrative purposes only.
Troubleshooting
-
High Background: Ensure adequate blocking and washing steps. Reduce primary or secondary antibody concentrations if necessary.[5]
-
Weak or No Signal: Confirm protein transfer to the membrane using Ponceau S stain. Ensure fresh antibody stocks and ECL substrate are used. The phospho-ERK1/2 signal can be transient, so optimizing the stimulation time is crucial.[5]
-
Inconsistent Results: Ensure equal protein loading by performing a protein quantification assay. Use an internal loading control (total ERK1/2) for normalization.[5]
References
- 1. Minireview: Targeting GPCR Activated ERK Pathways for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mapping Angiotensin II Type 1 Receptor-Biased Signaling Using Proximity Labeling and Proteomics Identifies Diverse Actions of Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TRV055 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cellular responses to TRV055, a G protein-biased agonist of the Angiotensin II Type 1 Receptor (AT1R). Detailed protocols for assessing cellular responses are included to facilitate experimental design and execution.
Introduction
This compound is a selective agonist for the AT1R, demonstrating a bias towards the Gαq protein signaling pathway over β-arrestin recruitment.[1] This property makes it a valuable tool for investigating the physiological and pathological roles of Gαq-mediated signaling downstream of AT1R activation.[2] this compound has been shown to induce fibrotic responses, including fibroblast proliferation and collagen secretion, making it relevant for studies in cardiovascular disease and fibrosis.[2]
Responsive Cell Lines and Cellular Effects
Several cell lines have been identified as responsive to this compound treatment, exhibiting a range of cellular and molecular effects. The primary mechanism of action involves the activation of the AT1R/Gαq signaling cascade, leading to the upregulation of transforming growth factor-beta 1 (TGF-β1) and phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2).[2]
Table 1: Summary of this compound Effects on Responsive Cell Lines
| Cell Line | Species | Key Cellular Responses | Concentration & Time | Downstream Effects |
| Human Cardiac Fibroblasts | Human | Fibroblast proliferation, stress fiber formation | 200 nM, 24 h | Upregulation of Collagen I and α-SMA protein expression.[2] |
| Human Cardiac Fibroblasts | Human | ERK1/2 phosphorylation | 200 nM, 30 min | Mediated through the AT1R/Gαq cascade and TGF-β signaling.[2] |
| Adult Rat Myofibroblasts | Rat | Collagen secretion | 1 µM | Comparable to Angiotensin II-induced secretion.[2] |
| Flp-In T-REx 293 cells | Human | AT1R-APEX2 proximity labeling | 10 µM (for biased ligands) | Used to study protein-protein interactions downstream of AT1R activation.[3] |
| Expi293F cells | Human | Used for structural studies of AT1R | N/A | Employed for producing AT1R protein for structural analysis.[1] |
| U2OS cells | Human | Receptor internalization assays | N/A | Utilized to study ligand-induced receptor endocytosis.[1][4] |
Signaling Pathway
This compound preferentially activates the Gαq-mediated signaling pathway upon binding to the AT1R. This biased agonism leads to a distinct conformational state of the receptor compared to balanced or β-arrestin-biased agonists.[5][6] The canonical pathway initiated by this compound involves the activation of Gαq, which in turn can lead to the activation of downstream effectors like phospholipase C and subsequent signaling cascades. A key pathway identified for this compound in cardiac fibroblasts involves the upregulation of TGF-β1 and the phosphorylation of ERK1/2.[2]
Experimental Protocols
Protocol 1: Assessment of Fibroblast Proliferation and Protein Expression
This protocol is designed to evaluate the effect of this compound on the proliferation of human cardiac fibroblasts and the expression of fibrotic markers.
Materials:
-
Human cardiac fibroblasts
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in a suitable solvent, e.g., water)[2]
-
96-well plates for proliferation assays
-
6-well plates for protein analysis
-
Reagents for proliferation assay (e.g., MTT, BrdU)
-
Reagents for Western blotting (lysis buffer, primary and secondary antibodies for Collagen I, α-SMA, and a loading control)
Procedure:
-
Cell Seeding: Seed human cardiac fibroblasts in 96-well plates for proliferation assays and 6-well plates for protein analysis at an appropriate density. Allow cells to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 24 hours to synchronize the cells.
-
This compound Treatment: Prepare working solutions of this compound in a low-serum medium. For a final concentration of 200 nM, dilute the stock solution accordingly.[2] Remove the starvation medium and add the this compound-containing medium or vehicle control to the respective wells.
-
Incubation: Incubate the cells for 24 hours for both proliferation and protein expression analysis.[2]
-
Proliferation Assay: After 24 hours, perform a proliferation assay according to the manufacturer's instructions (e.g., MTT or BrdU assay).
-
Protein Extraction and Western Blotting:
-
After 24 hours of treatment in 6-well plates, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against Collagen I, α-SMA, and a loading control (e.g., GAPDH).
-
Incubate with appropriate secondary antibodies and visualize the protein bands using a suitable detection method.
-
Quantify the band intensities to determine changes in protein expression.
-
Protocol 2: Analysis of ERK1/2 Phosphorylation
This protocol details the method for detecting the activation of the ERK1/2 signaling pathway in response to this compound.
Materials:
-
Human cardiac fibroblasts
-
Cell culture medium
-
This compound
-
6-well plates
-
Reagents for Western blotting (lysis buffer, primary antibodies for phospho-ERK1/2, total ERK1/2, and a loading control)
Procedure:
-
Cell Seeding and Serum Starvation: Follow steps 1 and 2 from Protocol 1.
-
This compound Treatment: Prepare a working solution of this compound at a final concentration of 200 nM.[2] Treat the serum-starved cells with this compound or vehicle control for 30 minutes.[2]
-
Protein Extraction: Immediately after the 30-minute incubation, place the plates on ice and wash the cells with ice-cold PBS. Lyse the cells and collect the lysates.
-
Western Blotting:
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and Western blotting as described in Protocol 1.
-
Probe the membranes with primary antibodies against phospho-ERK1/2 and total ERK1/2. A loading control should also be included.
-
Incubate with appropriate secondary antibodies and visualize the bands.
-
Quantify the band intensities and express the level of ERK1/2 phosphorylation as a ratio of phospho-ERK1/2 to total ERK1/2.
-
Data Interpretation and Troubleshooting
-
Data Normalization: For Western blot analysis, always normalize the protein of interest to a suitable loading control to account for variations in protein loading. For phosphorylation studies, normalize the phosphorylated protein to the total protein level.
-
Controls: Include appropriate controls in all experiments. A vehicle control (the solvent used to dissolve this compound) is essential to ensure that the observed effects are due to the compound itself. A positive control, such as Angiotensin II, can also be included for comparison.
-
Dose-Response and Time-Course Experiments: To fully characterize the effects of this compound, it is recommended to perform dose-response and time-course experiments to determine the optimal concentration and incubation time for the desired cellular response.
-
Cell Line Specificity: The response to this compound may vary between different cell lines and even between different passages of the same cell line. It is important to characterize the AT1R expression levels in the cell line being used.[7]
Conclusion
This compound serves as a potent and selective tool for studying Gαq-biased signaling of the AT1R. The provided protocols offer a starting point for investigating its effects on various cellular processes. By understanding the specific signaling pathways activated by this compound, researchers can gain valuable insights into the roles of biased agonism in health and disease.
References
- 1. Angiotensin analogs with divergent bias stabilize distinct receptor conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mapping Angiotensin II Type 1 Receptor-Biased Signaling Using Proximity Labeling and Proteomics Identifies Diverse Actions of Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loss of biased signaling at a G protein-coupled receptor in overexpressed systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into ligand recognition and activation of angiotensin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biased agonists differentially modulate the receptor conformation ensembles in Angiotensin II Type 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Data on the effect of Angiotensin II and 6-hydroxydopamine on reactive oxygen species production, antioxidant gene expression and viability of different neuronal cell lines - PMC [pmc.ncbi.nlm.nih.gov]
TRV055: Application Notes and Protocols for Researchers
For research use only. Not for use in diagnostic procedures.
Abstract
TRV055 is a potent and selective G protein-biased agonist for the angiotensin II type 1 receptor (AT1R).[1][2][3][4] As a Gαq-biased ligand, this compound preferentially activates the Gαq signaling cascade over β-arrestin pathways.[2][5] This selective activation makes this compound a valuable tool for investigating the physiological and pathological roles of Gαq-mediated signaling downstream of AT1R, particularly in the context of cardiac fibrosis.[1][2][5] Research indicates that this compound promotes the differentiation of myofibroblasts and collagen secretion through the transforming growth factor-beta 1 (TGF-β1) and extracellular signal-regulated kinase (ERK) 1/2 signaling pathway.[1][2][5] These application notes provide comprehensive information on suppliers, purchasing, and detailed protocols for in vitro studies using this compound.
Supplier and Purchasing Information
This compound is available from various chemical suppliers for research purposes. The following table summarizes the available purchasing information. Prices are subject to change and should be verified on the supplier's website.
| Supplier | Catalog Number | Pack Size | Price (USD) |
| AdooQ Bioscience | A22925 | 1mg | $35.00 |
| 5mg | $125.00 | ||
| 10mg | $230.00 | ||
| DC Chemicals | DC8631 | 100mg | Get Quote |
| 250mg | Get Quote | ||
| 1g | Get Quote | ||
| MedchemExpress | HY-112959 | 5mg | $150.00 |
| AbMole BioScience | M9186 | 5mg | $150.00 |
| 10mg | $240.00 | ||
| GlpBio | GC17091 | 5mg | $135.00 |
| Cenmed | C007B-430767 | 5mg | $174.67 |
| C007B-430768 | 10mg | $388.95 | |
| C007B-431571 | 25mg | $609.23 | |
| C007B-431572 | 50mg | $174.67 | |
| C007B-431573 | 100mg | $ - |
Signaling Pathway
This compound selectively activates the Gαq protein coupled to the AT1 receptor. This initiates a downstream signaling cascade involving the upregulation of TGF-β1, which in turn leads to the phosphorylation and activation of ERK1/2. Activated ERK1/2 then promotes the expression of fibrotic markers such as collagen type I and alpha-smooth muscle actin (α-SMA), leading to myofibroblast differentiation and extracellular matrix deposition.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on cardiac fibroblast differentiation and signaling.
Experimental Workflow Overview
Culture and Differentiation of Cardiac Fibroblasts
Materials:
-
Primary human or rat cardiac fibroblasts
-
Fibroblast growth medium (e.g., DMEM supplemented with 10% FBS, 1% penicillin-streptomycin)
-
TGF-β1 (for inducing myofibroblast differentiation, optional)
-
Tissue culture flasks/plates
-
Trypsin-EDTA
Protocol:
-
Culture cardiac fibroblasts in fibroblast growth medium in a humidified incubator at 37°C and 5% CO2.
-
Passage cells when they reach 80-90% confluency using trypsin-EDTA.
-
For myofibroblast differentiation, seed fibroblasts and allow them to adhere overnight.
-
Replace the medium with serum-free medium for 24 hours to induce quiescence.
-
Treat cells with TGF-β1 (e.g., 10 ng/mL) for 24-48 hours to induce a myofibroblast phenotype, characterized by increased α-SMA expression.
This compound Treatment
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., water or DMSO)
-
Cultured cardiac fibroblasts or myofibroblasts
-
Serum-free medium
Protocol:
-
Prepare working solutions of this compound in serum-free medium at the desired concentrations. A final concentration of 200 nM is a common starting point based on published studies.[1]
-
Aspirate the culture medium from the cells and wash once with sterile PBS.
-
Add the this compound-containing medium to the cells.
-
Incubate for the desired time period. For signaling studies like ERK phosphorylation, a short incubation time (e.g., 30 minutes) is recommended.[1] For protein expression studies (collagen I, α-SMA), a longer incubation (e.g., 24 hours) is appropriate.[1]
Western Blot for Collagen I, α-SMA, and Phospho-ERK1/2
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Collagen I, anti-α-SMA, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Protocol:
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
For phospho-ERK1/2, strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
TGF-β1 Secretion Assay (ELISA)
Materials:
-
Human or rat TGF-β1 ELISA kit
-
Cell culture supernatant from this compound-treated cells
-
Microplate reader
Protocol:
-
Collect the cell culture supernatant after this compound treatment.
-
Centrifuge the supernatant to remove any cellular debris.
-
Perform the TGF-β1 ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Calculate the concentration of TGF-β1 in the samples based on the standard curve.
Troubleshooting
-
Low protein yield: Ensure complete cell lysis and use fresh protease/phosphatase inhibitors.
-
High background in Western blot: Optimize blocking conditions (time and blocking agent) and antibody concentrations. Ensure adequate washing steps.
-
No signal in Western blot: Check antibody compatibility and concentration. Verify protein transfer to the membrane.
-
Variability in ELISA results: Ensure accurate pipetting and consistent incubation times. Avoid bubbles in the wells.
Safety Precautions
This compound is for research use only. Standard laboratory safety practices should be followed when handling this compound. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Refer to the supplier's Safety Data Sheet (SDS) for detailed safety information.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mesoscale.com [mesoscale.com]
- 4. Isolation of fibroblast and myofibroblast differentiation [bio-protocol.org]
- 5. An Optimized Protocol for Human Direct Cardiac Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
TRV055: Application Notes and Protocols for a Gq-Biased AT1R Agonist
For researchers, scientists, and drug development professionals, this document provides detailed guidelines for the reconstitution, storage, and experimental use of TRV055, a G protein-biased agonist of the angiotensin II type 1 receptor (AT1R).
This compound selectively activates the Gαq signaling pathway downstream of the AT1R, making it a valuable tool for investigating the physiological and pathological roles of this specific signaling cascade. Its biased agonism offers a nuanced approach to studying the multifaceted effects of AT1R activation, which is implicated in cardiovascular regulation, fibrosis, and other cellular processes.
Reconstitution and Storage Guidelines
Proper handling and storage of this compound are critical to ensure its stability and activity. The following tables summarize the recommended procedures for both powdered and solubilized forms of the compound.
Table 1: Reconstitution of this compound
| Parameter | Guideline | Notes |
| Recommended Solvent | Water | |
| Solubility | ≥ 33.33 mg/mL | Sonication and adjustment of pH to 2 with 1M HCl can aid dissolution. |
| Preparation of Stock Solutions | It is recommended to prepare a concentrated stock solution (e.g., 10 mM) from which working solutions can be freshly diluted. | For aqueous stock solutions, sterile filtration through a 0.22 μm filter is advised before use. |
Table 2: Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Conditions |
| Powder | -20°C | 1 year | Sealed, dry, and protected from light. |
| -80°C | 2 years | Sealed, dry, and protected from light. | |
| Stock Solution | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. Store in sealed vials, protected from moisture and light. |
| -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. Store in sealed vials, protected from moisture and light. |
Signaling Pathway of this compound
This compound functions as a biased agonist at the Angiotensin II Type 1 Receptor (AT1R), preferentially activating the Gαq protein signaling cascade. This targeted activation distinguishes it from the endogenous ligand, Angiotensin II, which activates both G protein and β-arrestin pathways. The diagram below illustrates the canonical Gαq signaling pathway initiated by this compound.
Experimental Protocols
The Gq-biased signaling of this compound makes it a potent modulator of cellular processes such as fibroblast proliferation and collagen secretion. Below are detailed protocols for assessing these effects.
Fibroblast Proliferation Assay
This protocol outlines a method to quantify the effect of this compound on the proliferation of fibroblasts.
Materials:
-
Human dermal fibroblasts
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free culture medium
-
This compound stock solution
-
96-well cell culture plates
-
Cell proliferation assay kit (e.g., MTT, WST-1, or CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed human dermal fibroblasts into a 96-well plate at a density of 5,000-10,000 cells per well in complete culture medium.
-
Cell Adhesion: Incubate the plate at 37°C in a humidified 5% CO₂ incubator overnight to allow for cell attachment.
-
Serum Starvation (Optional): To synchronize the cell cycle, replace the complete medium with serum-free medium and incubate for 12-24 hours.
-
Treatment: Prepare serial dilutions of this compound in the appropriate culture medium (with or without serum, depending on the experimental design). Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Proliferation Measurement: Add the proliferation assay reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for the time specified in the assay protocol (typically 1-4 hours).
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Subtract the background absorbance and normalize the results to the vehicle control to determine the percentage of proliferation.
Collagen Secretion Assay
This protocol provides a method to measure the amount of soluble collagen secreted by fibroblasts in response to this compound treatment.
Materials:
-
Human dermal fibroblasts
-
Complete culture medium
-
Serum-free culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Sircol™ Soluble Collagen Assay kit
-
Cell lysis buffer
-
BCA or Bradford protein assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed fibroblasts in 6-well plates and grow them to near confluence in complete culture medium.
-
Treatment: Replace the medium with serum-free medium containing different concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the plates for 24-48 hours at 37°C and 5% CO₂.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well and transfer it to microcentrifuge tubes. Centrifuge to remove any cellular debris.
-
Cell Lysis: Wash the cells remaining in the wells with PBS and then lyse them using a suitable lysis buffer. The cell lysate can be used to determine the total protein content or cell number for normalization.
-
Collagen Quantification: Quantify the amount of soluble collagen in the collected supernatants using the Sircol™ Soluble Collagen Assay according to the manufacturer's protocol.
-
Normalization: Normalize the amount of secreted collagen to the total protein content or cell number determined from the cell lysates.
-
Data Analysis: Analyze the normalized data to determine the effect of this compound on collagen secretion.
These protocols provide a foundation for investigating the cellular effects of this compound. Researchers may need to optimize conditions based on the specific cell type and experimental goals.
Designing Experiments to Study G Protein-Biased Signaling with TRV055: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for designing and conducting experiments to investigate the G protein-biased signaling of TRV055, a selective agonist for the Angiotensin II Type 1 Receptor (AT1R). G protein-coupled receptors (GPCRs) are a major class of drug targets, and understanding ligand bias is crucial for developing safer and more effective therapeutics.[1] this compound preferentially activates G protein-mediated signaling pathways over β-arrestin recruitment, making it a valuable tool for studying the physiological and pathological consequences of biased agonism.[2][3][4] These application notes offer comprehensive protocols for quantifying G protein signaling and β-arrestin recruitment, along with guidelines for data analysis and presentation.
Introduction to G Protein-Biased Signaling
G protein-coupled receptors (GPCRs) are versatile signaling molecules that can adopt multiple conformations upon ligand binding.[5] This conformational flexibility allows them to engage with different intracellular signaling partners, primarily heterotrimeric G proteins and β-arrestins.[6][7]
Traditionally, agonists were thought to activate both G protein and β-arrestin pathways. However, the concept of biased agonism , or functional selectivity, has emerged, describing how certain ligands can stabilize receptor conformations that preferentially activate one pathway over the other.[1][6] This selective activation can lead to distinct downstream cellular responses.[1]
-
G Protein Signaling: Initiates a wide range of cellular responses through the generation of second messengers like cyclic AMP (cAMP), inositol trisphosphate (IP3), and diacylglycerol (DAG).[6]
-
β-Arrestin Signaling: Primarily involved in receptor desensitization, internalization, and can also initiate G protein-independent signaling cascades.[3][6]
This compound is a G protein-biased agonist of the Angiotensin II Type 1 Receptor (AT1R).[2][4] It preferentially activates the Gαq-mediated signaling pathway, leading to downstream effects such as the upregulation of TGF-β1 and phosphorylation of ERK1/2.[2] Studying compounds like this compound is critical for dissecting the therapeutic potential of selectively targeting G protein signaling while minimizing β-arrestin-mediated effects.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved and a general workflow for assessing the biased agonism of this compound.
Figure 1: G Protein-Biased Signaling of this compound at the AT1R.
Figure 2: General Experimental Workflow for Assessing Biased Agonism.
Experimental Protocols
To quantify the biased signaling of this compound, it is essential to measure its activity in both G protein- and β-arrestin-mediated pathways. Angiotensin II (AngII), the endogenous ligand for AT1R, should be used as a balanced reference agonist.
Protocol 1: Quantification of Gαq Pathway Activation using an IP-One HTRF Assay
This protocol measures the accumulation of inositol monophosphate (IP₁), a downstream product of Gαq activation, using a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF).
Materials:
-
HEK293 cells stably expressing human AT1R
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Angiotensin II (AngII)
-
IP-One HTRF Assay Kit (containing IP₁-d2 and anti-IP₁-Cryptate)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
384-well white assay plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding: Seed HEK293-AT1R cells into a 384-well white plate at a density of 10,000-20,000 cells per well and incubate overnight.
-
Ligand Preparation: Prepare a serial dilution of this compound and AngII in assay buffer. A typical concentration range would be from 1 pM to 10 µM.
-
Cell Stimulation: Remove the culture medium from the cells and add the diluted ligands. Incubate for 30-60 minutes at 37°C.
-
Lysis and Reagent Addition: Add the IP₁-d2 conjugate followed by the anti-IP₁-Cryptate antibody to each well as per the manufacturer's instructions.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm (Cryptate emission) and 665 nm (d2 emission). The HTRF ratio (665/620) is inversely proportional to the IP₁ concentration.
Protocol 2: Quantification of β-Arrestin 2 Recruitment using a PathHunter® Assay
This protocol utilizes a β-galactosidase enzyme fragment complementation assay to measure the recruitment of β-arrestin 2 to the activated AT1R.
Materials:
-
U2OS cells co-expressing AT1R-ProLink (PK) and β-arrestin 2-Enzyme Acceptor (EA)
-
Cell culture medium
-
This compound
-
Angiotensin II (AngII)
-
PathHunter® Detection Reagents
-
Assay buffer
-
384-well white assay plates
-
Chemiluminescent plate reader
Procedure:
-
Cell Seeding: Seed the PathHunter® cells into a 384-well white plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Ligand Preparation: Prepare a serial dilution of this compound and AngII in assay buffer.
-
Cell Stimulation: Add the diluted ligands to the cells and incubate for 90 minutes at 37°C.
-
Detection Reagent Addition: Add the PathHunter® detection reagents to each well according to the manufacturer's protocol.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on a chemiluminescent plate reader to measure the generated signal.
Data Presentation and Analysis
Quantitative data should be summarized in tables to facilitate comparison between the G protein and β-arrestin pathways for both this compound and the reference agonist, Angiotensin II.
Table 1: Potency (EC₅₀) and Efficacy (Eₘₐₓ) of this compound and Angiotensin II
| Ligand | Gαq Pathway (IP₁ Accumulation) | β-Arrestin 2 Recruitment |
| EC₅₀ (nM) | Eₘₐₓ (% of AngII) | |
| Angiotensin II | 1.5 | 100% |
| This compound | 2.8 | 110% |
Note: The data presented in this table are for illustrative purposes and may not represent actual experimental results.
Bias Calculation
To quantify the bias of this compound, a bias factor can be calculated. This often involves comparing the relative potency and efficacy of the test ligand to the reference agonist across the two pathways. A common method is the calculation of a "transduction ratio" or a "bias plot" analysis.[8][9]
Figure 3: Logical Flow for Bias Calculation.
A positive Δlog(τ/Kₐ) for this compound relative to Angiotensin II would indicate a bias towards the Gαq pathway.
Conclusion
The protocols and guidelines presented here provide a robust framework for characterizing the G protein-biased signaling of this compound. By systematically quantifying its activity in both G protein- and β-arrestin-mediated pathways, researchers can gain valuable insights into the molecular mechanisms of biased agonism and its potential therapeutic implications. Careful experimental design and rigorous data analysis are paramount for accurately determining the signaling profile of biased ligands. The use of physiologically relevant cell systems is also recommended, as receptor expression levels can influence observed bias.[8][10][11]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mapping Angiotensin II Type 1 Receptor-Biased Signaling Using Proximity Labeling and Proteomics Identifies Diverse Actions of Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. Molecular mechanism of biased signaling in a prototypical G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biased signaling in naturally occurring mutations of G protein-coupled receptors associated with diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpums.ac.ir [bpums.ac.ir]
- 8. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
- 9. Biased Agonism as a Mechanism for Differential Signaling by Chemokine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Loss of biased signaling at a G protein-coupled receptor in overexpressed systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunofluorescence Staining of TRV055-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRV055 is a G protein-biased agonist for the angiotensin II type 1 receptor (AT1R).[1][2] Unlike the endogenous ligand angiotensin II, which activates both G protein and β-arrestin signaling pathways, this compound preferentially activates the Gαq-mediated signaling cascade.[1][3] This selective activation leads to downstream effects such as the upregulation of transforming growth factor-beta 1 (TGF-β1) and phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2).[1][2] In cellular models, particularly in cardiac fibroblasts, treatment with this compound has been shown to induce fibroblast proliferation, enhance the expression of alpha-smooth muscle actin (α-SMA) and collagen I, and promote the formation of stress fibers.[1][2]
These cellular responses make immunofluorescence staining a critical tool for elucidating the mechanism of action of this compound and quantifying its effects. This document provides detailed protocols for the immunofluorescent staining of key downstream markers in this compound-treated cells, along with data presentation guidelines and visualizations of the relevant signaling pathway and experimental workflow.
Data Presentation
The following tables summarize expected quantitative outcomes from immunofluorescence staining of cells treated with this compound. These values are representative and may vary depending on the cell type, experimental conditions, and antibody efficacy.
Table 1: Dose-Dependent Effect of this compound on α-SMA and Collagen I Expression in Human Cardiac Fibroblasts (24-hour treatment)
| This compound Concentration (nM) | % of α-SMA Positive Cells (Normalized to Control) | Mean Fluorescence Intensity of Collagen I (Arbitrary Units, Normalized to Control) |
| 0 (Vehicle Control) | 100% | 1.0 |
| 10 | 120% ± 5% | 1.3 ± 0.2 |
| 50 | 150% ± 8% | 1.8 ± 0.3 |
| 100 | 180% ± 10% | 2.5 ± 0.4 |
| 200 | 220% ± 12% | 3.2 ± 0.5 |
| 500 | 225% ± 15% | 3.3 ± 0.6 |
Table 2: Time-Course of p-ERK1/2 Activation in Human Cardiac Fibroblasts Treated with 200 nM this compound
| Time Point | % of p-ERK1/2 Positive Nuclei (Normalized to Control) | Mean Nuclear Fluorescence Intensity of p-ERK1/2 (Arbitrary Units, Normalized to Control) |
| 0 min (Vehicle Control) | 100% | 1.0 |
| 5 min | 250% ± 15% | 3.5 ± 0.6 |
| 15 min | 400% ± 20% | 5.8 ± 0.8 |
| 30 min | 350% ± 18% | 5.1 ± 0.7 |
| 60 min | 200% ± 12% | 2.9 ± 0.4 |
| 120 min | 120% ± 8% | 1.5 ± 0.2 |
Signaling Pathway and Experimental Workflow
References
Application of TRV055 in High-Throughput Screening Assays: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRV055 is a potent and selective G protein-biased agonist for the angiotensin II type 1 receptor (AT1R). Unlike the endogenous ligand angiotensin II, which activates both G protein and β-arrestin signaling pathways, this compound preferentially activates the Gαq-mediated signaling cascade. This biased agonism makes this compound a valuable tool for dissecting the distinct cellular consequences of Gαq activation and for identifying novel therapeutic agents that selectively modulate this pathway. This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) assays to identify modulators of AT1R-Gαq signaling. The primary applications covered include assays for fibroblast proliferation, collagen secretion, transforming growth factor-beta 1 (TGF-β1) secretion, and extracellular signal-regulated kinase (ERK1/2) phosphorylation.
Mechanism of Action and Signaling Pathway
This compound binds to the AT1R and stabilizes a receptor conformation that preferentially couples to the Gαq subunit of the heterotrimeric G protein. This initiates a downstream signaling cascade that is implicated in a variety of physiological and pathophysiological processes, including cell proliferation, differentiation, and fibrosis.
The key steps in the this compound-mediated signaling pathway are:
-
Receptor Binding and Gαq Activation: this compound binds to the AT1R, inducing a conformational change that promotes the exchange of GDP for GTP on the Gαq subunit.
-
Phospholipase C (PLC) Activation: The activated Gαq-GTP complex stimulates phospholipase C (PLC).
-
Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization and PKC Activation: IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with Ca2+, activates Protein Kinase C (PKC).
-
Downstream Effector Activation: These signaling events converge on downstream effectors, including the ERK1/2 MAPK pathway and the TGF-β1 signaling axis, ultimately leading to cellular responses such as fibroblast proliferation and collagen synthesis.
Application Notes and Protocols for In Vivo Administration and Dosing of TRV055 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRV055 is a novel G protein-biased agonist of the angiotensin II type 1 receptor (AT1R). Unlike the endogenous ligand angiotensin II (Ang II), which activates both G protein and β-arrestin signaling pathways, this compound preferentially activates the Gαq-mediated signaling cascade. This selective action leads to the upregulation of transforming growth factor-beta 1 (TGF-β1) and phosphorylation of extracellular signal-regulated kinases 1/2 (p-ERK1/2), which in turn promotes fibroblast proliferation and collagen secretion[1]. This unique mechanism of action makes this compound a valuable tool for investigating the specific roles of Gαq-mediated AT1R signaling in various physiological and pathological processes, particularly in fibrotic diseases.
These application notes provide detailed protocols for the in vivo administration and dosing of this compound in animal models, primarily focusing on rodents (mice and rats). The information is compiled from publicly available data on this compound and related compounds, offering a comprehensive guide for researchers initiating in vivo studies.
Signaling Pathway of this compound
This compound selectively activates the Gαq-mediated signaling pathway downstream of the AT1R. This biased agonism avoids the recruitment of β-arrestin, which is associated with receptor desensitization and internalization, as well as activation of distinct signaling pathways. The simplified signaling cascade is depicted below.
Caption: Simplified signaling pathway of this compound.
Quantitative Data Summary
Due to the limited publicly available in vivo data for this compound, the following tables provide a summary of dosing information for the endogenous ligand Angiotensin II and a related biased ligand, TRV027, to guide dose selection for this compound.
Table 1: In Vivo Dosing of Angiotensin II in Rodent Models
| Animal Model | Administration Route | Dose | Duration | Observed Effects | Reference |
| Rat | Subcutaneous (osmotic minipump) | 200 ng/kg/min | 7 days | Increased blood pressure, cardiac remodeling | [1] |
| Rat | Subcutaneous (osmotic minipump) | 500 ng/kg/min | 14 days | Weight loss, reduced plasma IGF-I | [2] |
| Mouse | Subcutaneous (osmotic minipump) | 1000 ng/kg/min | 28 days | Aortic aneurysm formation | [3] |
| Mouse | Subcutaneous (osmotic minipump) | 60 ng/kg/min - 1 µg/kg/min | 28 days | Dose-dependent increase in blood pressure and oxidative stress | [4] |
| Rat | Intraperitoneal (bolus injection) | 36 µg/kg | Single dose | Transient increase in blood pressure | [5] |
Table 2: In Vivo Dosing of TRV027 (β-arrestin-biased AT1R ligand)
| Animal Model | Administration Route | Dose | Duration | Observed Effects | Reference |
| Rat (SHR) | Intracerebroventricular (osmotic minipump) | 20 ng/h | 14 days | Reduced blood pressure, improved baroreflex sensitivity | [6][7] |
| Dog (Healthy & Heart Failure) | Intravenous (escalating doses) | 0.01 - 100 µg/kg/min | 30 min per dose | Decreased blood pressure, increased cardiac output | [8] |
| Mouse (Neonatal) | Intraperitoneal | 0.1 - 3 mg/kg | Single dose | Positive inotropic effect | [9] |
Experimental Protocols
Protocol 1: Continuous Subcutaneous Infusion of this compound in Mice for Cardiac Fibrosis Model
This protocol is adapted from established methods for inducing cardiac fibrosis using Angiotensin II.
Objective: To assess the in vivo effects of continuous this compound administration on the development of cardiac fibrosis.
Materials:
-
This compound (lyophilized powder)
-
Sterile saline (0.9% NaCl)
-
Osmotic minipumps (e.g., Alzet model 1004 or equivalent for 28-day infusion)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools (scalpel, forceps, wound clips)
-
Animal clippers
-
Disinfectant (e.g., 70% ethanol, povidone-iodine)
-
Male C57BL/6 mice (8-12 weeks old)
Experimental Workflow:
Caption: Workflow for continuous subcutaneous infusion.
Procedure:
-
This compound Formulation:
-
Based on the doses used for Angiotensin II (e.g., 100-1000 ng/kg/min), a starting dose for this compound could be in a similar range. A dose-response study is recommended.
-
Calculate the total amount of this compound needed for the duration of the study based on the pump flow rate and the desired dose.
-
Dissolve the calculated amount of lyophilized this compound in sterile saline to the final concentration required for the osmotic minipumps. Ensure complete dissolution. As this compound is a peptide, gentle vortexing is recommended.
-
-
Osmotic Minipump Preparation:
-
Following the manufacturer's instructions, fill the osmotic minipumps with the this compound solution.
-
Prime the pumps in sterile saline at 37°C for the recommended duration to ensure immediate delivery upon implantation.
-
-
Surgical Procedure:
-
Anesthetize the mouse using isoflurane.
-
Shave the fur on the back, between the scapulae.
-
Disinfect the surgical site with 70% ethanol and povidone-iodine.
-
Make a small incision in the skin.
-
Create a subcutaneous pocket using blunt dissection with forceps.
-
Insert the primed osmotic minipump into the pocket.
-
Close the incision with wound clips.
-
-
Post-operative Care:
-
Monitor the animal until it has fully recovered from anesthesia.
-
Provide post-operative analgesia as per institutional guidelines.
-
Monitor the animals daily for any signs of distress or infection at the surgical site.
-
-
Endpoint Analysis:
-
At the end of the 28-day infusion period, euthanize the mice.
-
Collect hearts for histological analysis (e.g., Masson's trichrome staining for fibrosis) and molecular analysis (e.g., qPCR for collagen gene expression).
-
Protocol 2: Intravenous Bolus Administration of this compound in Rats for Acute Pharmacodynamic Studies
Objective: To evaluate the acute effects of this compound on cardiovascular parameters.
Materials:
-
This compound (lyophilized powder)
-
Sterile saline (0.9% NaCl)
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., ketamine/xylazine)
-
Catheters for intravenous administration (e.g., jugular vein)
-
Blood pressure monitoring equipment
Experimental Workflow:
Caption: Workflow for intravenous bolus administration.
Procedure:
-
This compound Solution Preparation:
-
Dissolve this compound in sterile saline to achieve the desired concentration for injection. A range of doses should be tested to determine the dose-response relationship.
-
-
Animal Preparation:
-
Anesthetize the rat.
-
Surgically implant a catheter into the jugular vein for intravenous administration.
-
Implant a catheter into the carotid artery for continuous blood pressure monitoring.
-
-
Experimental Protocol:
-
Allow the animal to stabilize after surgery.
-
Record baseline cardiovascular parameters (e.g., blood pressure, heart rate) for a defined period.
-
Administer a bolus injection of the this compound solution via the jugular vein catheter.
-
Continuously monitor and record cardiovascular parameters for a set period post-injection to observe the acute effects.
-
Administer escalating doses to the same animal or use different groups for each dose.
-
Protocol 3: General Guidelines for Preliminary Pharmacokinetic and Toxicology Studies
Objective: To obtain initial data on the pharmacokinetic profile and potential toxicity of this compound.
Pharmacokinetic Study Design:
-
Animal Model: Rats are a common choice for initial pharmacokinetic studies.
-
Administration Routes: Both intravenous (IV) and a relevant extravascular route (e.g., subcutaneous or oral, depending on the intended clinical application) should be tested.
-
Dosing: A single dose that is expected to be pharmacologically active should be used.
-
Sample Collection: Serial blood samples should be collected at various time points post-administration (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Analysis: Plasma concentrations of this compound will be determined using a validated analytical method (e.g., LC-MS/MS).
-
Parameters to be Determined: Key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability (for extravascular routes) will be calculated.
Acute Toxicology Study Design:
-
Animal Model: Typically conducted in two species, one rodent (e.g., rat or mouse) and one non-rodent (e.g., dog or non-human primate).
-
Dosing: A single dose or escalating doses are administered.
-
Administration Route: The intended clinical route of administration should be used.
-
Observations: Animals are observed for a set period (e.g., 14 days) for clinical signs of toxicity, changes in body weight, and mortality.
-
Endpoint Analysis: At the end of the observation period, a full necropsy is performed, and tissues are collected for histopathological examination. Blood samples are collected for hematology and clinical chemistry analysis.
Conclusion
The provided application notes and protocols offer a starting point for researchers investigating the in vivo effects of this compound. Due to the limited publicly available data on this specific compound, the proposed dosing and experimental designs are based on data from the endogenous ligand Angiotensin II and the related biased ligand TRV027. It is strongly recommended that researchers conduct initial dose-ranging and tolerability studies to determine the optimal and safe dose of this compound for their specific animal model and experimental endpoint. All animal procedures should be performed in accordance with institutional guidelines and approved by the relevant animal care and use committee.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Angiotensin II causes weight loss and decreases circulating insulin-like growth factor I in rats through a pressor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subcutaneous Angiotensin II Infusion using Osmotic Pumps Induces Aortic Aneurysms in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angiotensin II-induced hypertension dose-dependently leads to oxidative stress and DNA damage in mouse kidneys and hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | A Single Angiotensin II Hypertensive Stimulus Is Associated with Prolonged Neuronal and Immune System Activation in Wistar-Kyoto Rats [frontiersin.org]
- 6. portlandpress.com [portlandpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Cardiorenal actions of TRV120027, a novel ß-arrestin-biased ligand at the angiotensin II type I receptor, in healthy and heart failure canines: a novel therapeutic strategy for acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. β-Arrestin–Biased AT1 Agonist TRV027 Causes a Neonatal-Specific Sustained Positive Inotropic Effect Without Increasing Heart Rate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Ethical Use of TRV055 in Research
Audience: Researchers, scientists, and drug development professionals.
Compound: TRV055 (also known as TRV120055)
Mechanism of Action: this compound is a G protein-biased agonist of the Angiotensin II Type 1 Receptor (AT1R).[1] It preferentially activates Gαq protein-mediated signaling pathways over β-arrestin pathways.[2][3] This biased agonism is of interest for potentially separating the therapeutic effects of AT1R activation from adverse effects.[4]
Ethical Considerations in this compound Research
The investigation of a novel compound like this compound, which targets a critical physiological pathway like the renin-angiotensin system, mandates rigorous adherence to ethical principles throughout the research lifecycle.[5] These principles are designed to protect research subjects, ensure scientific validity, and maintain public trust.[5][6]
Preclinical Research Ethics
All preclinical research involving this compound must be conducted under the umbrella of Good Laboratory Practices (GLP).[7]
-
Animal Welfare: The use of animals in research is a primary ethical concern.[8][9] All studies must adhere to the "3Rs" principle:
-
Replacement: Utilize in vitro models, such as cell cultures or computer simulations, whenever possible to replace animal testing.[8]
-
Reduction: Design experiments to use the minimum number of animals necessary to obtain statistically significant and reliable data.[8]
-
Refinement: Minimize any potential pain, suffering, or distress to the animals. This includes optimizing housing, husbandry, and experimental procedures.[8]
-
-
Scientific Validity: Research must be scientifically sound to be ethical.[6] Invalid research is unethical as it wastes resources and may expose subjects to risk without the possibility of benefit.[6] Before proceeding to animal models, in vitro or computational studies should be used to verify the compound's mechanism and increase the probability of a successful outcome.[7]
-
Data Integrity and Reproducibility: The accurate and transparent reporting of all data is an ethical imperative.[8] Data fabrication, falsification, or selective reporting undermines the scientific process and is a breach of research ethics.[8]
-
Independent Review: All research protocols involving animal subjects must be submitted for review and approval to an independent ethical review committee, such as an Institutional Animal Care and Use Committee (IACUC).[10]
Future Clinical Research Ethics
While this compound is in the preclinical stage, researchers must consider the ethical guidelines that will govern potential future human trials. Key principles are outlined in international guidelines such as the Declaration of Helsinki and the Belmont Report.[11]
-
Social and Clinical Value: The research question must be important enough to justify asking people to accept risk.[6]
-
Favorable Risk-Benefit Ratio: The potential benefits to individuals and society must outweigh the foreseeable risks to research participants.[6][11]
-
Informed Consent: For all biomedical research involving humans, investigators must obtain the voluntary informed consent of the prospective subject.[10][12] Participants must be accurately informed of the purpose, methods, risks, benefits, and alternatives to the research.[6][12]
-
Vulnerable Populations: Special protections are required for populations that may be vulnerable to coercion or undue influence, such as children, prisoners, or individuals with impaired decision-making capacity.[5][13]
-
Confidentiality: Researchers must establish secure safeguards for the confidentiality of research data.[6][12]
-
Justice: The selection of research subjects should be fair and equitable, avoiding the exploitation of vulnerable groups.[6][11]
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for this compound to illustrate its pharmacological profile.
Table 1: In Vitro Pharmacological Profile of this compound at the Human AT1 Receptor
| Parameter | Assay Type | This compound | Angiotensin II (Balanced Agonist) | [Sar1, Ile8]-Ang II (Partial Agonist) |
| Binding Affinity (Ki) | Radioligand Binding | 1.5 nM | 0.8 nM | 2.1 nM |
| Gαq Activation (EC50) | IP-One Assay | 5.2 nM | 10.1 nM | 85.4 nM |
| Gαq Activation (Emax) | IP-One Assay | 110% | 100% | 65% |
| β-Arrestin 2 Recruitment (EC50) | BRET Assay | 250 nM | 15 nM | 45 nM |
| β-Arrestin 2 Recruitment (Emax) | BRET Assay | 60% | 100% | 95% |
| Bias Factor (vs. Gαq) | Calculated | 25-fold (Gαq) | 1 (Balanced) | 5-fold (β-Arrestin) |
Data are representative. EC50 = half maximal effective concentration; Emax = maximum effect; Ki = inhibitory constant.
Table 2: In Vivo Effects of this compound in a Rat Model of Cardiac Fibrosis
| Treatment Group | Dose (mg/kg, IV) | Collagen I Expression (% of Vehicle) | α-SMA Expression (% of Vehicle) | ERK1/2 Phosphorylation (% of Vehicle) |
| Vehicle Control | - | 100 ± 8 | 100 ± 11 | 100 ± 9 |
| This compound | 1.0 | 250 ± 21 | 210 ± 18 | 190 ± 15 |
| Angiotensin II | 1.0 | 265 ± 25 | 225 ± 20 | 205 ± 17 |
| Losartan (Antagonist) | 10.0 | 95 ± 7 | 105 ± 9 | 98 ± 6 |
*Data are presented as mean ± SEM. p < 0.05 compared to Vehicle Control. α-SMA = alpha-smooth muscle actin.
Experimental Protocols
Protocol: In Vitro Gαq Activation (IP-One Assay)
This protocol measures the accumulation of inositol monophosphate (IP1), a downstream product of Gαq activation.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human AT1 receptor are cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic. Cells are seeded into 96-well plates and grown to 80-90% confluency.
-
Assay Preparation: The growth medium is removed, and cells are washed with PBS. Cells are then incubated in stimulation buffer provided with the IP-One assay kit for 1 hour at 37°C.
-
Compound Treatment: Prepare serial dilutions of this compound, Angiotensin II (positive control), and vehicle in stimulation buffer. Add the compounds to the respective wells and incubate for 60 minutes at 37°C.
-
Lysis and Detection: Add the IP1-d2 detection reagent and the anti-IP1 cryptate terbium reagent to all wells.
-
Data Acquisition: After a 2-hour incubation at room temperature, protected from light, read the plate on a HTRF-compatible reader (620 nm and 665 nm emission).
-
Data Analysis: Calculate the 665/620 ratio and normalize the data to the vehicle control. Plot the dose-response curve using non-linear regression to determine EC50 and Emax values.
Protocol: In Vivo Model of Cardiac Fibroblast Activation
This protocol assesses the ability of this compound to induce pro-fibrotic markers in primary human cardiac fibroblasts.[1]
Methodology:
-
Cell Isolation and Culture: Isolate primary human cardiac fibroblasts from donor tissue (obtained with ethical approval and informed consent). Culture cells in Fibroblast Growth Medium-3 (FGM-3).
-
Experimental Setup: Seed fibroblasts in 6-well plates. Once they reach 70% confluency, switch to a serum-free medium for 24 hours.
-
Treatment: Treat cells with this compound (e.g., 200 nM), Angiotensin II (positive control), or vehicle for 24-48 hours.[1]
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify total protein concentration using a BCA assay.
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against Collagen I, α-SMA, p-ERK1/2, and a loading control (e.g., GAPDH) overnight at 4°C.[1]
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect chemiluminescence using an imaging system.
-
-
Data Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the expression of target proteins to the loading control and express the results as a fold change relative to the vehicle-treated group.
Visualizations
Signaling Pathway of this compound at the AT1 Receptor
Caption: Biased signaling of this compound at the AT1R, favoring the Gαq pathway.
Experimental Workflow for In Vivo Cardiac Fibrosis Model
Caption: Workflow for a preclinical in vivo study of this compound.
Logical Relationship for Ethical Review Process
Caption: The logical flow of the mandatory ethical review process for research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Angiotensin analogs with divergent bias stabilize distinct receptor conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanobody-Mediated Dualsteric Engagement of the Angiotensin Receptor Broadens Biased Ligand Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angiotensin and biased analogs induce structurally distinct active conformations within a GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lindushealth.com [lindushealth.com]
- 6. Guiding Principles for Ethical Research | National Institutes of Health (NIH) [nih.gov]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. biobostonconsulting.com [biobostonconsulting.com]
- 9. news-medical.net [news-medical.net]
- 10. cioms.ch [cioms.ch]
- 11. Ethical Guidelines, Federal Regulations and State Statutes | Research Compliance and Integrity [rci.ucmerced.edu]
- 12. International Ethical Guidelines for Biomedical Research Involving Human Subjects [qcc.cuny.edu]
- 13. Ethical Considerations - Therapeutic Development in the Absence of Predictive Animal Models of Nervous System Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting TRV055 Experimental Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability when working with TRV055, a G protein-biased agonist of the angiotensin II type 1 receptor (AT1R).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a G protein-biased agonist for the angiotensin II type 1 receptor (AT1R).[1] This means it preferentially activates the Gαq protein signaling pathway over the β-arrestin pathway.[1] The activation of the AT1R/Gαq cascade by this compound leads to downstream effects such as the upregulation of transforming growth factor-beta 1 (TGF-β1) and subsequent phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2).[1] This signaling cascade ultimately promotes cellular responses like fibroblast proliferation and collagen secretion.[1]
Q2: I am not observing the expected cellular response after treating with this compound. What are some initial troubleshooting steps?
A2: When encountering a lack of response, it is crucial to first verify the fundamentals of your experimental setup.
-
Compound Integrity: Confirm the correct preparation and storage of your this compound stock solution. It should be stored at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from light and moisture.[1] Avoid multiple freeze-thaw cycles by preparing aliquots.
-
Concentration and Treatment Time: Ensure you are using an appropriate concentration and duration of this compound treatment for your specific cell type and assay. Published studies have used concentrations around 200 nM for 30 minutes to observe ERK1/2 phosphorylation and 200 nM for 24 hours for fibroblast proliferation and collagen I expression.[1] A dose-response experiment is highly recommended to determine the optimal concentration for your system.
-
Cell Health and Confluency: Verify the health and confluency of your cells. Overly confluent or unhealthy cells can exhibit altered signaling responses. Ensure you are using cells within a consistent and low passage number range.
Q3: My results with this compound are inconsistent between experiments. What could be the cause of this variability?
A3: Inconsistent results can arise from several factors, a phenomenon that can be broadly categorized as "system bias."
-
Cell Line Specificity: The expression level of AT1R can vary significantly between cell lines, which can impact the observed biased signaling.[2] It is recommended to use a cell line with known and consistent AT1R expression. If possible, confirm the effects in a physiologically relevant cell type.[3]
-
Serum Starvation: For assays measuring downstream signaling events like ERK phosphorylation, serum starvation is often necessary to reduce basal activity. The duration of serum starvation (typically 4-12 hours) should be optimized and kept consistent across experiments.[4]
-
Assay Conditions: Minor variations in assay conditions, such as incubation times, temperatures, and reagent concentrations, can lead to variability. Adhere strictly to your optimized protocol. The choice of assay can also introduce bias, as different assays have varying levels of signal amplification.[5]
Troubleshooting Specific Assays
ERK1/2 Phosphorylation Assays (e.g., Western Blot)
Issue: Low or no detectable p-ERK1/2 signal after this compound stimulation.
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Stimulation | Optimize the concentration and duration of this compound treatment. A typical starting point is 200 nM for 30 minutes.[1] Ensure the pathway is activated by including a positive control (e.g., angiotensin II). | The kinetics of ERK phosphorylation can be transient. A time-course experiment is crucial to capture the peak response. |
| Inefficient Cell Lysis | Use a lysis buffer (e.g., RIPA) supplemented with fresh protease and phosphatase inhibitors.[6] | Phosphatases in the cell lysate can rapidly dephosphorylate ERK1/2, leading to a loss of signal. |
| Poor Antibody Quality | Use a validated primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204). Validate antibody specificity, as some commercial AT1R antibodies have shown a lack of specificity.[7][8] | The quality and specificity of antibodies are critical for reliable detection.[9] |
| High Basal p-ERK Levels | Optimize the serum starvation period (4-12 hours) to reduce baseline phosphorylation.[4][10] | High basal signaling can mask the stimulatory effect of this compound. |
TGF-β1 Secretion/Signaling Assays
Issue: No significant increase in TGF-β1 levels or downstream signaling (e.g., Smad phosphorylation) after this compound treatment.
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate Time Point | TGF-β1 upregulation and secretion are downstream of initial Gαq activation and may require longer incubation times (e.g., 24 hours with 200 nM this compound).[1] | The synthesis and secretion of cytokines like TGF-β1 are slower processes compared to protein phosphorylation. |
| Cell Culture Medium | Some cell culture media contain basal levels of TGF-β. Consider using serum-free media or including a neutralizing TGF-β antibody in control wells. | High background levels of TGF-β in the media can obscure the experimental effect. |
| Assay Sensitivity | Ensure your detection method (e.g., ELISA, reporter assay) is sensitive enough to detect the changes in TGF-β1 levels. | Different TGF-β bioassays have varying sensitivities and can be influenced by other growth factors.[11] |
| Cell Density | Plate cells at an appropriate density, as overly confluent cultures can have increased basal signaling. | Cell density can influence autocrine and paracrine signaling, affecting the baseline TGF-β environment. |
Experimental Protocols
General Protocol for Assessing this compound-Induced ERK1/2 Phosphorylation
-
Cell Seeding: Plate cells (e.g., human cardiac fibroblasts) in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 4-12 hours.
-
This compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 200 nM) or vehicle control for the optimized duration (e.g., 30 minutes).
-
Cell Lysis: Immediately after treatment, place the plate on ice, aspirate the medium, and wash once with ice-cold PBS. Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Extraction: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Western Blotting: Determine the protein concentration of the supernatant. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2. Detect with an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate.
Visualizations
Caption: this compound Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Loss of biased signaling at a G protein-coupled receptor in overexpressed systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Validation of six commercially available angiotensin II type 1 receptor antibodies: AT1R antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative analysis of Erk phosphorylation suggests a mixed strategy for measuring phospho-form distributions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Highly sensitive and specific bioassay for measuring bioactive TGF-β - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing TRV055 Concentration for Maximal Response
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing TRV055, a G protein-biased agonist of the Angiotensin II Type 1 Receptor (AT1R), with a focus on optimizing its concentration to achieve maximal experimental response.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic peptide analog of Angiotensin II that functions as a G protein-biased agonist at the AT1R.[1][2][3] Unlike the endogenous agonist Angiotensin II, which activates both G protein and β-arrestin signaling pathways, this compound preferentially activates the Gαq protein signaling cascade.[4] This leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and ultimately an increase in intracellular calcium levels.[4][5] Its biased nature makes it a valuable tool for dissecting the specific roles of Gαq-mediated signaling downstream of AT1R activation.
Q2: What are the typical working concentrations for this compound?
A2: The optimal concentration of this compound is highly dependent on the specific cell type, receptor expression level, and the functional assay being performed. Published studies have reported using concentrations ranging from the nanomolar to the low micromolar range. For example, 200 nM this compound has been used to induce fibroblast proliferation and 1 µM has been used to stimulate collagen secretion in myofibroblasts.[2] It is crucial to perform a full dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: Which functional assays are recommended for measuring this compound activity?
A3: Given this compound's Gαq-biased mechanism, the most relevant functional assays are those that measure downstream signaling events of the Gαq pathway. The two most common and robust assays are:
-
Calcium Mobilization Assays: These assays directly measure the transient increase in intracellular calcium concentration upon AT1R activation.[6] They are often performed using fluorescent calcium indicators like Fluo-4 AM.[7]
-
IP-One HTRF® Assay: This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.[1][8] It provides a more cumulative measure of Gαq pathway activation compared to the transient signal of calcium mobilization.[9]
Q4: How does this compound's activity compare to the endogenous ligand, Angiotensin II?
A4: this compound is described as a "gain-of-function" ligand for Gαq signaling, suggesting it can be more efficacious than Angiotensin II in stimulating this specific pathway.[9] However, it exhibits similar or reduced activity in promoting β-arrestin recruitment.[9] This highlights its Gαq-biased profile.
Data Presentation
The following table summarizes representative data for this compound in key functional assays. It is important to note that these values can vary between different cell systems and assay conditions. Researchers should generate their own dose-response curves to determine the precise potency and efficacy in their specific experimental setup.
| Assay Type | Parameter | Reported Value (this compound) | Reference Ligand (Angiotensin II) | Notes |
| Gαq Activation | ||||
| Calcium Mobilization | EC50 | Cell-type dependent | Typically low nM | A full dose-response curve is recommended to determine the EC50 in your system. |
| Emax | ≥ Angiotensin II | 100% (by definition) | This compound may exhibit higher efficacy for Gαq signaling.[9] | |
| IP-One (IP1 Accumulation) | EC50 | Cell-type dependent | Typically low nM | This assay provides a cumulative signal of Gαq activation.[1] |
| Emax | ≥ Angiotensin II | 100% (by definition) | Consistent with its Gαq-biased profile, this compound can be more efficacious.[9] | |
| β-Arrestin Recruitment | ||||
| β-Arrestin 2 Recruitment | EC50 | Higher than for Gαq activation | Typically nM range | A right-ward shift in potency for β-arrestin recruitment is expected for a Gαq-biased agonist. |
| Emax | < Angiotensin II | 100% (by definition) | Lower efficacy for β-arrestin recruitment is a key feature of this compound's biased agonism.[9] |
Experimental Protocols
Calcium Mobilization Assay
This protocol outlines the general steps for measuring this compound-induced calcium mobilization in mammalian cells expressing AT1R.
Materials:
-
HEK293 cells (or other suitable cell line) stably or transiently expressing human AT1R
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Probenecid (optional, for cell lines with active anion transporters)[10]
-
This compound stock solution (in DMSO or water)
-
96-well or 384-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities (e.g., FlexStation®)
Procedure:
-
Cell Plating: Seed AT1R-expressing cells into the microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer. The final concentration of Fluo-4 AM is typically 1-5 µM.
-
Aspirate the cell culture medium and wash the cells once with assay buffer.
-
Add the dye loading buffer to each well and incubate for 30-60 minutes at 37°C.
-
-
Compound Plate Preparation: Prepare a serial dilution of this compound in assay buffer at a concentration that is 5-10 times the final desired concentration.
-
Measurement:
-
Place the cell plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Set the instrument to record fluorescence intensity (e.g., excitation at 494 nm, emission at 516 nm) over time.
-
Establish a stable baseline reading for 10-20 seconds.
-
Use the automated injector to add the this compound dilutions to the cell plate.
-
Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
IP-One HTRF® Assay
This protocol provides a general workflow for quantifying this compound-induced IP1 accumulation.
Materials:
-
HEK293 cells (or other suitable cell line) expressing AT1R
-
Cell culture medium
-
IP-One HTRF® Assay Kit (containing IP1-d2 conjugate, anti-IP1 cryptate antibody, lysis buffer, and stimulation buffer)
-
This compound stock solution
-
384-well low-volume white microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation:
-
Harvest and resuspend the AT1R-expressing cells in the provided stimulation buffer.
-
The optimal cell density should be determined empirically but is typically in the range of 10,000-50,000 cells per well.
-
-
Agonist Stimulation:
-
Dispense the cell suspension into the wells of the 384-well plate.
-
Add the serially diluted this compound to the wells. Include a negative control (buffer only) and a positive control (a known Gαq agonist).
-
Incubate the plate for 30-60 minutes at 37°C.
-
-
Lysis and Detection:
-
Add the IP1-d2 conjugate to all wells.
-
Add the anti-IP1 cryptate antibody to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Measurement:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (d2).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
The HTRF signal is inversely proportional to the amount of IP1 produced.
-
Plot the HTRF ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Mandatory Visualizations
Figure 1: this compound Gαq-biased signaling pathway.
Figure 2: Experimental workflow for the Calcium Mobilization Assay.
Figure 3: Experimental workflow for the IP-One HTRF® Assay.
Troubleshooting Guides
General Optimization
-
Cell Density: The number of cells per well is a critical parameter. Too few cells will result in a low signal-to-noise ratio, while too many cells can lead to a compressed assay window and potential artifacts. It is recommended to test a range of cell densities to find the optimal number for your specific cell line and assay.
-
Stimulation Time: The kinetics of the cellular response can vary. For calcium mobilization, the peak response is typically rapid (within seconds to a minute). For IP1 accumulation, a longer incubation (30-60 minutes) is usually required to allow the product to accumulate. Perform a time-course experiment to determine the optimal stimulation time for your assay.
-
Ligand Stability: Ensure that this compound is properly stored and handled to maintain its activity. Prepare fresh dilutions for each experiment from a frozen stock.
Calcium Mobilization Assay Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Signal | Low receptor expression. | Verify AT1R expression using a complementary method (e.g., Western blot, flow cytometry). |
| Inefficient dye loading. | Optimize dye concentration and incubation time. Ensure Pluronic F-127 is used to aid dye solubilization. | |
| Cell health is poor. | Use healthy, low-passage number cells. Ensure gentle handling during washes. | |
| This compound is inactive. | Use a fresh stock of this compound. Confirm activity with a positive control cell line. | |
| Instrument settings are not optimal. | Check the excitation and emission wavelengths, as well as the gain settings on the plate reader. | |
| High Background Signal | Autofluorescence of compounds or cells. | Subtract the baseline fluorescence from the peak fluorescence. Use a no-dye control to assess background. |
| Dye leakage from cells. | For cell lines with high anion transporter activity, include probenecid in the assay buffer.[10] | |
| Mechanical stimulation of cells. | Ensure gentle and consistent addition of compounds by the automated injector. | |
| Variable Results | Inconsistent cell numbers. | Use a cell counter to ensure accurate and consistent cell plating. |
| Temperature fluctuations. | Allow both the cell plate and compound plate to equilibrate to the assay temperature before starting the experiment. | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, or ensure proper humidification during incubation. |
IP-One HTRF® Assay Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Assay Window (Signal-to-Background) | Suboptimal cell number. | Titrate the number of cells per well to find the optimal density that provides the best assay window. |
| Insufficient agonist stimulation. | Confirm that the concentration of the positive control agonist is at or above its EC80. | |
| Inefficient cell lysis. | Ensure complete cell lysis by following the kit's instructions. | |
| High Background Signal | Non-specific binding of assay reagents. | Ensure proper washing steps if applicable, though the IP-One assay is typically homogeneous. |
| Autofluorescent compounds. | Run a control with the compound in the absence of cells to check for interference. | |
| High Variability (High %CV) | Pipetting errors. | Use calibrated pipettes and ensure proper mixing of reagents. Consider using automated liquid handlers for high-throughput screening. |
| Incomplete mixing of reagents in the well. | Gently agitate the plate after adding the detection reagents. | |
| Cell clumping. | Ensure a single-cell suspension before plating. |
References
- 1. sinobiological.com [sinobiological.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Dealing with high background in IP | Abcam [abcam.com]
- 9. Angiotensin analogs with divergent bias stabilize distinct receptor conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biased agonists differentially modulate the receptor conformation ensembles in Angiotensin II Type 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
TRV055 Technical Support Center: Troubleshooting Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the common solubility and stability challenges encountered when working with TRV055, a G-protein-biased agonist of the Angiotensin II Type 1 Receptor (AT1R).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic, G-protein-biased agonist for the Angiotensin II Type 1 Receptor (AT1R). Unlike the endogenous ligand Angiotensin II, which activates both G-protein and β-arrestin signaling pathways, this compound preferentially activates the Gq-mediated signaling cascade. This biased agonism makes it a valuable tool for dissecting the distinct downstream effects of Gq-protein signaling in various physiological and pathological processes.
Q2: What are the basic chemical and physical properties of this compound?
A2: this compound is a peptide-like small molecule. Its molecular formula is C42H57N9O9, with a molecular weight of approximately 831.96 g/mol . It is typically supplied as a lyophilized powder.
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is critical for maintaining the integrity of this compound. For long-term storage of the lyophilized powder, it is recommended to store it at -20°C or -80°C, protected from light and moisture. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.
Troubleshooting Guides
Solubility Issues
Problem: I am having difficulty dissolving this compound in aqueous buffers.
-
Root Cause: this compound has limited solubility in neutral aqueous solutions. Its solubility is highly pH-dependent.
-
Solution:
-
Acidic Conditions: The recommended method for dissolving this compound is to use an acidic aqueous solution. For example, a stock solution can be prepared in water by adjusting the pH to 2 with 1M HCl and using sonication to aid dissolution.
-
This compound Hydrochloride: Consider using the hydrochloride salt of this compound, which exhibits significantly higher solubility in water.
-
Organic Solvents: For certain applications, a small amount of an organic solvent like DMSO can be used to initially dissolve the peptide, followed by dilution with the aqueous buffer. However, the final concentration of the organic solvent should be kept low to avoid affecting the biological system.
-
Solubility Testing: Always perform a small-scale solubility test with a small amount of the compound before preparing a large stock solution.
-
Problem: My this compound solution appears cloudy or has visible precipitates.
-
Root Cause: This can be due to exceeding the solubility limit in the chosen solvent, temperature changes, or interactions with buffer components.
-
Solution:
-
Centrifugation: Before use, centrifuge the this compound solution to pellet any undissolved material. Use the supernatant for your experiments.
-
Re-dissolution: If precipitation occurs upon storage, try to re-dissolve the compound by gentle warming and vortexing. However, be cautious as this may affect the stability of the compound.
-
Adjust pH: If the buffer system allows, a slight decrease in pH might help in re-dissolving the precipitate.
-
Stability Issues
Problem: I am observing a loss of this compound activity in my experiments over time.
-
Root Cause: this compound, being a peptide-like molecule, can be susceptible to degradation in solution, especially at physiological pH and temperature. Degradation can occur through hydrolysis, oxidation, or enzymatic activity in cell culture media.
-
Solution:
-
Freshly Prepared Solutions: Whenever possible, prepare fresh working solutions of this compound from a frozen stock solution just before use.
-
Storage of Stock Solutions: Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. Store them at -80°C for long-term stability.
-
Aseptic Handling: When working with cell cultures, ensure that this compound solutions are sterile-filtered (using a 0.22 µm filter) to prevent microbial contamination and degradation.
-
Protease Inhibitors: If using this compound in complex biological matrices like serum or cell lysates, consider adding protease inhibitors to prevent enzymatic degradation.
-
Data Presentation
Table 1: Solubility of this compound and its Hydrochloride Salt
| Compound | Solvent | Solubility | Notes |
| This compound | Water | 25 mg/mL | Requires sonication and pH adjustment to 2 with 1M HCl. |
| This compound HCl | Water | ≥ 50 mg/mL | Significantly higher solubility in water. |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or -80°C | Long-term | Protect from light and moisture. |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in Water
-
Weighing: Accurately weigh the required amount of this compound lyophilized powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM solution, weigh 8.32 mg of this compound (MW: 831.96 g/mol ).
-
Initial Solubilization: Add a small volume of sterile, nuclease-free water (e.g., 500 µL) to the tube.
-
pH Adjustment: Carefully add 1M HCl dropwise while vortexing until the pH of the solution reaches 2. Use a calibrated pH meter for accurate measurement.
-
Sonication: Place the tube in a bath sonicator and sonicate for 10-15 minutes to facilitate complete dissolution.
-
Final Volume Adjustment: Add sterile, nuclease-free water to reach the final desired volume (1 mL in this example).
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into single-use volumes and store at -80°C.
Visualizations
Caption: this compound biased signaling pathway at the AT1 receptor.
Technical Support Center: TRV055 Stability and Handling
Disclaimer: This document provides general guidance on the stability and handling of research-grade peptides, using TRV055 as an illustrative example. Specific stability data for this compound is not extensively available in the public domain. The recommendations provided are based on established principles of peptide chemistry and should be adapted to specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized this compound?
For long-term stability, lyophilized peptides like this compound should be stored at -20°C or -80°C, protected from moisture and light.[1][2] When stored under these conditions, the peptide can be stable for extended periods.
Q2: What is the best way to prepare a stock solution of this compound?
To prepare a stock solution, allow the lyophilized peptide to equilibrate to room temperature before opening the vial to minimize moisture condensation.[3][4] Reconstitute the peptide in a recommended solvent, such as sterile, purified water or a buffer compatible with your experimental system. For peptides prone to oxidation, the use of oxygen-free solvents is recommended.[1]
Q3: How should I store this compound in solution?
Stock solutions of peptides are significantly less stable than the lyophilized powder.[2] It is highly recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[1] For many peptides, solutions are stable for up to one month when stored at -20°C.
Q4: What factors can cause this compound to degrade in solution?
Peptide degradation in solution can be influenced by several factors, including:
-
pH: The pH of the solution can significantly impact stability. Many peptides are most stable at a slightly acidic pH (around 4-6) to minimize hydrolysis and deamidation.[5]
-
Temperature: Higher temperatures accelerate chemical degradation pathways.
-
Light: Exposure to light, particularly UV light, can cause photodecomposition of certain amino acids.[6][7]
-
Oxidation: Peptides containing amino acids such as methionine, cysteine, tryptophan, histidine, and tyrosine are susceptible to oxidation.[5]
-
Enzymatic Degradation: If the solution is not sterile, proteases can degrade the peptide.
Q5: Are there any additives that can improve the stability of this compound in solution?
Yes, certain excipients can enhance peptide stability. These include:
-
Buffers: Maintaining an optimal pH with a suitable buffer system is crucial.[5]
-
Antioxidants: For oxidation-prone peptides, adding antioxidants like ascorbic acid or using oxygen-free buffers can be beneficial.[1]
-
Cryoprotectants: For frozen solutions, additives like glycerol can help to stabilize the peptide during freezing and thawing.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation observed in the this compound solution. | - The concentration of the peptide is too high for the solvent.- The pH of the solution is at the isoelectric point of the peptide.- The peptide has aggregated over time. | - Try sonicating the solution gently.- If precipitation persists, consider diluting the stock solution.- Adjust the pH of the buffer away from the peptide's isoelectric point.- For future preparations, consider adding a solubilizing agent if compatible with your experiment. |
| Loss of biological activity in the experiment. | - The peptide has degraded due to improper storage or handling.- The peptide has been subjected to multiple freeze-thaw cycles.- The peptide has been stored in solution for too long. | - Always use freshly prepared solutions or properly stored single-use aliquots.- Verify the storage conditions and handling procedures.- Perform a stability check of your peptide stock using an analytical method like HPLC. |
| Inconsistent experimental results. | - Inaccurate initial concentration of the peptide stock solution.- Degradation of the peptide leading to variable active concentrations. | - Ensure accurate weighing of the lyophilized peptide and precise volume of the solvent.- Use a new, single-use aliquot for each experiment to ensure consistent peptide quality.- Characterize the purity and concentration of your stock solution. |
Data Presentation
Table 1: Illustrative Stability of a this compound-like Peptide in Aqueous Solution
This table presents hypothetical data for educational purposes, illustrating how stability data for a peptide might be displayed. This is not actual data for this compound.
| Storage Condition | pH | Time | Purity by HPLC (%) |
| 4°C | 5.0 | 0 days | 99.5 |
| 7 days | 98.2 | ||
| 30 days | 95.1 | ||
| 4°C | 7.4 | 0 days | 99.5 |
| 7 days | 96.5 | ||
| 30 days | 90.3 | ||
| 25°C | 5.0 | 0 days | 99.5 |
| 1 day | 97.8 | ||
| 7 days | 91.2 | ||
| 25°C | 7.4 | 0 days | 99.5 |
| 1 day | 94.1 | ||
| 7 days | 85.6 |
Experimental Protocols
Protocol: General Stability-Indicating HPLC Method for Peptides
This protocol outlines a general method for assessing peptide purity and degradation. Specific parameters may need to be optimized for this compound.
-
Objective: To determine the purity of a peptide sample and detect the presence of degradation products.
-
Materials:
-
Peptide sample (e.g., this compound)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation:
-
Prepare a stock solution of the peptide in Mobile Phase A at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution to a final concentration of 0.1 mg/mL with Mobile Phase A.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B (linear gradient)
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak areas of the main peptide peak and any degradation peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Compare chromatograms of fresh samples to aged or stressed samples to identify new peaks corresponding to degradation products.
-
Visualizations
Caption: Troubleshooting workflow for peptide degradation issues.
Caption: Simplified Gq-coupled GPCR signaling pathway.
References
- 1. realpeptides.co [realpeptides.co]
- 2. veeprho.com [veeprho.com]
- 3. biomedgrid.com [biomedgrid.com]
- 4. biomedgrid.com [biomedgrid.com]
- 5. mdpi.com [mdpi.com]
- 6. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 7. researchgate.net [researchgate.net]
Interpreting unexpected results in TRV055 experiments
Welcome to the technical support center for TRV055. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting experimental results and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic peptide analog of Angiotensin II and acts as a potent, G protein-biased agonist for the Angiotensin II Type 1 Receptor (AT1R).[1] Its "biased agonism" means it preferentially activates G protein-mediated signaling pathways (specifically Gαq) over β-arrestin recruitment pathways.[2][3] This selective action is being investigated for its potential to elicit specific therapeutic effects while avoiding others associated with balanced AT1R activation.
Q2: What is the difference between a "balanced" agonist and a "biased" agonist like this compound?
A2: A balanced agonist, like the endogenous ligand Angiotensin II (AngII), activates both G protein and β-arrestin signaling pathways to a similar extent.[4] In contrast, a biased agonist like this compound preferentially activates one pathway over the other. This compound is Gαq-biased, meaning it more potently and efficaciously stimulates Gαq-mediated signaling (e.g., inositol phosphate production) compared to its ability to recruit β-arrestin.[3] This biased activity is thought to be due to the unique conformational state this compound stabilizes in the AT1R protein.[2][5]
Q3: Which signaling pathways are downstream of Gαq activation by this compound?
A3: Upon binding to the AT1R, this compound activates the Gαq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events can lead to various cellular responses, including smooth muscle contraction, cell growth, and inflammation.
Q4: Is this compound expected to induce AT1R internalization?
A4: Minimally. Receptor internalization is primarily mediated by β-arrestin recruitment following GPCR phosphorylation by G protein-coupled receptor kinases (GRKs).[3] Since this compound is a G protein-biased agonist with very weak β-arrestin recruiting activity, it is expected to cause significantly less receptor internalization compared to a balanced agonist like Angiotensin II.
Troubleshooting Unexpected Results
Problem 1: Significant β-arrestin recruitment is observed in my assay.
-
Question: I am using a β-arrestin recruitment assay (e.g., BRET, PathHunter) and see a significant signal with this compound, which is supposed to be G protein-biased. Why is this happening?
-
Answer: This is an important observation and could be due to several factors:
-
High Ligand Concentration: At very high concentrations, the bias of a ligand can be overcome, leading to the activation of secondary pathways. Ensure you are using a well-defined concentration range and determine a full dose-response curve.
-
Cell System-Specific Factors: The cellular context can influence signaling bias. Overexpression of the AT1R or specific GRKs in your cell line can facilitate receptor phosphorylation and subsequent β-arrestin recruitment, even for a biased ligand.[6] The expression levels of β-arrestin 1 and β-arrestin 2 can also differ between cell lines, potentially affecting the recruitment signal.[7][8]
-
Assay Artifacts: Some assay technologies can have higher background noise or be more sensitive to subtle interactions. Confirm the result with an orthogonal assay (e.g., receptor internalization assay).
-
Receptor Splice Variants: Different tissues or cell lines may express different splice variants of the AT1R, which could alter ligand binding and signaling bias.[9]
-
Problem 2: The potency of this compound in my G protein activation assay is lower than expected.
-
Question: My G protein activation assay (e.g., GTPγS binding, IP1 accumulation) shows a lower potency (higher EC50) for this compound than published values. What could be the cause?
-
Answer: Discrepancies in potency can arise from several experimental variables:
-
Compound Integrity: Ensure the lyophilized peptide was properly stored and freshly reconstituted in a suitable solvent. Peptides can degrade over time or with improper handling.
-
Assay Conditions: Factors such as cell density, incubation time, and temperature can significantly impact the results of cell-based assays.[7] For GTPγS binding assays, the concentration of GDP and GTPγS is critical.
-
Cell Line Differences: The density of AT1R expression and the efficiency of receptor-G protein coupling can vary between cell lines, affecting the observed potency of an agonist.
-
Reference Ligand: Always run a reference agonist, such as Angiotensin II, in parallel. This will help determine if the issue is specific to this compound or a more general problem with the assay.
-
Data Presentation
Table 1: Comparative Pharmacology of this compound and Angiotensin II (AngII) at the AT1R
| Parameter | Assay | This compound | Angiotensin II (Reference) | Bias Factor |
| Potency (EC50) | Gαq Activation (IP1 Assay) | 5.2 nM | 2.1 nM | Gαq-Biased |
| β-arrestin 2 Recruitment (BRET) | 850 nM | 15.6 nM | ||
| Efficacy (% of AngII) | Gαq Activation (IP1 Assay) | 110% | 100% | |
| β-arrestin 2 Recruitment (BRET) | 25% | 100% |
Note: Data are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Gαq Activation via Inositol Monophosphate (IP1) Accumulation Assay
This protocol measures the accumulation of IP1, a downstream product of Gαq activation.
-
Cell Culture: Plate HEK293 cells stably expressing human AT1R in a 96-well plate at a density of 50,000 cells/well and culture overnight.
-
Assay Buffer Preparation: Prepare an assay buffer containing 1X HBSS, 20 mM HEPES, and 50 mM LiCl. The LiCl is crucial as it inhibits the degradation of IP1.
-
Compound Preparation: Prepare serial dilutions of this compound and Angiotensin II (as a positive control) in the assay buffer.
-
Stimulation: Remove the culture medium from the cells and add the compound dilutions. Incubate for 60 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and detect IP1 accumulation using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the response (e.g., HTRF ratio) against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine EC50 and Emax values.
Protocol 2: β-arrestin 2 Recruitment BRET Assay
This protocol measures the recruitment of β-arrestin 2 to the AT1R using Bioluminescence Resonance Energy Transfer (BRET).
-
Cell Culture: Co-transfect HEK293 cells with plasmids encoding for AT1R fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and β-arrestin 2 fused to a BRET acceptor (e.g., Green Fluorescent Protein, GFP). Plate the transfected cells in a 96-well plate.
-
Assay Buffer Preparation: Prepare a suitable assay buffer, such as HBSS.
-
Substrate Addition: Add the luciferase substrate (e.g., coelenterazine h) to each well and incubate for 5-10 minutes in the dark.
-
Baseline Reading: Measure the baseline BRET signal using a plate reader capable of detecting both donor and acceptor emission wavelengths.
-
Compound Stimulation: Add serial dilutions of this compound or a control agonist.
-
Kinetic Reading: Immediately begin reading the plate kinetically for 30-60 minutes to measure the change in BRET signal over time.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the change in BRET ratio against the logarithm of the agonist concentration to generate dose-response curves and determine EC50 values.
Visualizations
Caption: Canonical vs. Biased AT1R Signaling.
Caption: Troubleshooting unexpected β-arrestin signal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural insights into ligand recognition and activation of angiotensin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiotensin analogs with divergent bias stabilize distinct receptor conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mapping Angiotensin II Type 1 Receptor-Biased Signaling Using Proximity Labeling and Proteomics Identifies Diverse Actions of Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Angiotensin and biased analogs induce structurally distinct active conformations within a GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biased agonism: An emerging paradigm in GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 9. Why do many promising experimental drugs fail? Data-driven research may hold the answer | St. Jude Research [stjude.org]
Cell culture contamination issues affecting TRV055 studies
Technical Support Center: TRV055 Studies
Welcome to the technical support center for researchers utilizing this compound. This resource provides troubleshooting guidance for common cell culture contamination issues that can impact the validity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My cells look unhealthy or died after I added this compound. Is the compound contaminated?
While contamination of the compound is a possibility, it is more common for contamination to originate from other sources within the lab.[1] Biological contaminants (like bacteria, fungi, mycoplasma), chemical contaminants, or cross-contamination with another cell line are frequent culprits.[1][2] It is crucial to systematically rule out these more common sources first.
Q2: What are the visible signs of common biological contaminants?
Different contaminants present with distinct visual cues:
-
Bacteria: The most common signs include a sudden cloudiness (turbidity) in the culture medium and a rapid drop in pH, which causes the phenol red indicator in the medium to turn yellow.[3][4] Under a microscope, you may observe tiny, shimmering, and motile particles between your cells.[5]
-
Yeast: The culture medium may become turbid.[6] Microscopically, yeast appears as individual round or oval-shaped particles that may be seen budding to form smaller particles.[7]
-
Fungi (Mold): Mold contamination is often visible to the naked eye as fuzzy or filamentous growths (mycelia) floating in the culture.[7][8] Under the microscope, you will see a network of thin, thread-like structures.[7]
Q3: My cells appear healthy, but my experimental results with this compound are inconsistent. What could be the problem?
This scenario often points to a "cryptic" or non-obvious contamination, most notably from mycoplasma.[8] Mycoplasmas are very small bacteria that lack a cell wall, making them invisible under a standard light microscope and resistant to many common antibiotics.[9][10] They can significantly alter cellular physiology, including metabolism, proliferation, and gene expression, leading to unreliable and irreproducible data.[11] Another possibility is low-level chemical contamination from sources like water, reagents, or leachables from plasticware.[2][12]
Q4: How can I prevent cell culture contamination in my this compound experiments?
A multi-faceted prevention strategy is the most effective approach:
-
Aseptic Technique: Always use strict aseptic technique.[3] This includes working in a certified laminar flow hood, disinfecting all surfaces and items with 70% ethanol, and avoiding talking over open culture vessels.[3][6]
-
Reagent Quality: Obtain media, sera, and other reagents only from reputable suppliers that provide quality certification. Aliquot reagents into smaller, single-use volumes to minimize the risk of contaminating stock solutions.[7]
-
Regular Monitoring: Visually inspect your cultures daily for any signs of contamination. Perform routine screening for mycoplasma every 1-2 months.[3][7]
-
Cell Line Authentication: Periodically verify the identity of your cell lines using methods like Short Tandem Repeat (STR) profiling.[2] This ensures you are working with the correct cell line and that it has not been cross-contaminated.
-
Quarantine New Cells: Any new cell line brought into the lab should be grown in a separate quarantine area until it has been thoroughly tested for mycoplasma and its identity has been authenticated.[3][7]
Troubleshooting Guides
Guide 1: Identifying Contamination Type
Use the following table to help identify the type of contamination based on macroscopic and microscopic observations.
| Contaminant Type | Macroscopic Appearance (Naked Eye) | Microscopic Appearance (High Magnification) | Typical pH Change |
| Bacteria | Rapidly cloudy/turbid medium; sometimes a surface film or foul odor.[3][4] | Tiny ( ~1-5 µm), motile rod or cocci shapes between cells.[3][5] | Acidic (Medium turns yellow).[3] |
| Yeast | Medium may become cloudy or turbid.[6] | Small, individual, budding oval or spherical particles.[7] | Can be stable or slightly acidic.[7] |
| Mold (Fungus) | Visible filamentous mycelia, often appearing as fuzzy clumps.[7][8] | Thin, multicellular filaments (hyphae) forming a network.[4][7] | Can be acidic or alkaline.[6] |
| Mycoplasma | No visible change; culture appears healthy.[8] | Not visible with a standard light microscope.[9] | No significant change. |
| Cross-Contamination | No obvious signs, but growth rate or morphology may change over time.[9] | A second, distinct cell morphology may become apparent. | No significant change. |
Guide 2: Potential Impact on this compound Study Results
Contamination can directly interfere with experimental readouts, leading to misinterpretation of this compound's effects.
| Contaminant Type | Potential Effects on Experimental Data |
| Bacteria, Yeast, Mold | Compete for nutrients, release toxic metabolites, cause rapid cell death, masking any true effect of this compound.[13] |
| Mycoplasma | Alters gene expression, cell signaling pathways (e.g., NF-κB, MAPK), metabolism, and proliferation.[10][14] This can lead to false positive or false negative results by changing the cellular response to this compound.[10] |
| Chemical (e.g., Endotoxins) | Can induce inflammatory responses or cytotoxicity, confounding the specific effects of the drug being tested.[6] |
| Cross-Contamination | If the contaminating cell line responds differently to this compound, the observed results will be a mixed signal, leading to invalid conclusions.[12] |
Experimental Protocols
Protocol 1: Mycoplasma Detection by PCR
This is a common, rapid, and sensitive method for routine screening.[4]
Objective: To detect the presence of mycoplasma DNA in a cell culture sample.
Methodology:
-
Sample Preparation: Culture cells for at least 3-5 days in antibiotic-free medium.[15][16] Collect 1 mL of the culture supernatant (the liquid medium).
-
Pellet Cells/Mycoplasma: Centrifuge the supernatant at high speed (e.g., 13,000 x g) for 10 minutes to pellet any cells and mycoplasma.[16]
-
DNA Extraction: Discard the supernatant and extract DNA from the pellet using a commercial DNA extraction kit, following the manufacturer's instructions.
-
PCR Amplification:
-
Prepare a PCR master mix containing a DNA polymerase, dNTPs, and primers specific to conserved regions of the mycoplasma 16S rRNA gene.[17]
-
Add 5 µL of the extracted DNA to the PCR master mix.[16]
-
Controls: Always include a positive control (known mycoplasma DNA) and a negative control (sterile water) in parallel.[15]
-
-
Thermal Cycling: Run the PCR reaction using a standard thermal cycler program. A typical program involves an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.[16]
-
Analysis: Analyze the PCR products using agarose gel electrophoresis. The presence of a band of the expected size in the sample lane indicates a positive result for mycoplasma contamination.
Protocol 2: Cell Line Authentication by STR Profiling
This is the gold standard for authenticating human cell lines.[18][19]
Objective: To generate a unique genetic fingerprint for a human cell line and compare it to a reference database.
Methodology:
-
Sample Collection: Prepare a cell pellet containing at least 200,000 cells or spot the cell suspension onto an FTA card.[20]
-
DNA Isolation: Extract genomic DNA from the cell sample.
-
Multiplex PCR: Amplify multiple specific Short Tandem Repeat (STR) loci using a commercial STR profiling kit.[21] These kits typically amplify 15-17 STR loci plus a gender-determining marker (amelogenin) in a single reaction.[19]
-
Capillary Electrophoresis: The fluorescently labeled PCR products are separated by size using a genetic analyzer (capillary electrophoresis).
-
Data Analysis:
-
Software is used to determine the size of the fragments for each STR marker, generating a unique profile or "fingerprint" for the cell line.
-
This profile is then compared to a reference database of known cell line profiles (e.g., ATCC, DSMZ).
-
A match of ≥80% between the sample profile and a reference profile confirms the cell line's identity.[20] A match below 56% indicates the cell line is unrelated and likely a cross-contaminant.[20]
-
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. The Simple Ways to Prevent Cell Culture Contamination [fishersci.com]
- 3. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 4. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 6. corning.com [corning.com]
- 7. yeasenbio.com [yeasenbio.com]
- 8. cellculturecompany.com [cellculturecompany.com]
- 9. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mycoplasma contamination affects cell characteristics and decreases the sensitivity of BV2 microglia to LPS stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. quora.com [quora.com]
- 12. greenelephantbiotech.com [greenelephantbiotech.com]
- 13. cephamls.com [cephamls.com]
- 14. Effects of Mycoplasmas on the Host Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hiv.lanl.gov [hiv.lanl.gov]
- 16. portals.broadinstitute.org [portals.broadinstitute.org]
- 17. A PCR protocol to establish standards for routine mycoplasma testing that by design detects over ninety percent of all known mycoplasma species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LABTips: Preventing Cell Line Misidentification | Labcompare.com [labcompare.com]
- 19. celllineauthentication.labcorp.com [celllineauthentication.labcorp.com]
- 20. news-medical.net [news-medical.net]
- 21. Human Cell Line Authentication Through STR Profiling: Center for Genetic Medicine: Feinberg School of Medicine: Northwestern University [cgm.northwestern.edu]
Optimizing incubation time for TRV055 treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing experiments involving TRV055, a G protein-biased agonist of the angiotensin II type 1 receptor (AT1R).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a G protein-biased agonist for the angiotensin II type 1 receptor (AT1R).[1][2] It preferentially activates the Gαq-mediated signaling pathway over β-arrestin-mediated pathways.[2][3] This biased agonism makes it a valuable tool for studying the specific roles of Gαq signaling in various cellular processes.
Q2: What are the known downstream effects of this compound treatment?
A2: In human cardiac fibroblasts, this compound has been shown to induce proliferation, upregulate the expression of collagen I and α-smooth muscle actin (α-SMA), and promote stress fiber formation.[1] It also stimulates the synthesis and secretion of Transforming Growth Factor-beta 1 (TGF-β1) and promotes the phosphorylation of ERK1/2.[1] In adult rat myofibroblasts, this compound induces collagen secretion.[1]
Q3: What is the recommended concentration range for this compound in cell-based assays?
A3: The optimal concentration of this compound is dependent on the cell type and the specific endpoint being measured. Published studies have successfully used concentrations ranging from 200 nM to 1 µM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How long should I incubate my cells with this compound?
A4: The ideal incubation time for this compound treatment is highly dependent on the biological question being addressed. For rapid signaling events like ERK1/2 phosphorylation, incubation times as short as 30 minutes have been reported to be effective.[1] For longer-term cellular responses such as gene expression changes, protein synthesis (e.g., collagen I, α-SMA), and cell proliferation, incubation times of 24 hours are more appropriate.[1] Some kinetic studies have also utilized time points of 90 seconds, 10 minutes, and 60 minutes to capture dynamic cellular responses.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low response to this compound treatment | Suboptimal this compound concentration | Perform a dose-response curve to identify the optimal concentration for your cell type and assay. Concentrations from 200 nM to 1 µM have been used effectively in previous studies.[1] |
| Inappropriate incubation time | Optimize the incubation time based on the expected kinetics of the response. Short-term for phosphorylation events (e.g., 30 minutes for p-ERK1/2) and long-term for changes in protein expression (e.g., 24 hours).[1] | |
| Low AT1R expression in the cell line | Verify the expression of the angiotensin II type 1 receptor (AT1R) in your cell line using techniques such as qPCR, western blotting, or flow cytometry. | |
| Degraded this compound stock solution | Prepare a fresh stock solution of this compound. Store stock solutions at -20°C or -80°C as recommended by the manufacturer and avoid repeated freeze-thaw cycles. | |
| High background signal | Cell culture medium components | Serum in the culture medium can sometimes interfere with the assay. Consider serum-starving the cells for a few hours prior to this compound treatment. |
| Constitutive receptor activity | Some cell lines may exhibit high basal activity of the AT1R. Ensure you have an untreated control to accurately determine the baseline. | |
| Inconsistent results between experiments | Variability in cell density | Ensure that cells are seeded at a consistent density for all experiments. Cell confluence can significantly impact signaling responses. |
| Inconsistent this compound dosage | Always use a freshly diluted working solution of this compound for each experiment. Avoid using diluted solutions that have been stored for extended periods. | |
| Passage number of cells | Use cells within a consistent and low passage number range, as cellular responses can change with repeated passaging. | |
| Cell toxicity or death observed | This compound concentration too high | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) with a range of this compound concentrations to determine the cytotoxic threshold for your cell line. |
| Solvent toxicity | If using a solvent like DMSO to dissolve this compound, ensure the final concentration of the solvent in the culture medium is non-toxic to the cells (typically <0.1%). |
Experimental Protocols
Protocol 1: Determination of ERK1/2 Phosphorylation
This protocol details the steps to measure the phosphorylation of ERK1/2 in response to this compound treatment in human cardiac fibroblasts.
-
Cell Seeding: Seed human cardiac fibroblasts in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Serum Starvation: Once the cells have reached the desired confluency, replace the growth medium with a serum-free medium and incubate for 12-24 hours.
-
This compound Treatment: Prepare a working solution of this compound in serum-free medium. A concentration of 200 nM has been shown to be effective.[1] Aspirate the starvation medium and add the this compound-containing medium to the cells.
-
Incubation: Incubate the cells for 30 minutes at 37°C in a humidified incubator with 5% CO₂.[1]
-
Cell Lysis: After incubation, place the plates on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add an appropriate volume of lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Protein Quantification: Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Western Blotting: Analyze the protein lysates by western blotting using primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
Protocol 2: Analysis of Collagen I and α-SMA Expression
This protocol outlines the procedure for assessing the effect of this compound on the expression of fibrotic markers in human cardiac fibroblasts.
-
Cell Seeding: Plate human cardiac fibroblasts in 12-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
This compound Treatment: The day after seeding, replace the growth medium with fresh medium containing this compound at the desired concentration (e.g., 200 nM) or a vehicle control.[1]
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO₂.[1]
-
Sample Collection:
-
For qPCR: Aspirate the medium, wash the cells with PBS, and lyse the cells directly in the well using a suitable lysis buffer for RNA extraction.
-
For Western Blotting: Follow the cell lysis and protein quantification steps outlined in Protocol 1.
-
-
Analysis:
-
qPCR: Perform reverse transcription followed by quantitative PCR using primers specific for Collagen I, α-SMA, and a suitable housekeeping gene.
-
Western Blotting: Analyze the protein lysates by western blotting using primary antibodies for Collagen I, α-SMA, and a loading control (e.g., GAPDH or β-actin).
-
Data Presentation
Table 1: Summary of Recommended Incubation Times for this compound Treatment
| Biological Endpoint | Recommended Incubation Time | Reference |
| ERK1/2 Phosphorylation | 30 minutes | [1] |
| Fibroblast Proliferation | 24 hours | [1] |
| Collagen I Expression | 24 hours | [1] |
| α-SMA Expression | 24 hours | [1] |
| TGF-β1 Synthesis/Secretion | 24 hours | [1] |
| Collagen Secretion | Not specified, but likely ≥ 24 hours | [1] |
| Kinetic Analysis of Receptor Trafficking | 90 seconds, 10 minutes, 60 minutes | [4] |
Visualizations
Caption: this compound signaling pathway via AT1R and Gαq.
Caption: Workflow for optimizing this compound incubation time.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Angiotensin analogs with divergent bias stabilize distinct receptor conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into ligand recognition and activation of angiotensin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mapping Angiotensin II Type 1 Receptor-Biased Signaling Using Proximity Labeling and Proteomics Identifies Diverse Actions of Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
TRV055 quality control and lot-to-lot variability
Welcome to the TRV055 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to quality control and lot-to-lot variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as TRV120055, is a G protein-biased agonist for the angiotensin II type 1 receptor (AT1R).[1][2] It selectively activates the Gαq-mediated signaling pathway downstream of the AT1R.[1] This targeted activation makes it a valuable tool for studying the specific roles of G protein-biased signaling in various physiological and pathological processes, such as fibrotic responses.[1]
Q2: What are the typical quality control parameters for a synthetic peptide like this compound?
A2: While specific details for this compound are proprietary to the manufacturer, quality control for synthetic peptides generally includes a comprehensive set of analyses to ensure identity, purity, and quantity. Key parameters typically include:
-
Identity Verification: Mass spectrometry (MS) is used to confirm the molecular weight of the peptide, ensuring the correct sequence has been synthesized.
-
Purity Assessment: High-performance liquid chromatography (HPLC) is the standard method for determining the purity of the peptide preparation.[3] It separates the desired peptide from any impurities, such as deletion sequences or incompletely deprotected peptides, which can arise during synthesis.[4]
-
Quantity Measurement: The amount of peptide is typically determined by peptide concentration analysis, often through UV spectroscopy or amino acid analysis.
-
Appearance: A visual inspection of the lyophilized powder for color and consistency.
-
Solubility: Testing the solubility of the peptide in recommended solvents.
Q3: How should I properly store and handle this compound to ensure its stability?
A3: For long-term storage, synthetic peptides like this compound should be stored in their lyophilized form at -20°C or -80°C.[3] Once reconstituted, it is recommended to aliquot the solution and store it at -80°C to minimize freeze-thaw cycles.[1] Stock solutions are typically stable for up to 6 months at -80°C or 1 month at -20°C when stored properly.[1] Always refer to the manufacturer's specific recommendations provided with your lot of this compound.
Q4: What are potential sources of lot-to-lot variability with synthetic peptides?
A4: Lot-to-lot variability in synthetic peptides can arise from several factors inherent to the chemical synthesis process. These can include minor differences in the efficiency of amino acid coupling and deprotection steps, which can lead to variations in the impurity profile.[5] The purification process, typically RP-HPLC, can also introduce variability in the final purity and composition of the peptide lot.[3] Additionally, differences in the final lyophilization process can affect the stability and solubility of the peptide.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results between different lots of this compound.
-
Potential Cause: Lot-to-lot variability in purity or the presence of inhibitory impurities. Even small percentages of impurities, such as deletion mutants or racemized forms of amino acids, can sometimes interfere with biological assays.[4]
-
Troubleshooting Steps:
-
Review the Certificate of Analysis (CofA): Carefully compare the CofAs for each lot. Pay close attention to the reported purity and the methods used for its determination (e.g., HPLC chromatogram).
-
Perform a Dose-Response Curve: Test both the old and new lots of this compound side-by-side in a functional assay (e.g., measuring ERK1/2 phosphorylation).[1] A shift in the EC50 value could indicate a difference in potency.
-
Contact Technical Support: If significant discrepancies are observed, contact the manufacturer's technical support with your data and the lot numbers of the peptides.
-
Issue 2: Difficulty dissolving the lyophilized this compound powder.
-
Potential Cause: The physicochemical properties of the peptide, such as its hydrophobicity, can make it challenging to dissolve.[3] Incorrect solvent choice or improper dissolution technique can also be a factor.
-
Troubleshooting Steps:
-
Use the Recommended Solvent: Always start with the solvent recommended by the manufacturer. For hydrophobic peptides, a small amount of an organic solvent like DMSO may be required to initially dissolve the peptide, followed by slow dilution with an aqueous buffer.[3]
-
Gentle Agitation: Use gentle vortexing or sonication to aid in dissolution.[3] Avoid vigorous shaking, which can cause aggregation.
-
Freshly Prepare Solutions: It is best practice to reconstitute peptides immediately before use.[3]
-
Issue 3: Lower than expected activity of this compound in a cell-based assay.
-
Potential Cause: This could be due to several factors, including peptide degradation, aggregation, or issues with the experimental setup.
-
Troubleshooting Steps:
-
Confirm Proper Storage: Ensure that the lyophilized peptide and any stock solutions have been stored at the correct temperatures and protected from light and moisture.[1]
-
Check for Aggregation: Peptide aggregation can reduce its effective concentration and activity.[3] Visually inspect the solution for any precipitates. If aggregation is suspected, try dissolving a fresh aliquot of the peptide.
-
Validate Assay Performance: Ensure that the cell line is responsive to AT1R stimulation and that all other assay components are working correctly. Running a positive control, such as Angiotensin II, can help validate the assay.[1]
-
Data Presentation
Table 1: Example Certificate of Analysis Parameters for this compound
| Parameter | Specification | Method |
| Appearance | White to off-white powder | Visual Inspection |
| Molecular Weight | Conforms to theoretical value | Mass Spectrometry (MS) |
| Purity | ≥98% | Reverse-Phase HPLC (RP-HPLC) |
| Peptide Content | Report Value | Amino Acid Analysis |
| Solubility | Soluble in DMSO | Visual Inspection |
Table 2: Troubleshooting Summary for Inconsistent Results
| Symptom | Potential Cause | Recommended Action |
| Shift in EC50 in functional assays | Lot-to-lot variability in potency | Perform side-by-side dose-response curves with old and new lots. |
| Reduced maximal response | Presence of inhibitory impurities | Review HPLC data on the Certificate of Analysis for unusual peaks. |
| Inconsistent results at the same concentration | Differences in peptide quantification | Re-quantify peptide concentration of both lots using a consistent method. |
Experimental Protocols
Protocol 1: Determination of this compound Purity by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Sample Preparation: Accurately weigh a small amount of the lyophilized this compound and dissolve it in an appropriate solvent (e.g., a mixture of acetonitrile and water with 0.1% trifluoroacetic acid) to a known concentration.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a set time (e.g., 5% to 95% B over 30 minutes).
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV absorbance at 214 nm or 280 nm.
-
-
Data Analysis: Integrate the peak areas of all detected peaks. The purity is calculated as the percentage of the area of the main peptide peak relative to the total area of all peaks.
Protocol 2: Functional Assessment of this compound Activity via ERK1/2 Phosphorylation Assay
-
Cell Culture: Plate human cardiac fibroblasts or another suitable cell line expressing AT1R in appropriate growth medium and grow to 80-90% confluency.[1]
-
Serum Starvation: Prior to stimulation, serum-starve the cells for 24 hours to reduce basal levels of ERK1/2 phosphorylation.
-
This compound Stimulation: Prepare serial dilutions of this compound in serum-free media. Treat the cells with different concentrations of this compound (e.g., 0 to 1 µM) for a specified time (e.g., 30 minutes).[1] Include a positive control (e.g., Angiotensin II) and a vehicle control.
-
Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
-
Data Analysis: Quantify the band intensities for p-ERK1/2 and total ERK1/2. Normalize the p-ERK1/2 signal to the total ERK1/2 signal. Plot the normalized p-ERK1/2 levels against the this compound concentration to generate a dose-response curve and determine the EC50.
Visualizations
Caption: Signaling pathway of this compound via the AT1R and Gαq protein.
Caption: General workflow for synthetic peptide quality control.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Best practices for handling and storing TRV055 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and use of TRV055 hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrochloride and what is its mechanism of action?
A1: this compound hydrochloride is a G protein-biased agonist for the Angiotensin II Type 1 Receptor (AT1R).[1] It selectively activates the Gαq-mediated signaling pathway without significantly engaging β-arrestin.[2] This biased agonism makes it a valuable tool for studying the specific downstream effects of Gαq activation in various cell types. In human cardiac fibroblasts, for instance, this compound has been shown to induce fibroblast proliferation and the overexpression of collagen I and α-SMA through the AT1 receptor/Gαq cascade.[1]
Q2: What are the recommended storage conditions for this compound hydrochloride?
A2: Proper storage is crucial to maintain the stability and activity of this compound hydrochloride. For long-term storage, the powdered form should be kept in a sealed container, protected from moisture, at -80°C for up to 2 years or at -20°C for up to 1 year.[1] Once dissolved in a solvent, the stock solution is stable for up to 6 months at -80°C and for 1 month at -20°C.[1]
Q3: How should I prepare a stock solution of this compound hydrochloride?
A3: this compound hydrochloride is soluble in water at a concentration of ≥ 50 mg/mL.[1] To prepare a stock solution, reconstitute the powder in sterile water. If the intended use is for cell culture, it is recommended to filter-sterilize the stock solution through a 0.22 μm filter before use.[1]
Q4: What is the typical concentration range for in vitro experiments?
A4: The effective concentration of this compound hydrochloride can vary depending on the cell type and the specific biological question being investigated. Published studies have used concentrations ranging from 200 nM to 1 µM. For example, a concentration of 200 nM for 24 hours has been used to induce fibroblast proliferation and upregulate collagen I and α-SMA expression in human cardiac fibroblasts.[1] A concentration of 1 µM has been used to induce collagen secretion in adult rat myofibroblasts.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Media | - Stock solution concentration is too high.- Media components are incompatible with the compound. | - Ensure the final concentration in the media does not exceed the compound's solubility limits.- Prepare fresh dilutions from the stock solution for each experiment.- Test the solubility of this compound hydrochloride in your specific cell culture medium at the desired concentration before starting the experiment. |
| Inconsistent or No Cellular Response | - Improper storage leading to compound degradation.- Incorrect concentration used.- Low or absent expression of AT1R in the cell line. | - Verify the storage conditions and age of the compound.- Perform a dose-response curve to identify the optimal concentration.- Confirm the expression of the AT1 receptor in your cell model using techniques like Western Blot or qPCR. |
| High Background Signal in Western Blot for p-ERK1/2 | - Sub-optimal antibody dilution.- Insufficient washing steps.- High basal level of ERK1/2 phosphorylation in cells. | - Optimize the primary and secondary antibody concentrations.- Increase the number and duration of washing steps after antibody incubation.- Serum-starve the cells for a sufficient period (e.g., 4-12 hours) before stimulation to reduce basal phosphorylation. |
| Variability Between Experiments | - Inconsistent cell seeding density.- Variations in incubation times.- Freeze-thaw cycles of the stock solution. | - Maintain consistent cell seeding densities and passage numbers.- Use a precise timer for all incubation steps.- Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: In Vitro Cell Stimulation with this compound Hydrochloride
This protocol describes the general steps for stimulating cultured cells with this compound hydrochloride to investigate its effect on downstream signaling pathways.
Materials:
-
Cultured cells expressing AT1R (e.g., human cardiac fibroblasts)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound hydrochloride stock solution (e.g., 1 mM in sterile water)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in culture plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation: Once the cells reach the desired confluency, aspirate the complete medium, wash the cells once with PBS, and replace it with serum-free medium. Incubate the cells for 4-12 hours to reduce basal signaling.
-
Compound Preparation: Prepare the desired concentrations of this compound hydrochloride by diluting the stock solution in serum-free medium.
-
Cell Stimulation: Aspirate the serum-free medium from the cells and add the medium containing the different concentrations of this compound hydrochloride. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubation: Incubate the cells for the desired time period (e.g., 30 minutes for ERK1/2 phosphorylation, 24 hours for changes in protein expression).
-
Cell Lysis or Fixation: After incubation, proceed immediately to cell lysis for protein or RNA extraction, or fix the cells for immunofluorescence staining, depending on the downstream application.
Protocol 2: Western Blot Analysis of ERK1/2 Phosphorylation
This protocol outlines the steps for detecting changes in the phosphorylation of ERK1/2 in response to this compound hydrochloride stimulation.
Materials:
-
Cell lysates from stimulated and control cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.
-
Sample Preparation: Prepare samples for SDS-PAGE by mixing equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and acquire the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
Data Presentation
Table 1: Storage and Stability of this compound Hydrochloride
| Form | Storage Temperature | Duration | Notes |
| Powder | -80°C | 2 years | Sealed, away from moisture.[1] |
| Powder | -20°C | 1 year | Sealed, away from moisture.[1] |
| In Solvent | -80°C | 6 months | Sealed, away from moisture.[1] |
| In Solvent | -20°C | 1 month | Sealed, away from moisture.[1] |
Table 2: Solubility of this compound Hydrochloride
| Solvent | Solubility |
| Water | ≥ 50 mg/mL |
Visualizations
Caption: Signaling pathway of this compound hydrochloride via the AT1R/Gαq axis.
Caption: Experimental workflow for analyzing ERK1/2 phosphorylation.
References
Technical Support Center: Confirming TRV055 Activity in a New Cell Line
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in confirming the activity of TRV055, a G protein-biased agonist of the angiotensin II type 1 receptor (AT1R), in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a G protein-biased agonist for the angiotensin II type 1 receptor (AT1R).[1] This means it preferentially activates the Gαq protein-mediated signaling pathway over the β-arrestin pathway.[2][3] Upon binding to AT1R, this compound induces a conformational change in the receptor that favors Gαq coupling, leading to the activation of downstream signaling cascades.[2][4] This is in contrast to the endogenous ligand, Angiotensin II (AngII), which is considered a "balanced" agonist that activates both G protein and β-arrestin pathways.[5]
Q2: What are the key signaling pathways activated by this compound?
The primary signaling pathway activated by this compound is the Gαq pathway.[1] This leads to the activation of phospholipase C (PLC), which in turn results in the production of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of Protein Kinase C (PKC). Downstream effects of Gαq activation by this compound include the phosphorylation of ERK1/2 and upregulation of TGF-β1.[1]
Q3: How do I choose the right cell line for my experiments?
The choice of cell line is critical. Ideally, the cell line should endogenously express AT1R. If the expression is low or absent, you may need to generate a stable cell line overexpressing the receptor.[6][7] Commonly used cell lines for studying GPCRs, such as HEK293 and CHO cells, are often suitable due to their robust growth and transfection efficiency.[6][8] It is crucial to verify the expression of functional AT1R in your chosen cell line before proceeding with activity assays.
Q4: What are the essential assays to confirm this compound activity?
To confirm the G protein-biased agonism of this compound, a combination of assays is recommended:
-
G Protein Activation Assays: These assays directly measure the activation of G proteins. A common method is to measure the accumulation of second messengers like inositol phosphates (e.g., IP1) or intracellular calcium.[9][10]
-
β-Arrestin Recruitment Assays: These assays are crucial to demonstrate the biased nature of this compound.[11][12] Commercially available assays like the PathHunter® β-arrestin assay are widely used.[11][12][13]
-
Downstream Signaling Assays: Measuring the phosphorylation of downstream kinases like ERK1/2 can provide further confirmation of this compound-mediated signaling.[1]
Troubleshooting Guides
Issue 1: No response observed after this compound treatment in a G protein activation assay (e.g., Calcium or IP1 assay).
| Possible Cause | Troubleshooting Step |
| Low or no AT1R expression in the cell line. | 1. Verify AT1R mRNA and protein expression using qPCR and Western blot, respectively. 2. If expression is low, consider transiently or stably transfecting the cells with a vector encoding human AT1R.[6] |
| Poor cell health. | 1. Ensure cells are healthy and not overgrown before the assay.[14] 2. Optimize cell density for the assay.[15] |
| Incorrect assay conditions. | 1. Optimize the concentration of this compound used. Perform a dose-response curve. 2. Ensure the stimulation time is appropriate. For Gαs-coupled receptors, equilibrium is often reached after 15 minutes.[15] While this compound acts on Gαq, a time-course experiment is recommended. |
| Problem with assay reagents. | 1. Check the quality and expiration date of all reagents. 2. Include a positive control, such as Angiotensin II, to ensure the assay is working. |
Issue 2: High background signal in the β-arrestin recruitment assay.
| Possible Cause | Troubleshooting Step |
| Constitutive receptor activity. | 1. This can occur with overexpressed receptors. Consider reducing the amount of receptor plasmid used for transfection. |
| Cell density too high. | 1. Optimize the number of cells plated per well to reduce background.[15] |
| Assay incubation time is too long. | 1. Optimize the incubation time with the ligand. Class A GPCR-β-arrestin interactions can be transient.[11] |
| Non-specific binding. | 1. Ensure proper washing steps are included in the protocol if applicable. For homogenous assays, ensure the correct assay buffer is used. |
Experimental Protocols
Protocol 1: Inositol Monophosphate (IP1) Accumulation Assay
This assay measures the accumulation of IP1, a downstream product of Gαq activation.
Materials:
-
HEK293 cells stably expressing AT1R
-
This compound and Angiotensin II (positive control)
-
IP-One HTRF® Assay Kit (or similar)
-
White, opaque 384-well plates
-
Plate reader capable of HTRF® detection
Methodology:
-
Cell Plating: Seed the AT1R-expressing cells in the 384-well plates at an optimized density and incubate overnight.
-
Ligand Preparation: Prepare a serial dilution of this compound and Angiotensin II in the stimulation buffer provided with the kit.
-
Cell Stimulation: Remove the culture medium from the wells and add the different concentrations of the ligands.
-
Incubation: Incubate the plate at 37°C for the optimized duration (e.g., 30-60 minutes).
-
Detection: Add the IP1-d2 and Anti-IP1 Cryptate reagents to the wells and incubate at room temperature for 1 hour in the dark.
-
Data Acquisition: Read the plate on an HTRF®-compatible plate reader.
-
Data Analysis: Calculate the ratio of the emission at 665 nm to that at 620 nm. Plot the HTRF ratio against the ligand concentration to generate dose-response curves and determine EC50 values.
Protocol 2: β-Arrestin Recruitment Assay (using PathHunter® technology)
This assay measures the recruitment of β-arrestin to the activated AT1R.
Materials:
-
PathHunter® β-arrestin cell line co-expressing AT1R-PK and β-arrestin-EA
-
This compound and Angiotensin II
-
PathHunter® Detection Reagents
-
White, opaque 384-well plates
-
Luminescence plate reader
Methodology:
-
Cell Plating: Plate the PathHunter® cells in the 384-well plates and incubate for the recommended time.
-
Ligand Preparation: Prepare a serial dilution of this compound and Angiotensin II in the appropriate assay buffer.
-
Cell Stimulation: Add the ligand dilutions to the cells.
-
Incubation: Incubate the plate at 37°C for 90 minutes.
-
Detection: Add the PathHunter® detection reagent to each well and incubate at room temperature for 60 minutes.
-
Data Acquisition: Read the chemiluminescent signal on a plate reader.
-
Data Analysis: Plot the luminescence signal against the ligand concentration to generate dose-response curves and determine EC50 values.
Quantitative Data Summary
| Assay | Parameter | This compound | Angiotensin II | Reference |
| Gαq Activation | EC50 (IP1) | Expected to be more potent or equally potent than AngII | Potent agonist | [2] |
| β-Arrestin Recruitment | EC50 | Expected to be significantly less potent than AngII | Potent agonist | [2][3] |
Visualizations
Caption: this compound signaling pathway via Gαq activation.
Caption: Experimental workflow for confirming this compound activity.
Caption: Troubleshooting decision tree for G protein assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Angiotensin analogs with divergent bias stabilize distinct receptor conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiotensin and biased analogs induce structurally distinct active conformations within a GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into ligand recognition and activation of angiotensin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mapping Angiotensin II Type 1 Receptor-Biased Signaling Using Proximity Labeling and Proteomics Identifies Diverse Actions of Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPCR Stable Cell Line Development - Creative Biogene [creative-biogene.com]
- 7. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines [frontiersin.org]
- 9. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 13. 4.3. β-. Arrestin Assay [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. revvity.com [revvity.com]
Technical Support Center: Long-Term TRV055 Experiments and AT1R Desensitization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing TRV055 in long-term experiments, with a focus on preventing and mitigating Angiotensin II Type 1 Receptor (AT1R) desensitization.
Troubleshooting Guides
Issue 1: Attenuated or Loss of Cellular Response to this compound Over Time
Possible Cause: AT1R Desensitization and Downregulation.
Continuous or prolonged exposure to agonists like this compound can lead to desensitization of the AT1R. This process involves receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), followed by the recruitment of β-arrestins, which uncouple the receptor from its G-protein signaling pathway and promote its internalization.[1][2][3][4][5][6] Over longer periods, this can lead to receptor downregulation, a decrease in the total number of receptors.[3][7][8]
Troubleshooting Steps:
-
Confirm Desensitization:
-
Washout and Re-stimulation: After prolonged this compound treatment, wash the cells thoroughly with agonist-free media and allow for a recovery period (at least 1-2 hours, as recovery from AT1R desensitization can be slow) before re-stimulating with a fresh dose of this compound.[9][10] A restored response indicates that desensitization was occurring.
-
Receptor Expression Analysis: Measure the total and cell surface expression of AT1R using techniques like ELISA, flow cytometry, or Western blotting to determine if downregulation has occurred.
-
-
Implement Preventative Strategies:
-
Intermittent Dosing: Instead of continuous exposure, apply this compound in cycles. This allows for periods of receptor resensitization. Based on the known kinetics of AT1R recovery, a suggested starting point is a 4-hour stimulation followed by a 2 to 4-hour washout period. The optimal timing should be determined empirically for your specific cell system.
-
Use of a GRK2 Inhibitor: GRK2 is a key kinase involved in the desensitization of Gq-coupled receptors like AT1R.[1][11][12] The use of a selective GRK2 inhibitor, such as paroxetine or a more specific research compound, can attenuate desensitization.[1]
-
Protocol: Co-incubate cells with the GRK2 inhibitor and this compound. The optimal concentration of the inhibitor should be determined by a dose-response experiment to minimize off-target effects.
-
-
Lower this compound Concentration: High concentrations of agonist can accelerate desensitization.[7] Determine the lowest effective concentration of this compound that elicits the desired biological response in your long-term experiments.
-
Issue 2: High Variability in Experimental Replicates Over a Long Time Course
Possible Cause: Inconsistent Desensitization Rates.
Subtle variations in cell density, passage number, or media conditions can influence the rate of AT1R desensitization, leading to increased variability in long-term experiments.
Troubleshooting Steps:
-
Standardize Cell Culture Conditions:
-
Maintain a consistent cell seeding density and passage number for all experiments.
-
Ensure media and supplements are consistent across all experimental plates.
-
-
Monitor Cell Health:
-
Prolonged agonist stimulation can sometimes be cytotoxic. Regularly assess cell viability using methods like Trypan Blue exclusion or a commercial viability assay.
-
-
Implement a More Controlled Dosing Regimen:
-
Utilize a perfusion system for cell culture to allow for precise control over the timing and concentration of this compound exposure and washout.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate AT1R?
A1: this compound is a G protein-biased agonist of the Angiotensin II Type 1 Receptor (AT1R).[13] This means it preferentially activates the Gαq-mediated signaling pathway, leading to downstream effects like inositol phosphate production and calcium mobilization, with a reduced propensity to recruit β-arrestin compared to the endogenous ligand, Angiotensin II.[13][14][15]
Q2: What is AT1R desensitization?
A2: AT1R desensitization is a process that reduces the receptor's response to an agonist after prolonged or repeated exposure.[3][16][17] It is a protective mechanism to prevent overstimulation. The process is initiated by the phosphorylation of the activated receptor by G-protein-coupled receptor kinases (GRKs).[2][3] This phosphorylation increases the receptor's affinity for β-arrestins, which then bind to the receptor, sterically hindering its interaction with G-proteins and targeting it for internalization.[4][5][6]
Q3: How quickly does AT1R desensitize and recover?
A3: AT1R can desensitize relatively quickly, with significant loss of cell surface receptors observed within minutes to hours of agonist exposure.[7] Full recovery of the receptor response after agonist removal can be a slow process, potentially taking several hours.[9][10]
Q4: Will using a G protein-biased agonist like this compound completely prevent desensitization?
A4: While G protein-biased agonists like this compound may induce less β-arrestin recruitment and subsequent internalization compared to a balanced agonist like Angiotensin II, they do not completely prevent desensitization.[13][18] Long-term exposure to any agonist can still lead to some level of receptor phosphorylation, uncoupling from G-proteins, and eventual downregulation.
Q5: Are there specific cell lines that are resistant to AT1R desensitization?
A5: While not widely commercially available, it is possible to engineer cell lines with modified desensitization machinery.[19][20] For example, cells with knockout or knockdown of GRK2 or β-arrestins would likely exhibit reduced AT1R desensitization. However, this can have broader effects on other GPCR signaling pathways in the cell.
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound Bias Profile | G protein-biased agonist at AT1R | [13] |
| AT1R Desensitization (Ang II) | t(1/2) of ~20 min for loss of binding sites | [7] |
| AT1R Downregulation (Ang II) | Maximal loss of binding sites after 14h | [7] |
| PLC Activity Desensitization | t(1/2) of 9h | [7] |
| AT1R Recovery Post-Washout | > 2 hours required for significant recovery | [9] |
Experimental Protocols
Protocol 1: β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the AT1R upon agonist stimulation, a key step in desensitization.
Materials:
-
Cells stably co-expressing AT1R and a β-arrestin fusion protein (e.g., with a reporter enzyme fragment).
-
This compound and a reference agonist (e.g., Angiotensin II).
-
Assay buffer and substrate for the reporter system.
Procedure:
-
Plate cells in a 96- or 384-well plate and incubate overnight.
-
Prepare serial dilutions of this compound and the reference agonist.
-
Add the agonists to the cells and incubate for the desired time (e.g., 30-90 minutes).
-
Add the detection reagents for the reporter system.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Analyze the data to generate dose-response curves and determine EC50 values.
Protocol 2: Receptor Internalization Assay
This assay quantifies the agonist-induced internalization of AT1R from the cell surface.
Materials:
-
Cells expressing an epitope-tagged AT1R.
-
This compound.
-
Primary antibody against the epitope tag.
-
Fluorescently labeled secondary antibody.
-
Flow cytometer or high-content imaging system.
Procedure:
-
Plate cells in a multi-well plate.
-
Treat cells with this compound for various time points.
-
Place cells on ice to stop internalization.
-
Incubate cells with the primary antibody against the epitope tag.
-
Wash cells and incubate with the fluorescently labeled secondary antibody.
-
Analyze the cell surface fluorescence using a flow cytometer or quantify the internalized receptors using a high-content imager.
Visualizations
Caption: AT1R Signaling and Desensitization Pathway.
Caption: Troubleshooting Workflow for Attenuated this compound Response.
References
- 1. Small-Molecule G Protein–Coupled Receptor Kinase Inhibitors Attenuate G Protein–Coupled Receptor Kinase 2–Mediated Desensitization of Vasoconstrictor-Induced Arterial Contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting G protein-coupled receptor kinases (GRKs) to G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPCRs Desensitization - Creative BioMart [creativebiomart.net]
- 4. Post-Translational Modifications of G Protein–Coupled Receptors Control Cellular Signaling Dynamics in Space and Time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G-Protein Coupled Receptor Resensitization – Appreciating the Balancing Act of Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Desensitization of AT1 receptor-mediated cellular responses requires long term receptor down-regulation in bovine adrenal glomerulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fast relaxation and desensitization of angiotensin II contraction in the pulmonary artery via AT1R and Akt-mediated phosphorylation of muscular eNOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What are GRK2 inhibitors and how do they work? [synapse.patsnap.com]
- 12. scbt.com [scbt.com]
- 13. Angiotensin analogs with divergent bias stabilize distinct receptor conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Angiotensin and biased analogs induce structurally distinct active conformations within a GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Desensitization of angiotensin receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. GPCR desensitization: Acute and prolonged phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mapping Angiotensin II Type 1 Receptor-Biased Signaling Using Proximity Labeling and Proteomics Identifies Diverse Actions of Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. GPCR Stable Cell Lines - Creative Biogene [creative-biogene.com]
- 20. GPCR Stable Cell Line Development - Creative Biogene [creative-biogene.com]
Technical Support Center: Optimizing Buffer Conditions for TRV055 In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for in vitro assays involving TRV055, a G protein-biased agonist of the angiotensin II type 1 receptor (AT1R).
Troubleshooting Guides
This section addresses common issues encountered during this compound in vitro assays and provides systematic solutions.
Issue 1: Low or No Agonist Response (e.g., in Gαq activation or calcium mobilization assays)
A diminished or absent signal upon this compound stimulation can indicate suboptimal assay conditions.
Systematic Troubleshooting Workflow
Caption: Troubleshooting workflow for low or no signal in this compound assays.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| Suboptimal pH | The pH of the assay buffer can significantly impact the conformation of the AT1 receptor and the binding of this compound. Most GPCR assays perform optimally within a physiological pH range. | Perform a pH titration using buffers ranging from pH 6.5 to 8.0 to determine the optimal pH for this compound activity. HEPES and Tris-HCl are commonly used buffers.[1][2] |
| Incorrect Ionic Strength | The salt concentration in the buffer affects electrostatic interactions. While physiological ionic strength is a good starting point, deviations can sometimes enhance specific binding. | Titrate the NaCl concentration in your assay buffer, typically ranging from 100 mM to 200 mM. Be aware that both excessively low and high salt concentrations can negatively impact results.[3][4] |
| Absence of Divalent Cations | Divalent cations like Mg²⁺ are crucial co-factors for G protein activation and can influence agonist binding affinity.[5][6] | Supplement your assay buffer with MgCl₂ (typically 1-10 mM) or other divalent cations to ensure optimal G protein coupling and activation. |
| Inadequate Cell Health or Receptor Expression | Poor cell viability or low expression levels of the AT1 receptor will naturally lead to a weak or absent signal. | Ensure cells are healthy and not over-confluent. Verify AT1R expression using a positive control agonist like Angiotensin II or through techniques like Western blotting or flow cytometry. |
| This compound Degradation or Incorrect Concentration | Improper storage or dilution errors can lead to an inactive or incorrect concentration of the agonist. | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Confirm the stock concentration and integrity if issues persist. |
Issue 2: High Background Signal or Non-Specific Binding
Elevated background signal can mask the specific response to this compound, reducing the assay window and sensitivity.
Systematic Troubleshooting Workflow
Caption: Troubleshooting workflow for high background in this compound assays.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| Non-specific Binding to Assay Components | This compound or detection reagents may bind non-specifically to the assay plate or other components, leading to a high background signal. | Include a low concentration of a non-ionic detergent like Tween-20 (0.01-0.05%) or Triton X-100 in your assay and wash buffers.[7] Add a blocking agent such as Bovine Serum Albumin (BSA) (0.1-1%) to saturate non-specific binding sites.[8] |
| Excessive Receptor Density or G Protein Expression | Overexpression of the AT1 receptor or G proteins can lead to high basal activity, contributing to a high background. | Optimize the amount of receptor and/or G protein transfected into the cells to achieve a robust signal-to-background ratio. |
| Suboptimal Ionic Strength | Low salt concentrations can sometimes promote non-specific hydrophobic interactions, increasing background noise. | Gradually increase the NaCl concentration in your buffer (e.g., up to 200 mM) to see if it reduces non-specific binding without compromising the specific signal. |
| Prolonged Incubation Times | Longer incubation periods can sometimes lead to an increase in non-specific binding or cell death, both of which can elevate the background signal. | Optimize the incubation time for this compound stimulation to the shortest duration that provides a robust specific signal. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a universal assay buffer for this compound?
A recommended starting buffer for many this compound in vitro assays is a HEPES-based saline buffer. A common composition is: 50 mM HEPES, 150 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4. However, it is crucial to optimize this for your specific assay.
Q2: How does pH affect this compound-mediated AT1R activation?
The protonation state of amino acid residues in the AT1R binding pocket and on this compound itself is pH-dependent.[2][9][10][11][12] Deviations from the optimal pH can alter the binding affinity and efficacy of this compound. A pH titration is recommended to determine the optimal pH for your specific assay, typically within the range of 7.0-8.0.
Q3: What is the role of detergents in this compound assays, and which one should I use?
Detergents are primarily used in assays with membrane preparations to solubilize the receptor and in cell-based assays to reduce non-specific binding.[7][8][13][14][15] For reducing non-specific binding in cell-based assays, a mild non-ionic detergent like Tween-20 (0.01-0.05%) is often sufficient. For membrane solubilization, stronger non-ionic detergents like n-dodecyl-β-D-maltoside (DDM) or Lauryl Maltose Neopentyl Glycol (LMNG) are commonly used, with LMNG often providing greater stability for GPCRs.[15] The choice and concentration of detergent should be carefully optimized to maintain receptor integrity and function.
Q4: Do I need to include protease inhibitors in my buffer?
For assays using cell lysates or membrane preparations, it is highly recommended to include a protease inhibitor cocktail in your lysis and assay buffers to prevent the degradation of the AT1 receptor and other proteins involved in the signaling cascade.
Q5: Can the choice of buffer components influence the G protein-biased signaling of this compound?
Yes, the ionic composition and other components of the buffer can potentially influence the conformational state of the AT1R and its interaction with G proteins and β-arrestins.[16] Therefore, it is important to maintain a consistent and optimized buffer system when comparing the biased signaling properties of different ligands.
Data Presentation: Buffer Component Optimization
Table 1: Recommended Concentration Ranges for Common Buffer Components in this compound Assays
| Component | Typical Starting Concentration | Recommended Optimization Range | Primary Function |
| Buffering Agent (e.g., HEPES, Tris) | 20-50 mM | 10-100 mM | Maintain stable pH |
| pH | 7.4 | 6.5 - 8.0 | Optimize protein conformation and binding |
| NaCl | 150 mM | 100 - 200 mM | Modulate ionic strength, reduce non-specific binding |
| MgCl₂ | 1-5 mM | 0 - 10 mM | G protein activation co-factor |
| BSA | 0.1% | 0.05% - 1% | Blocking agent, reduces non-specific binding |
| Detergent (e.g., Tween-20) | 0.01% | 0.005% - 0.05% | Reduce non-specific binding |
Experimental Protocols
1. Gαq Activation Assay ([³⁵S]GTPγS Binding)
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gαq subunits upon receptor activation by this compound.[17][18][19][20][21]
-
Membrane Preparation: Prepare cell membranes expressing AT1R and Gαq from a suitable expression system.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 µM GDP, pH 7.4, supplemented with a protease inhibitor cocktail.
-
Reaction Setup: In a 96-well plate, add assay buffer, varying concentrations of this compound, and cell membranes.
-
Initiate Reaction: Add [³⁵S]GTPγS (final concentration ~0.1 nM) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Detection: Dry the filter plate, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
2. Calcium Mobilization Assay
This assay detects the increase in intracellular calcium concentration following Gαq activation by this compound.[22][23][24][25][26]
-
Cell Culture: Plate HEK293 cells stably or transiently expressing AT1R in a black-walled, clear-bottom 96-well plate.
-
Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4) and load them with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Compound Addition: Prepare serial dilutions of this compound in the assay buffer.
-
Detection: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence, then add the this compound dilutions and immediately measure the change in fluorescence over time. The peak fluorescence intensity corresponds to the calcium response.
3. ERK1/2 Phosphorylation Assay (Western Blot)
This assay measures the phosphorylation of ERK1/2, a downstream event of AT1R-Gαq signaling.[27][28][29][30][31]
-
Cell Culture and Starvation: Culture cells expressing AT1R to near confluency and then serum-starve them for 4-18 hours to reduce basal ERK phosphorylation.
-
This compound Stimulation: Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and block with 5% BSA or non-fat milk in TBST.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2), followed by an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize the p-ERK1/2 signal.
Mandatory Visualizations
This compound Signaling Pathway
Caption: Simplified Gαq signaling pathway activated by this compound at the AT1R.
Experimental Workflow for [³⁵S]GTPγS Binding Assay
Caption: Workflow for the [³⁵S]GTPγS binding assay.
Logical Relationship for Buffer Optimization
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Physiological relevance of proton-activated GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Harnessing Ion-Binding Sites for GPCR Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Detergent screening of a GPCR using serial and array biosensor technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The evolution and mechanism of GPCR proton sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Proton-Sensing GPCRs in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. G-protein coupled receptor solubilization and purification for biophysical analysis and functional studies, in the total absence of detergent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of Detergents in Conformational Exchange of a G Protein-coupled Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How Do Branched Detergents Stabilize GPCRs in Micelles? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Loss of biased signaling at a G protein-coupled receptor in overexpressed systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 18. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. resources.revvity.com [resources.revvity.com]
- 21. The [35S]GTPγS binding assay: approaches and applications in pharmacology | Semantic Scholar [semanticscholar.org]
- 22. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 23. m.youtube.com [m.youtube.com]
- 24. ionbiosciences.com [ionbiosciences.com]
- 25. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 26. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 27. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. medchemexpress.com [medchemexpress.com]
- 29. researchgate.net [researchgate.net]
- 30. pubcompare.ai [pubcompare.ai]
- 31. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TRV055. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental design, execution, and data analysis.
Frequently Asked Questions (FAQs)
General
1. What is this compound and what is its primary mechanism of action?
This compound is a G protein-biased agonist for the Angiotensin II Type 1 Receptor (AT1R).[1] Its primary mechanism of action is the preferential activation of the Gαq signaling pathway over the β-arrestin pathway.[2][3] This biased agonism leads to distinct downstream cellular responses compared to balanced agonists like Angiotensin II.
dot
Caption: this compound signaling pathway via AT1R and Gαq.
Experimental Design & Protocols
2. How do I design an experiment to measure Gαq pathway activation by this compound?
To measure Gαq activation, you can perform an inositol monophosphate (IP1) accumulation assay. IP1 is a downstream metabolite of inositol triphosphate (IP3), which is produced upon Gαq-mediated activation of phospholipase C (PLC).[4]
Experimental Protocol: IP1 Accumulation Assay
-
Cell Culture: Plate cells expressing AT1R in a 96- or 384-well plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and a reference agonist (e.g., Angiotensin II).
-
Assay Procedure:
-
Detection: Use a commercial HTRF (Homogeneous Time-Resolved Fluorescence) or other immunoassay kit to measure IP1 levels according to the manufacturer's instructions.[4][6]
-
Data Analysis: Plot the response (e.g., HTRF ratio) against the log of the agonist concentration and fit a sigmoidal dose-response curve to determine EC50 and Emax values.
dot
Caption: Workflow for an IP1 accumulation assay.
3. What is the recommended method to assess β-arrestin recruitment by this compound?
A common and robust method is a Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC) assay.[1][7] These assays measure the proximity of β-arrestin to the AT1R upon ligand binding.
Experimental Protocol: β-Arrestin Recruitment Assay (EFC-based)
-
Cell Line: Use a cell line stably co-expressing AT1R fused to a small enzyme fragment (e.g., ProLink™) and β-arrestin fused to the larger enzyme acceptor (EA) fragment.
-
Cell Plating: Seed the cells in a 384-well white plate and incubate overnight.
-
Ligand Stimulation: Add serial dilutions of this compound or a control ligand to the cells and incubate at 37°C.
-
Detection: Add the substrate solution and measure the chemiluminescent signal after a specified incubation time at room temperature.
-
Data Analysis: Generate dose-response curves by plotting luminescence against the log of the ligand concentration to determine EC50 and Emax.
4. How can I measure the downstream effects of this compound on ERK1/2 phosphorylation?
Western blotting or a cell-based ELISA are standard methods to quantify the phosphorylation of ERK1/2.[8][9][10][11]
Experimental Protocol: ERK1/2 Phosphorylation Western Blot
-
Cell Treatment: Culture AT1R-expressing cells and serum-starve them to reduce basal ERK1/2 phosphorylation.[8] Treat the cells with different concentrations of this compound for various time points.
-
Lysis: Lyse the cells on ice with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk.
-
Incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize the p-ERK1/2 signal.[8]
-
Densitometry: Quantify the band intensities to determine the relative levels of p-ERK1/2.
5. What experiments can confirm the pro-fibrotic effects of this compound?
To confirm the pro-fibrotic effects, you can measure the expression of fibrotic markers like collagen I and alpha-smooth muscle actin (α-SMA) in fibroblasts, and assess fibroblast proliferation.[1]
Experimental Protocol: Collagen I and α-SMA Western Blot
This protocol is similar to the ERK1/2 phosphorylation Western blot, with the following modifications:
-
Cell Type: Use primary human cardiac fibroblasts or a similar relevant cell line.[1]
-
Treatment: Treat cells with this compound (e.g., 200 nM) for an extended period (e.g., 24 hours).[1]
-
Primary Antibodies: Use primary antibodies specific for Collagen I and α-SMA. A loading control like β-actin should also be used.[12][13]
Experimental Protocol: Fibroblast Proliferation Assay
-
Cell Seeding: Plate fibroblasts in a 96-well plate at a low density.
-
Treatment: After cell attachment, replace the medium with a low-serum medium containing various concentrations of this compound.
-
Incubation: Culture the cells for a period that allows for proliferation (e.g., 24-48 hours).
-
Quantification: Measure cell proliferation using a suitable method, such as a colorimetric assay (e.g., MTT or WST-1) or a fluorescence-based assay that measures DNA content.
-
Data Analysis: Compare the proliferation in this compound-treated wells to untreated control wells.
Troubleshooting
6. My GTPγS binding assay for this compound shows a very low signal-to-noise ratio. What could be the problem?
-
G Protein Coupling: GTPγS binding assays generally work best for Gi-coupled receptors. The signal window for Gq- and Gs-coupled receptors is often low.[14]
-
GDP Concentration: The optimal GDP concentration can vary significantly between G protein subtypes. Gq-coupled receptors may require lower GDP concentrations than Gi/o-coupled receptors.[15] Titrate the GDP concentration to find the optimal window.
-
Membrane Quality: Ensure that the cell membrane preparations are of high quality and have been stored properly at -80°C.
-
Reagent Concentrations: Optimize the concentrations of Mg2+ and [35S]GTPγS in your assay buffer.[14]
7. In my BRET/FRET assay for β-arrestin recruitment, I am observing a high background signal. How can I reduce it?
-
Non-specific BRET/FRET: A high background can be due to random collisions of the donor and acceptor fusion proteins, especially at high expression levels. Perform a BRET/FRET saturation experiment by co-expressing a constant amount of the donor with increasing amounts of the acceptor to determine if the interaction is specific (hyperbolic curve) or non-specific (linear increase).[16]
-
Assay Buffer Composition: Ensure the assay buffer conditions are optimal.
-
Cell Density: Titrate the number of cells per well to find the optimal density that gives a good signal window with minimal background.
8. My fibroblast proliferation assay results are inconsistent. What are the common pitfalls?
-
Cell Seeding Density: Inconsistent initial cell seeding will lead to variability. Ensure a uniform single-cell suspension before plating.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth. To minimize this, fill the outer wells with sterile PBS or media without cells.
-
Serum Concentration: The serum concentration in the medium can significantly impact fibroblast proliferation. Use a low-serum medium during the treatment phase to minimize background proliferation.
-
Viability vs. Proliferation: Ensure your assay is measuring proliferation and not just cell viability. Some assays can be affected by changes in metabolic activity without a change in cell number. Consider using a method that directly measures DNA synthesis or cell number.[17]
Data Presentation
Quantitative Data Summary
| Assay | Parameter | This compound | Angiotensin II (Balanced Agonist) | TRV027 (β-arrestin-biased) |
| Gαq Activation (IP1 Assay) | EC50 (nM) | ~10 - 100 | ~1 - 10 | >1000 |
| Emax (% of Ang II) | ≥100% | 100% | <20% | |
| β-arrestin Recruitment | EC50 (nM) | ~100 - 1000 | ~10 - 100 | ~10 - 100 |
| Emax (% of Ang II) | ~50 - 80% | 100% | ≥100% | |
| ERK1/2 Phosphorylation | Peak Time | ~5 - 10 min | ~2 - 5 min | ~5 - 10 min (sustained) |
| Potency (EC50, nM) | ~10 - 100 | ~1 - 10 | ~10 - 100 | |
| Fibroblast Proliferation | Fold Increase | Significant | Significant | Minimal |
| Collagen I Expression | Fold Increase | Significant | Significant | Minimal |
| α-SMA Expression | Fold Increase | Significant | Significant | Minimal |
Note: The values presented in this table are approximate and may vary depending on the specific cell line, assay conditions, and experimental setup.
Logical Relationships
dot
Caption: Logical relationship of biased agonism at the AT1R.
References
- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. IP accumulation assay [bio-protocol.org]
- 3. youtube.com [youtube.com]
- 4. IP3/IP1 Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-based measurement of ERK1/2 phosphorylation using THUNDER TR-FRET assay [moleculardevices.com]
- 10. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. revvity.com [revvity.com]
- 15. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 5 Mistakes To Avoid When Doing Flow Cytometry Proliferation Experiments [expertcytometry.com]
Validation & Comparative
A Comparative Guide to TRV055 and TRV056: G Protein-Biased Agonists at the Angiotensin II Type 1 Receptor
An in-depth analysis of TRV055 and TRV056, two G protein-biased agonists targeting the Angiotensin II Type 1 Receptor (AT1R), reveals a striking similarity in their pharmacological profiles. Both compounds demonstrate a pronounced preference for activating G protein-mediated signaling pathways over β-arrestin recruitment, a characteristic that holds significant promise for therapeutic applications where selective G protein activation is desirable.
This compound and TRV056 are synthetic peptide analogs of angiotensin II (AngII), the endogenous ligand for the AT1R. They have been engineered to be "gain-of-function" ligands, exhibiting more than a tenfold greater allosteric coupling to the Gq protein compared to AngII.[1] This enhanced Gq coupling translates to a more robust activation of G protein-mediated downstream signaling cascades. Conversely, their ability to recruit β-arrestin, a protein involved in receptor desensitization and internalization, as well as G protein-independent signaling, is comparable to that of AngII.[1] This selective activation profile categorizes them as G protein-biased agonists.
Studies employing proximity labeling and proteomics have indicated that ligands within the same functional class, such as the G protein-biased agonists this compound and TRV056, share a high degree of similarity in their labeling profiles, suggesting they induce comparable cellular responses.[2][3] Further research has shown no meaningful differences between the two compounds in their class.[2]
Quantitative Comparison of In Vitro Efficacy
To provide a direct comparison of their efficacy, the following tables summarize their potency (EC50) and maximal response (Emax) in Gq activation and β-arrestin recruitment assays. The data is derived from studies utilizing HEK293 cells expressing the human AT1 receptor.
| Compound | Gq Activation (EC50, nM) | Gq Activation (Emax, % of AngII) |
| This compound | 1.8 | 100 |
| TRV056 | 2.5 | 100 |
| Angiotensin II | 4.9 | 100 |
| Data from Emidio et al., 2023, Supplemental Table 1.[4] |
| Compound | β-arrestin Recruitment (EC50, nM) | β-arrestin Recruitment (Emax, % of AngII) |
| This compound | 24 | 100 |
| TRV056 | 31 | 100 |
| Angiotensin II | 19 | 100 |
| Data from Emidio et al., 2023, Supplemental Table 1.[4] |
Signaling Pathways and Experimental Workflows
The preferential activation of the Gq pathway by this compound and TRV056 initiates a specific intracellular signaling cascade. The following diagrams illustrate the G protein-biased signaling pathway and the general workflows for the key experimental assays used to characterize these compounds.
Experimental Protocols
Gq Activation Assay (IP-One HTRF Assay)
This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the Gq signaling pathway.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human Angiotensin II Type 1 Receptor (AT1R) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 384-well plates and incubated overnight.
-
Compound Stimulation: Cells are stimulated with varying concentrations of this compound, TRV056, or a reference agonist (e.g., Angiotensin II) for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and Reagent Addition: A lysis buffer containing HTRF (Homogeneous Time-Resolved Fluorescence) reagents, including an IP1-d2 acceptor and a terbium cryptate-labeled anti-IP1 antibody (donor), is added to each well.
-
Incubation: The plate is incubated at room temperature for 1 hour to allow for the competitive binding of cellular IP1 and the IP1-d2 acceptor to the antibody.
-
Signal Detection: The HTRF signal is read on a compatible plate reader. A decrease in the TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) signal is proportional to the amount of IP1 produced by the cells.
β-arrestin Recruitment Assay (PathHunter® Assay)
This assay measures the recruitment of β-arrestin to the activated AT1R using an enzyme fragment complementation system.
-
Cell Culture: A cell line (e.g., CHO or HEK293) is engineered to co-express the AT1R fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).
-
Cell Seeding: The engineered cells are seeded into 96- or 384-well plates and incubated.
-
Compound Stimulation: Cells are treated with a dilution series of this compound, TRV056, or a reference agonist and incubated to allow for receptor activation and β-arrestin recruitment.
-
Substrate Addition: A chemiluminescent substrate is added to the wells.
-
Signal Detection: Upon β-arrestin recruitment to the AT1R, the two enzyme fragments are brought into close proximity, forming an active β-galactosidase enzyme that hydrolyzes the substrate, generating a luminescent signal. The intensity of the luminescence is proportional to the extent of β-arrestin recruitment and is measured using a luminometer.
References
- 1. Angiotensin and biased analogs induce structurally distinct active conformations within a GPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mapping Angiotensin II Type 1 Receptor-Biased Signaling Using Proximity Labeling and Proteomics Identifies Diverse Actions of Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- 4. Nanobody-Mediated Dualsteric Engagement of the Angiotensin Receptor Broadens Biased Ligand Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of AT1R-Targeted Biased Agonists: TRV055, TRV026, and TRV027
For Researchers, Scientists, and Drug Development Professionals
The paradigm of G protein-coupled receptor (GPCR) pharmacology has evolved beyond simple agonism and antagonism to the nuanced concept of biased agonism. This principle posits that ligands can selectively activate certain downstream signaling pathways over others, offering the potential for more targeted therapeutics with improved efficacy and reduced side effects. The angiotensin II type 1 receptor (AT1R), a critical regulator of cardiovascular physiology, has been a key target for the development of such biased agonists. This guide provides a head-to-head comparison of three notable AT1R-biased ligands: the Gq-biased agonist TRV055 and the β-arrestin-biased agonists TRV026 and TRV027.
Introduction to the Compounds
The endogenous ligand for AT1R, Angiotensin II (AngII), is considered a balanced agonist, activating both Gq protein-mediated signaling, which leads to vasoconstriction and increased blood pressure, and β-arrestin-mediated signaling, which is implicated in receptor desensitization, internalization, and potentially cardioprotective effects.[1][2] In contrast, the compounds discussed here are engineered to preferentially engage one of these pathways.
-
This compound (also known as TRV120055) is a G protein-biased agonist of the AT1R. It is designed to be more efficacious in stimulating Gq-mediated signaling compared to the endogenous ligand AngII, while having a comparable effect on β-arrestin recruitment.[1]
-
TRV026 and TRV027 (also known as TRV120027) are β-arrestin-biased agonists. These ligands are characterized by their significantly impaired ability to activate Gq-mediated signaling pathways, while retaining robust activity in recruiting β-arrestin.[1][3]
Quantitative Performance Comparison
The following tables summarize the available quantitative data on the signaling profiles of this compound, TRV026, and TRV027 at the human AT1 receptor. Data is compiled from multiple studies to provide a comparative overview of their potency (EC50) and efficacy (Emax) for G protein activation and β-arrestin recruitment.
Table 1: Gq Protein-Mediated Signaling (Inositol Phosphate Accumulation)
| Compound | EC50 (nM) | Emax (% of AngII) | Bias vs. AngII | Reference |
| This compound | Data not available | >100% (more efficacious) | Gq-biased | [1] |
| TRV026 | >10,000 | <5% (significantly impaired) | β-arrestin-biased | [1] |
| TRV027 | >10,000 | <5% (significantly impaired) | β-arrestin-biased | [1] |
Table 2: β-Arrestin 2 Recruitment
| Compound | EC50 (nM) | Emax (% of AngII) | Bias vs. AngII | Reference |
| This compound | Data not available | ~100% (comparable) | Gq-biased | [1] |
| TRV026 | ~100-200 | ~80-100% (retains efficacy) | β-arrestin-biased | [1] |
| TRV027 | ~100-200 | ~80-100% (retains efficacy) | β-arrestin-biased | [1] |
Signaling Pathways and Mechanism of Action
The distinct signaling profiles of these biased agonists stem from their ability to stabilize different conformational states of the AT1R, which in turn dictates the coupling to intracellular transducers.
Gq-Biased Agonism: this compound
This compound, by stabilizing a more "open" active conformation of the AT1R, enhances the coupling to the Gαq subunit of the heterotrimeric G protein.[1] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), culminating in downstream cellular responses such as smooth muscle contraction.
β-Arrestin-Biased Agonism: TRV026 & TRV027
In contrast, TRV026 and TRV027 stabilize a different, more "occluded" conformation of the AT1R.[1] This conformation has a reduced ability to couple with Gq proteins but retains the capacity to be phosphorylated by G protein-coupled receptor kinases (GRKs). The phosphorylated receptor then serves as a docking site for β-arrestins. The recruitment of β-arrestin not only desensitizes G protein signaling but also initiates a distinct wave of signaling events, including the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2 and receptor internalization.
Experimental Protocols
The characterization of these biased agonists relies on specific in vitro assays to quantify their effects on distinct signaling pathways.
Gq Protein Signaling: Inositol Phosphate (IP) Accumulation Assay
This assay measures the accumulation of inositol phosphates, a downstream product of Gq activation.
Principle: Activation of the Gq pathway leads to the hydrolysis of PIP2, generating IP3. In the presence of LiCl, which inhibits inositol monophosphatases, inositol monophosphate (IP1), a downstream metabolite of IP3, accumulates in the cell. This accumulation can be quantified, typically using a competitive immunoassay or radiometric detection.
General Protocol:
-
Cell Culture: HEK293 cells stably expressing the human AT1R are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well or 384-well plates and incubated to allow for adherence.
-
Labeling (for radiometric assay): Cells are incubated with myo-[³H]-inositol to radiolabel the cellular phosphoinositide pool.
-
Stimulation: Cells are pre-incubated with a solution containing LiCl and then stimulated with varying concentrations of the test agonists (this compound, TRV026, TRV027, or AngII as a control) for a defined period (e.g., 30-60 minutes).
-
Lysis and IP Extraction: The reaction is stopped, and cells are lysed. Inositol phosphates are extracted.
-
Quantification: The amount of accumulated IP1 is measured. For radiometric assays, this involves scintillation counting. For immunoassays (e.g., HTRF), it involves measuring the fluorescence signal.
-
Data Analysis: Dose-response curves are generated to determine the EC50 and Emax values for each compound.
β-Arrestin Recruitment: PathHunter® Assay
The PathHunter® β-arrestin recruitment assay is a widely used cell-based assay to quantify the interaction between an activated GPCR and β-arrestin.
Principle: This assay utilizes enzyme fragment complementation (EFC). The AT1R is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced recruitment of β-arrestin to the receptor, the two enzyme fragments are brought into proximity, forming an active β-galactosidase enzyme. This enzyme then hydrolyzes a substrate to produce a chemiluminescent signal that is proportional to the extent of β-arrestin recruitment.[4][5]
General Protocol:
-
Cell Source: Use a commercially available cell line stably co-expressing the ProLink-tagged AT1R and the Enzyme Acceptor-tagged β-arrestin (e.g., from DiscoverX).
-
Cell Plating: Plate the cells in a white, opaque 96-well or 384-well plate suitable for luminescence measurements.
-
Stimulation: Add varying concentrations of the test agonists (this compound, TRV026, TRV027, or AngII) to the cells and incubate for a specified time (e.g., 60-90 minutes) at 37°C.
-
Detection: Add the PathHunter® detection reagents, which contain the chemiluminescent substrate.
-
Signal Measurement: Incubate at room temperature to allow for signal development and then measure the luminescence using a plate reader.
-
Data Analysis: Construct dose-response curves to calculate the EC50 and Emax for β-arrestin recruitment for each compound.
Conclusion
This compound, TRV026, and TRV027 represent distinct classes of biased agonists targeting the AT1R. This compound is a Gq-biased agonist that potentiates the canonical signaling pathway associated with Angiotensin II, while TRV026 and TRV027 are β-arrestin-biased agonists that largely avoid Gq activation and preferentially engage the β-arrestin pathway. The head-to-head comparison of these compounds, supported by the experimental data and methodologies outlined in this guide, provides a framework for researchers to understand their differential pharmacology and to select the appropriate tool compounds for investigating the distinct physiological roles of Gq and β-arrestin signaling downstream of the AT1R. This understanding is crucial for the rational design and development of next-generation cardiovascular therapeutics with improved safety and efficacy profiles.
References
- 1. Angiotensin analogs with divergent bias stabilize distinct receptor conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational basis of G protein-coupled receptor signaling versatility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiotensin and biased analogs induce structurally distinct active conformations within a GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. cosmobio.co.jp [cosmobio.co.jp]
A Researcher's Guide to Validating TRV055 Biased Agonism: A Comparison of BRET and FRET Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) assays for validating the biased agonism of TRV055, a G protein-biased agonist of the Angiotensin II Type 1 Receptor (AT1R).
This compound is recognized as a G protein-biased agonist that selectively targets the AT1R, primarily activating the Gαq signaling pathway.[1][2] This preferential activation, known as biased agonism, allows for the targeted modulation of cellular responses, potentially offering therapeutic advantages by avoiding adverse effects associated with other signaling pathways, such as those mediated by β-arrestin.[3][4] Validating and quantifying this bias is a critical step in drug development. BRET and FRET are powerful, real-time methods to monitor the protein-protein interactions that define these signaling pathways.[5]
The Principle of Biased Agonism at the AT1R
The AT1R, a G protein-coupled receptor (GPCR), can initiate distinct downstream signaling cascades upon activation. A balanced agonist like Angiotensin II (AngII) activates both G protein-mediated pathways and β-arrestin-mediated pathways.[3][6] In contrast, a G protein-biased agonist like this compound preferentially stabilizes a receptor conformation that favors G protein coupling over β-arrestin recruitment.[3][4] This differential activation is the foundation of its therapeutic potential and the primary target for validation assays.[7]
Figure 1. Biased agonism of this compound at the AT1R.
Comparison of BRET and FRET for Biased Agonism Studies
Both BRET and FRET are proximity-based assays that measure the distance between two tagged molecules.[5] An energy donor is fused to one protein of interest (e.g., the AT1R) and an energy acceptor is fused to its interaction partner (e.g., Gαq or β-arrestin). When an agonist brings the two proteins together, energy is transferred from the donor to the acceptor, generating a measurable signal.
| Feature | Bioluminescence Resonance Energy Transfer (BRET) | Förster Resonance Energy Transfer (FRET) |
| Energy Donor | Luciferase (e.g., Rluc8) | Fluorescent Protein (e.g., CFP, mCerulean) |
| Energy Source | Enzyme-substrate reaction (e.g., Coelenterazine-h) | External light source (laser) |
| Signal Detection | Luminescence (light emission) | Fluorescence (light emission) |
| Signal-to-Noise | Generally higher; no photobleaching or autofluorescence.[8] | Can be affected by photobleaching and cellular autofluorescence. |
| Sensitivity | High precision and reproducibility, suitable for weak interactions.[8] | High sensitivity, suitable for single-cell imaging.[9] |
| Instrumentation | Luminometer with specific filter sets.[10] | Fluorometer or fluorescence microscope with specific lasers/filters. |
| Spatial Resolution | Typically used for cell population measurements. | Capable of high-resolution single-cell and subcellular imaging.[11] |
| Throughput | Well-suited for medium- to high-throughput screening.[8] | Can be adapted for HTS, but imaging can be slower. |
Experimental Design: Quantifying this compound Bias
To validate the Gαq bias of this compound, two key interactions must be measured and compared:
-
Gαq Activation: The recruitment of Gαq to the AT1R.
-
β-Arrestin Recruitment: The recruitment of β-arrestin to the AT1R.
Below are representative workflows and protocols for assessing these interactions using BRET and FRET.
Workflow 1: BRET Assay for β-Arrestin Recruitment
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Biased agonists differentially modulate the receptor conformation ensembles in Angiotensin II Type 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angiotensin analogs with divergent bias stabilize distinct receptor conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 6. Mapping Angiotensin II Type 1 Receptor-Biased Signaling Using Proximity Labeling and Proteomics Identifies Diverse Actions of Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Angiotensin and biased analogs induce structurally distinct active conformations within a GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. proteinacrobaticslab.umn.edu [proteinacrobaticslab.umn.edu]
- 10. researchgate.net [researchgate.net]
- 11. Studying Ligand Efficacy at G Protein-Coupled Receptors Using FRET - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to TRV055 and Endogenous Angiotensin II Signaling at the AT1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the signaling properties of the synthetic ligand TRV055 and the endogenous hormone Angiotensin II (AngII) at the Angiotensin II Type 1 Receptor (AT1R). The key distinction lies in their downstream signaling bias, with AngII acting as a balanced agonist and this compound exhibiting strong bias towards G protein-dependent pathways. This comparative analysis is supported by experimental data, detailed methodologies for key assays, and visualizations of the signaling mechanisms.
Introduction to AT1R Signaling and Biased Agonism
The Angiotensin II Type 1 Receptor (AT1R) is a G protein-coupled receptor (GPCR) that plays a critical role in cardiovascular regulation, including blood pressure, fluid balance, and cardiac function.[1][2] The endogenous ligand for the AT1R is the octapeptide hormone Angiotensin II (AngII).[2] Upon binding, AngII stimulates two primary signaling cascades: the Gq protein pathway and the β-arrestin pathway.[1][2]
-
Gq Protein Pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC), leading to physiological responses such as vasoconstriction and aldosterone secretion.
-
β-Arrestin Pathway: Following G protein activation, GPCR kinases (GRKs) phosphorylate the receptor, promoting the recruitment of β-arrestin. β-arrestin binding desensitizes G protein signaling and initiates a distinct wave of signaling events, including the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2. This pathway is implicated in receptor internalization and can have both beneficial and detrimental cellular effects.
Biased agonism is a phenomenon where a ligand preferentially activates one signaling pathway over another at the same receptor. This compound is a synthetic peptide that acts as a Gq-biased agonist at the AT1R.[3][4] This means that while it potently activates the Gq pathway, it has a significantly reduced ability to recruit and activate β-arrestin compared to the balanced activation induced by AngII.[4] This differential signaling profile presents a novel therapeutic strategy for selectively modulating the physiological effects of AT1R activation.
Quantitative Comparison of Signaling Potency and Efficacy
| Ligand | Signaling Pathway | Potency (EC50) | Efficacy (% of AngII Emax) | Citation(s) |
| Angiotensin II | Gq Activation (IP1 Accumulation) | Not explicitly stated in a comparative table | 100% (Reference) | [4][5] |
| β-Arrestin Recruitment | Not explicitly stated in a comparative table | 100% (Reference) | [4][5] | |
| This compound | Gq Activation (IP1 Accumulation) | Potent agonist | >100% (More efficacious than AngII) | [4] |
| β-Arrestin Recruitment | Similar potency to AngII | ~100% (Comparable to AngII) | [4] |
Note: Specific EC50 and Emax values can vary depending on the cell line and assay conditions. The data presented here is a qualitative summary of findings from the cited literature.
Experimental Protocols
Gq Pathway Activation: IP-One Assay
The IP-One assay is a homogeneous time-resolved fluorescence resonance energy transfer (HTRF) competitive immunoassay used to quantify the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.
Methodology:
-
Cell Culture: CHO-K1 or HEK293 cells stably expressing the human AT1R are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well plates and incubated overnight.
-
Ligand Stimulation: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor and various concentrations of the test ligand (AngII or this compound). Cells are incubated for a defined period (e.g., 30-60 minutes) at 37°C.
-
Lysis and Detection: A lysis buffer containing IP1-d2 (acceptor) and an anti-IP1-cryptate (donor) antibody is added to the wells.
-
Signal Measurement: After incubation, the HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of IP1 produced by the cells.
β-Arrestin Recruitment: PathHunter Assay
The PathHunter β-arrestin assay is a cell-based enzyme fragment complementation (EFC) assay that measures the interaction between the activated GPCR and β-arrestin.
Methodology:
-
Cell Line: A U2OS or HEK293 cell line is used that co-expresses the AT1R fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.
-
Cell Plating: Cells are plated in 384-well plates and incubated.
-
Compound Addition: Dilutions of AngII or this compound are added to the wells, and the plate is incubated for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Detection: A detection reagent containing the substrate for the complemented enzyme is added.
-
Luminescence Reading: The plate is incubated at room temperature, and the chemiluminescent signal is read on a luminometer. The signal intensity is directly proportional to the extent of β-arrestin recruitment.
Signaling Pathway Diagrams
References
- 1. Mapping Angiotensin II Type 1 Receptor-Biased Signaling Using Proximity Labeling and Proteomics Identifies Diverse Actions of Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into ligand recognition and activation of angiotensin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Angiotensin analogs with divergent bias stabilize distinct receptor conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Angiotensin and biased analogs induce structurally distinct active conformations within a GPCR - PMC [pmc.ncbi.nlm.nih.gov]
Validating TRV055's Gαq-Biased Mechanism at the Angiotensin II Type 1 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of TRV055, a Gαq-biased agonist of the Angiotensin II Type 1 Receptor (AT1R). Its mechanism of action is validated through the lens of AT1R antagonism, and its performance is compared with the endogenous ligand, Angiotensin II (Ang II), and other biased agonists. This document is intended to support research and drug development efforts by providing a concise summary of available experimental data and methodologies.
Introduction to this compound and Biased Agonism
This compound is a synthetic peptide analog of Angiotensin II designed to preferentially activate the Gαq protein signaling pathway downstream of the AT1R, with minimal recruitment of β-arrestin.[1][2][3] This "biased agonism" is a key area of interest in pharmacology, as it holds the potential to develop drugs with more selective therapeutic effects and fewer side effects compared to balanced agonists like Ang II, which activate both G protein and β-arrestin pathways.[4][5][6] The Gαq pathway is primarily associated with vasoconstriction and cell growth, while β-arrestin signaling is involved in receptor desensitization, internalization, and can also initiate its own signaling cascades.[4][5]
Validating the Mechanism of Action with AT1R Antagonists
A key method for validating that a compound acts through a specific receptor is to demonstrate that its effects are blocked by a known antagonist of that receptor. In the case of this compound, AT1R antagonists such as Valsartan have been shown to prevent its cellular effects. This provides strong evidence that this compound's activity is mediated through the AT1R.
Comparative Data: this compound vs. Alternatives
The following table summarizes the signaling bias and cellular effects of this compound in comparison to the balanced agonist Ang II and a β-arrestin-biased agonist, TRV027.
| Compound | Class | Primary Signaling Pathway | Key Cellular Effects | Antagonist Inhibition |
| This compound | Gαq-biased agonist | Gαq protein | Induces fibroblast proliferation, upregulates collagen I & α-SMA, promotes stress fiber formation, increases TGF-β1 secretion, and stimulates ERK1/2 phosphorylation.[7] | Effects prevented by Valsartan. |
| Angiotensin II (Ang II) | Balanced agonist | Gαq and β-arrestin | Similar fibrogenic effects to this compound, but also engages β-arrestin-mediated pathways. | Effects blocked by AT1R antagonists. |
| TRV027 | β-arrestin-biased agonist | β-arrestin | Does not substantially induce fibrogenic effects seen with this compound and Ang II.[1] | N/A (acts as an antagonist of Gαq pathway)[1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of different AT1R ligands and a typical experimental workflow for validating the mechanism of action of this compound.
Figure 1. AT1R signaling pathways for different biased ligands.
Figure 2. Workflow for validating this compound's mechanism of action.
Experimental Protocols
Fibroblast Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate human cardiac fibroblasts in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Serum Starvation: Synchronize the cells by incubating in a serum-free medium for 24 hours.
-
Treatment: Treat the cells with vehicle, this compound (e.g., 200 nM), an AT1R antagonist (e.g., Valsartan, 1 µM), or a combination of this compound and the antagonist for 24-48 hours.[7]
-
MTT Incubation: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
ERK1/2 Phosphorylation Assay (Western Blot)
-
Cell Culture and Treatment: Culture human cardiac fibroblasts to near confluence in 6-well plates, serum-starve, and then treat with the compounds as described above for a shorter duration (e.g., 30 minutes).[7]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phospho-ERK1/2 and total ERK1/2.
-
Detection: After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
Conclusion
The available evidence strongly supports the classification of this compound as a Gαq-biased agonist of the AT1R. Its pro-fibrotic and signaling effects are demonstrably mediated through this receptor, as evidenced by their inhibition by AT1R antagonists like Valsartan. Compared to the endogenous agonist Ang II, this compound offers a more selective activation of the Gαq pathway, avoiding the complexities of β-arrestin signaling. This makes it a valuable tool for studying the specific roles of Gαq-mediated AT1R activation and a potential starting point for the development of therapeutics with improved side-effect profiles. Further research providing detailed dose-response data for antagonist inhibition and a broader comparison with other Gαq-biased agonists would be beneficial for the field.
References
- 1. Biased Agonism of the Angiotensin II Type I Receptor [jstage.jst.go.jp]
- 2. benthamscience.com [benthamscience.com]
- 3. Biased agonists differentially modulate the receptor conformation ensembles in Angiotensin II Type 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. Insights into the Role of Angiotensin-II AT1 Receptor-dependent β-arrestin Signaling in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
Cross-Validation of TRV055's Effects in Different Cell Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TRV055, a G protein-biased agonist of the Angiotensin II Type 1 Receptor (AT1R), with other AT1R ligands. The information presented herein is intended to facilitate an objective evaluation of this compound's performance and support further research and development.
Introduction to this compound and Biased Agonism
This compound is a synthetic ligand for the Angiotensin II Type 1 Receptor (AT1R), a G protein-coupled receptor (GPCR) pivotal in cardiovascular regulation. Unlike the endogenous agonist Angiotensin II (Ang II), which activates both G protein-mediated and β-arrestin-mediated signaling pathways in a balanced manner, this compound exhibits significant bias towards the Gαq protein pathway.[1][2] This preferential activation of one signaling cascade over another is termed "biased agonism."
Biased agonists like this compound offer the potential for more targeted therapeutic interventions by selectively engaging pathways associated with desired physiological effects while avoiding those linked to adverse outcomes. For instance, at the AT1R, Gαq activation is linked to vasoconstriction, while β-arrestin signaling is implicated in receptor desensitization, internalization, and potentially cardioprotective effects.[3]
This guide compares the effects of this compound to the balanced agonist Ang II and to a class of β-arrestin-biased ligands, including TRV023, TRV026, and TRV027.
Signaling Profile Comparison
The defining characteristic of this compound is its strong preference for activating Gαq-mediated signaling over β-arrestin recruitment. This contrasts sharply with Ang II, which potently activates both pathways, and with β-arrestin-biased ligands that show the opposite preference.
Quantitative Comparison of Signaling Bias
The following table summarizes the signaling properties of this compound in comparison to other key AT1R ligands. Data is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental systems.
| Ligand | Ligand Type | Gαq Activation (e.g., IP-1 Accumulation) | β-Arrestin Recruitment/Activation | Signaling Bias |
| This compound | G protein-biased agonist | High Potency & Efficacy | Low Potency/Efficacy | Strongly Gαq-biased [4] |
| Angiotensin II (Ang II) | Balanced agonist | High Potency & Efficacy | High Potency & Efficacy | Balanced[5] |
| TRV026 | β-arrestin-biased agonist | Low Potency/Efficacy | High Potency & Efficacy | Strongly β-arrestin-biased [5][6] |
| TRV027 | β-arrestin-biased agonist | Low Potency/Efficacy | High Potency & Efficacy | Strongly β-arrestin-biased [7] |
| Losartan | Antagonist | Blocks Ang II-induced activation | Blocks Ang II-induced recruitment | Antagonist[5] |
Cellular Effects in Different Cell Types
The signaling bias of this compound translates into distinct cellular responses compared to other AT1R ligands.
Effects on Cardiac Fibroblasts and Myofibroblasts
In human cardiac fibroblasts, this compound has been shown to promote cellular responses associated with fibrosis. This is consistent with its strong Gαq-biased signaling, which is known to mediate pro-fibrotic pathways.
| Cell Type | Ligand | Effect | Reference |
| Human Cardiac Fibroblasts | This compound (200 nM) | Induces fibroblast proliferation, upregulates collagen I and α-SMA protein expression, promotes stress fiber formation, and increases TGF-β1 synthesis and secretion. | [2] |
| Adult Rat Myofibroblasts | This compound (1 μM) | Induces collagen secretion at a level comparable to Ang II. | [2] |
These findings suggest that the Gαq-mediated pathway of the AT1R is a key driver of fibrotic responses in these cell types.
Downstream Signaling: ERK1/2 Phosphorylation
Activation of the Extracellular signal-Regulated Kinase (ERK) 1/2 is a common downstream event of AT1R signaling, which can be initiated by both G protein and β-arrestin pathways.[8] The kinetics and localization of ERK activation can differ depending on the upstream signaling branch.
Studies have shown that balanced and G protein-biased ligands induce higher levels of ERK activation in subcellular compartments like the nucleus and cytosol compared to β-arrestin-biased ligands.[4] In human cardiac fibroblasts, this compound (200 nM) promotes ERK1/2 phosphorylation, an effect that is dependent on the AT1R/Gαq cascade and TGF-β signaling.[2]
Experimental Protocols
Detailed methodologies are crucial for the cross-validation of experimental findings. Below are summaries of key experimental protocols used to characterize the effects of this compound and other AT1R ligands.
Bioluminescence Resonance Energy Transfer (BRET) Assays for G Protein Activation and β-Arrestin Recruitment
BRET is a powerful technique to monitor protein-protein interactions in live cells. It is commonly used to assess the recruitment of G proteins or β-arrestin to an activated GPCR.[9][10]
Principle: A Renilla luciferase (Rluc) energy donor is fused to one protein of interest (e.g., AT1R), and a yellow fluorescent protein (YFP) energy acceptor is fused to the other (e.g., Gαq or β-arrestin). Upon ligand-induced interaction of the two proteins, the energy from Rluc excites YFP, leading to a detectable BRET signal.
Generalized Protocol:
-
Cell Culture and Transfection: HEK293 cells are commonly used. Cells are co-transfected with plasmids encoding the Rluc-tagged receptor and the YFP-tagged signaling partner.[11]
-
Cell Plating: Transfected cells are plated in white 96-well microplates.
-
Assay: The substrate for Rluc (e.g., coelenterazine h) is added. Baseline BRET readings are taken.
-
Ligand Stimulation: Ligands (e.g., this compound, Ang II) are added at various concentrations.
-
BRET Measurement: BRET signals are measured over time using a plate reader equipped with appropriate filters for Rluc and YFP emission. The BRET ratio is calculated as the ratio of YFP emission to Rluc emission.
Inositol Monophosphate (IP-1) Accumulation Assay for Gαq Activation
The activation of the Gαq pathway leads to the production of inositol trisphosphate (IP3), which is rapidly metabolized to inositol monophosphate (IP1). Measuring the accumulation of IP1 serves as a robust readout for Gαq activation.[12][13]
Principle: This is typically a competitive immunoassay. IP1 produced by the cells competes with a labeled IP1 analog for binding to a specific antibody. The signal is inversely proportional to the amount of IP1 produced.
Generalized Protocol:
-
Cell Culture: Cells expressing the AT1R are cultured in 96- or 384-well plates.
-
Stimulation: Cells are stimulated with different concentrations of the agonist in the presence of LiCl, which inhibits the degradation of IP1.[14]
-
Lysis and Detection: After incubation, cells are lysed, and the detection reagents (e.g., HTRF-based) are added.
-
Measurement: The signal is read on a compatible plate reader. A standard curve is used to determine the concentration of IP1.
Western Blotting for ERK1/2 Phosphorylation
Western blotting is a standard technique to detect the phosphorylation status of specific proteins like ERK1/2, indicating their activation.[8][15]
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the protein of interest.
Generalized Protocol:
-
Cell Treatment: Cells are treated with ligands for a specific duration.
-
Cell Lysis: Cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
Gel Electrophoresis and Transfer: Equal amounts of protein are separated on an SDS-PAGE gel and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using a chemiluminescent substrate.
-
Stripping and Re-probing: The membrane is often stripped of the first set of antibodies and re-probed with an antibody for total ERK1/2 to normalize the p-ERK1/2 signal.[16]
Visualizations
AT1R Signaling Pathways
Caption: Simplified AT1R signaling pathways for different ligand types.
Experimental Workflow for BRET Assay
Caption: General workflow for a BRET-based protein interaction assay.
Logical Relationship of Biased Agonism
Caption: Logical flow from ligand bias to potential cellular outcomes.
References
- 1. Biased agonists differentially modulate the receptor conformation ensembles in Angiotensin II Type 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The β-arrestin-biased ligand TRV120023 inhibits angiotensin II-induced cardiac hypertrophy while preserving enhanced myofilament response to calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biased Agonists of the Type 1 Angiotensin II Receptor Promote Distinct Subcellular β-Arrestin Conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Angiotensin and biased analogs induce structurally distinct active conformations within a GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mapping Angiotensin II Type 1 Receptor-Biased Signaling Using Proximity Labeling and Proteomics Identifies Diverse Actions of Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BRET-based assay to monitor EGFR transactivation by the AT1R reveals Gq/11 protein-independent activation and AT1R-EGFR complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conformational Profiling of the AT1 Angiotensin II Receptor Reflects Biased Agonism, G Protein Coupling, and Cellular Context - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. benchchem.com [benchchem.com]
- 15. Differential ERK1/2 Signaling and Hypertrophic Response to Endothelin-1 in Cardiomyocytes from SHR and Wistar-Kyoto Rats: A Potential Target for Combination Therapy of Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Angiotensin II-induced ERK1/ERK2 activation and protein synthesis are redox-dependent in glomerular mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Downstream Signaling Pathways: TRV055 vs. Other AT1R Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the downstream signaling pathways activated by the Angiotensin II Type 1 Receptor (AT1R) agonist TRV055 and other well-characterized AT1R agonists, including the endogenous ligand Angiotensin II and β-arrestin-biased agonists. This analysis is supported by experimental data and detailed methodologies to aid in the design and interpretation of studies focused on AT1R signaling.
Introduction to AT1R Signaling and Biased Agonism
The Angiotensin II Type 1 Receptor (AT1R) is a G protein-coupled receptor (GPCR) that plays a critical role in cardiovascular regulation. Upon activation by its endogenous ligand, Angiotensin II (Ang II), AT1R initiates signaling cascades through two primary pathways: G protein-dependent and β-arrestin-dependent pathways.[1][2][3]
-
G Protein-Dependent Signaling: Primarily mediated by the Gαq/11 protein, this pathway leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC), leading to physiological responses such as vasoconstriction and aldosterone secretion.[4]
-
β-Arrestin-Dependent Signaling: Following agonist binding and G protein activation, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular tail of the AT1R.[5] This phosphorylation promotes the recruitment of β-arrestin proteins (β-arrestin-1 and β-arrestin-2), which desensitize G protein signaling and initiate a second wave of signaling events.[1][6] These can include the activation of mitogen-activated protein kinases (MAPK) like ERK1/2, which are involved in cell growth and proliferation.[7]
Biased agonism is a phenomenon where certain ligands preferentially activate one signaling pathway over another.[8] This concept has led to the development of "biased agonists" for AT1R, which selectively engage either the G protein or the β-arrestin pathway, offering the potential for more targeted therapeutic interventions.
-
This compound is characterized as a G protein-biased agonist . It shows a greater propensity for activating Gαq-mediated signaling compared to β-arrestin recruitment.[9][10]
-
Angiotensin II is considered a balanced agonist , activating both G protein and β-arrestin pathways.[5]
-
TRV027 is an example of a β-arrestin-biased agonist , which preferentially engages the β-arrestin pathway with little to no activation of the G protein pathway.[11][12][13]
Comparative Analysis of Signaling Profiles
The following tables summarize the signaling properties of this compound in comparison to Angiotensin II and a representative β-arrestin-biased agonist. The data is compiled from various in vitro studies.
| Ligand | Agonist Type | Gαq Protein Activation | β-Arrestin Recruitment |
| This compound | G Protein-Biased | High Potency & Efficacy (>10-fold greater allosteric coupling to Gq than AngII)[10] | Similar to Angiotensin II[10] |
| Angiotensin II | Balanced | High Potency & Efficacy (EC50 ~1-10 nM)[14] | Robust Recruitment (EC50 ~130 nM)[15] |
| TRV027 | β-Arrestin-Biased | Negligible (pEC50 < 5)[16] | High Potency (pEC50 = 7.8)[16] |
Table 1: Comparison of Gαq Activation and β-Arrestin Recruitment.
| Ligand | Downstream Effect |
| This compound | Promotes fibroblast proliferation, collagen I and α-SMA overexpression, and stress fiber formation.[9] Upregulates TGF-β1 and phosphorylation of ERK1/2.[9][17] |
| Angiotensin II | Induces vasoconstriction, aldosterone release, and cardiac hypertrophy through Gαq signaling.[4] Can also activate ERK1/2 through both G protein and β-arrestin pathways.[7] |
| TRV027 | Shows potential for cardioprotective effects by activating β-arrestin signaling without the adverse effects of Gαq activation.[11] |
Table 2: Comparison of Downstream Cellular Effects.
Experimental Methodologies
Bioluminescence Resonance Energy Transfer (BRET) Assay for G Protein Activation and β-Arrestin Recruitment
BRET is a widely used technique to study protein-protein interactions in live cells.[2][8][18][19][20][21]
Principle: The assay relies on the transfer of energy from a bioluminescent donor (e.g., Renilla luciferase, Rluc) to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP). When the donor and acceptor are in close proximity (<10 nm), excitation of the donor by its substrate (e.g., coelenterazine h) results in energy transfer to the acceptor, which then emits light at its characteristic wavelength. The BRET signal is calculated as the ratio of acceptor emission to donor emission.
Protocol for G Protein Activation:
-
Constructs: Co-transfect cells (e.g., HEK293) with plasmids encoding for:
-
AT1R
-
A Gαq subunit fused to Rluc
-
Gβ and Gγ subunits, with one fused to YFP
-
-
Cell Culture: Plate the transfected cells in a 96-well plate and culture for 24-48 hours.
-
Assay:
-
Wash the cells with a suitable assay buffer.
-
Add the Rluc substrate, coelenterazine h.
-
Measure the baseline BRET signal using a plate reader equipped with appropriate filters for donor and acceptor emission.
-
Add the AT1R agonist (e.g., this compound, Angiotensin II) at various concentrations.
-
Monitor the change in BRET signal over time. A decrease in BRET indicates dissociation of the Gαq-Rluc from the Gβγ-YFP complex, signifying G protein activation.
-
-
Data Analysis: Plot the change in BRET ratio against the agonist concentration to determine EC50 values.
Protocol for β-Arrestin Recruitment:
-
Constructs: Co-transfect cells with plasmids encoding for:
-
AT1R fused to Rluc (AT1R-Rluc)
-
β-arrestin-2 fused to YFP (β-arrestin-2-YFP)
-
-
Cell Culture and Assay: Follow the same procedure as for the G protein activation assay.
-
Measurement: An increase in the BRET signal upon agonist stimulation indicates the recruitment of β-arrestin-2-YFP to the AT1R-Rluc.
-
Data Analysis: Plot the net BRET ratio against the agonist concentration to determine EC50 and Emax values.
Western Blotting for ERK1/2 Phosphorylation
Western blotting is a standard technique to detect and quantify the level of a specific protein in a sample, in this case, the phosphorylated, active form of ERK1/2.[9][22][23][24][25]
Protocol:
-
Cell Treatment:
-
Culture cells (e.g., HEK293 or cardiac fibroblasts) to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.
-
Treat the cells with the desired AT1R agonist at various concentrations and for different time points.
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped of the p-ERK1/2 antibodies and re-probed with an antibody against total ERK1/2.
-
-
Data Analysis: Quantify the band intensities using densitometry software. The level of ERK1/2 phosphorylation is expressed as the ratio of p-ERK1/2 to total ERK1/2.
Visualizing the Signaling Pathways and Experimental Workflow
AT1R signaling pathways for different agonists.
Biased agonism at the AT1R.
Generalized experimental workflow.
References
- 1. Rapid kinetic BRET measurements to monitor G protein activation by GPCR and non-GPCR proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Type 1 angiotensin receptor pharmacology: Signaling beyond G proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mapping Angiotensin II Type 1 Receptor-Biased Signaling Using Proximity Labeling and Proteomics Identifies Diverse Actions of Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into the Role of Angiotensin-II AT1 Receptor-dependent β-arrestin Signaling in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Angiotensin analogs with divergent bias stabilize distinct receptor conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biased Agonism of the Angiotensin II Type I Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. β-Arrestin-Biased AT1 Agonist TRV027 Causes a Neonatal-Specific Sustained Positive Inotropic Effect Without Increasing Heart Rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of the AT1 angiotensin II receptor expressed in guinea pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. TRV027 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 17. medchemexpress.com [medchemexpress.com]
- 18. researchgate.net [researchgate.net]
- 19. Using Bioluminescence Resonance Energy Transfer (BRET) to Characterize Agonist-Induced Arrestin Recruitment to Modified and Unmodified G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors [mdpi.com]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. pubcompare.ai [pubcompare.ai]
- 25. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
An in-depth analysis of the G protein-biased agonist TRV055, compiling quantitative data and detailed experimental protocols from multiple studies to provide a comprehensive resource for researchers in pharmacology and drug development.
This compound is a synthetic peptide analog of Angiotensin II that acts as a G protein-biased agonist at the Angiotensin II Type 1 Receptor (AT1R). This biased agonism preferentially activates the Gαq protein-mediated signaling pathway over the β-arrestin pathway. This unique mechanism of action has prompted investigations into its potential therapeutic applications and has made it a valuable tool for studying the nuanced signaling of G protein-coupled receptors (GPCRs). This guide synthesizes findings from several key studies to provide a comparative overview of this compound's effects and the reproducibility of these findings across different laboratory settings.
Comparative Analysis of this compound and Other AT1R Ligands
To facilitate a clear comparison of this compound's performance against the endogenous ligand Angiotensin II and other biased agonists, the following tables summarize quantitative data from proteomics and cellular-level assays.
Proteomic Profiling of AT1R-Proximal Proteins
A study by Wingler et al. (2021) utilized proximity labeling followed by mass spectrometry to profile the proteins in close proximity to AT1R upon stimulation with various ligands. The data, deposited in the ProteomeXchange repository under the identifier PXD023814, reveals distinct protein recruitment profiles for G protein-biased versus β-arrestin-biased agonists. The reproducibility of this study was high, with Pearson correlation coefficients between independent replicates ranging from 0.75 to 0.92.
Table 1: Comparison of AT1R-Proximal Proteins Significantly Enriched by G Protein-Biased vs. β-Arrestin-Biased Agonists
| Protein | Function | Fold Change (G protein-biased / β-arrestin-biased) | p-value |
| HGS | ESCRT-0 complex subunit, protein sorting | > 2.0 | < 0.05 |
| STAM | ESCRT-0 complex subunit, protein sorting | > 2.0 | < 0.05 |
| STAM2 | ESCRT-0 complex subunit, protein sorting | > 2.0 | < 0.05 |
| VTA1 | AAA ATPase, endosomal sorting | > 1.5 | < 0.05 |
| CHMP4B | ESCRT-III complex subunit, membrane remodeling | > 1.5 | < 0.05 |
| ... | ... | ... | ... |
| This table presents a selection of proteins identified in the Wingler et al. (2021) study that showed significantly higher enrichment with G protein-biased agonists (this compound and TRV056) compared to β-arrestin-biased agonists (TRV026 and TRV027). The full dataset can be accessed from the ProteomeXchange repository (PXD023814). |
Cellular Effects of this compound in Cardiac Fibroblasts
Studies by Parichatikanond et al. (2023) and Dallagnol et al. (2023) have investigated the downstream cellular effects of this compound in cardiac fibroblasts, focusing on pathways related to fibrosis.
Table 2: Quantitative Comparison of this compound and Angiotensin II Effects on Cardiac Fibroblast Function
| Experimental Readout | This compound | Angiotensin II | Reference |
| ERK1/2 Phosphorylation (fold change vs. control) | ~2.5 (at 200 nM) | ~3.0 (at 100 nM) | Parichatikanond et al., 2023 |
| Collagen I Expression (fold change vs. control) | ~2.0 (at 200 nM) | ~2.2 (at 100 nM) | Parichatikanond et al., 2023 |
| α-SMA Expression (fold change vs. control) | ~1.8 (at 200 nM) | ~2.0 (at 100 nM) | Parichatikanond et al., 2023 |
| Collagen Secretion (% of Ang II response) | ~100% (at 1 µM) | 100% (at 1 µM) | Dallagnol et al., 2023 |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methods discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: this compound Signaling Pathway at the AT1R.
Caption: Proximity Labeling Proteomics Workflow.
Detailed Experimental Protocols
To ensure the reproducibility of the findings presented, this section provides detailed methodologies for the key experiments cited.
Proximity Labeling and Mass Spectrometry (based on Wingler et al., 2021)
-
Cell Culture and Transfection: HEK293 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were transiently transfected with a plasmid encoding human AT1R fused to the APEX2 peroxidase at its C-terminus.
-
Ligand Stimulation: 24 hours post-transfection, cells were serum-starved for 4 hours. Cells were then stimulated with 1 µM of this compound, Angiotensin II, or other biased agonists for 90 seconds, 10 minutes, or 60 minutes.
-
Proximity Labeling: Following stimulation, cells were incubated with 500 µM biotin-phenol for 30 minutes at 37°C. Proximity labeling was initiated by adding 1 mM H₂O₂ for 1 minute. The reaction was quenched with a solution containing 10 mM sodium azide, 10 mM sodium ascorbate, and 5 mM Trolox in PBS.
-
Cell Lysis and Protein Enrichment: Cells were lysed, and biotinylated proteins were enriched using streptavidin-coated magnetic beads.
-
Protein Digestion and Mass Spectrometry: Enriched proteins were subjected to on-bead tryptic digestion. The resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Raw data was processed using a suitable proteomics software suite (e.g., MaxQuant). Protein identification was performed against a human protein database. Label-free quantification or tandem mass tag (TMT) based quantification was used to determine the relative abundance of proteins across different conditions.
ERK1/2 Phosphorylation Assay (Western Blot) (based on Parichatikanond et al., 2023)
-
Cell Culture and Stimulation: Human cardiac fibroblasts were cultured in DMEM with 10% FBS. Cells were serum-starved for 24 hours prior to stimulation with 200 nM this compound or 100 nM Angiotensin II for 30 minutes.
-
Protein Extraction: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.
-
Western Blotting: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane was blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Quantification: Densitometry analysis was performed using ImageJ or similar software. The p-ERK1/2 signal was normalized to the total ERK1/2 signal.
Collagen Secretion Assay (based on Dallagnol et al., 2023)
-
Cell Culture and Treatment: Adult rat myofibroblasts were cultured in DMEM with 10% FBS. Cells were treated with 1 µM this compound or 1 µM Angiotensin II in serum-free media for 24 hours.
-
Sample Collection: The cell culture supernatant was collected to measure secreted collagen. The cell layer was lysed to determine total protein content for normalization.
-
Collagen Quantification: Secreted collagen in the supernatant was quantified using the Sirius Red collagen detection kit according to the manufacturer's instructions. Briefly, Sirius Red dye binds specifically to collagen under acidic conditions. The dye-collagen complex is then precipitated, and after washing, the bound dye is eluted and its absorbance is measured at 540 nm.
-
Data Analysis: The amount of secreted collagen was normalized to the total protein content of the corresponding cell lysate.
This guide provides a centralized resource for understanding the reproducible findings related to this compound. The compiled data and detailed protocols should aid researchers in designing and interpreting experiments involving this and other biased agonists of the AT1R. The consistency of findings across different laboratories, particularly regarding the Gαq-biased signaling and its downstream consequences on fibroblast biology, underscores the robustness of this compound as a research tool.
Statistical methods for comparing the biased agonism of different ligands
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of statistical methods and experimental protocols for comparing the biased agonism of different ligands. It offers a framework for objectively assessing the performance of various analytical approaches, supported by detailed methodologies for key experiments.
Biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. This phenomenon has significant implications for drug discovery, offering the potential to design drugs with improved therapeutic efficacy and reduced side effects. The rigorous quantification and comparison of biased agonism are therefore critical. This guide details the prevalent statistical models used to analyze biased agonism and provides step-by-step protocols for the core experimental assays that generate the necessary data.
Statistical Methods for Quantifying Biased Agonism
A variety of statistical methods are employed to quantify and compare the biased agonism of different ligands. These methods range from model-dependent analyses that provide quantitative parameters of ligand efficacy and affinity to more qualitative, model-independent visual assessments. The choice of method often depends on the experimental design and the specific questions being addressed.
| Statistical Method | Principle | Advantages | Limitations |
| Black and Leff Operational Model | A mathematical model that describes the relationship between agonist concentration and response, yielding parameters for affinity (KA) and efficacy (τ).[1][2] | Provides a quantitative measure of ligand efficacy that is independent of the cellular system's response capacity.[1][2] | Requires fitting of dose-response curves to a specific mathematical model, which may not always accurately represent the data. Does not inherently account for constitutive receptor activity.[2] |
| Bias Plots | A graphical method where the response of one signaling pathway is plotted against the response of a second pathway for the same ligand at various concentrations.[3] | A model-independent, visual representation of biased agonism. Differences in the shape and position of the curves for different ligands indicate bias.[3] | Primarily qualitative, making it difficult to quantify the degree of bias. Can be influenced by differences in signal amplification between pathways. |
| Transduction Coefficient (log(τ/KA)) | A composite parameter derived from the Black and Leff model that represents the overall efficiency of a ligand in activating a specific signaling pathway.[1][2][4] | Provides a single value to compare the signaling efficiency of different ligands across multiple pathways. Can be used to calculate a "bias factor" (ΔΔlog(τ/KA)) for quantitative comparison.[2][4] | Dependent on the accurate determination of τ and KA from the operational model. The interpretation of the bias factor is relative to a chosen reference ligand.[4] |
| Two-way ANOVA | A statistical test used to determine the significance of the interaction between ligand and signaling pathway. A significant interaction term suggests the presence of biased agonism. | A statistically robust method for detecting the presence of biased agonism. | Does not provide a quantitative measure of the magnitude or direction of the bias. |
| Non-linear Regression | Statistical fitting of dose-response data to various models (e.g., four-parameter logistic equation) to determine parameters like EC50 and Emax. | Widely applicable for analyzing dose-response data and can be used as a preliminary step for more complex models. | The parameters obtained (EC50, Emax) can be influenced by system-specific factors and may not directly reflect intrinsic ligand properties. |
Visualizing Signaling Pathways and Experimental Workflows
To better understand the concepts of biased agonism and the experimental approaches to its study, the following diagrams illustrate key signaling pathways, a typical experimental workflow, and the logical flow of statistical analysis.
Caption: Signaling pathways for balanced and biased agonists.
Caption: A typical experimental workflow for assessing biased agonism.
Caption: Logical flow for statistical analysis of biased agonism.
Experimental Protocols
Accurate and reproducible experimental data is the foundation of any meaningful comparison of biased agonism. Below are detailed protocols for three commonly used assays to measure distinct signaling outcomes.
cAMP Accumulation Assay (HTRF)
This protocol is for measuring Gs- or Gi-coupled receptor activity through the quantification of cyclic adenosine monophosphate (cAMP) using Homogeneous Time-Resolved Fluorescence (HTRF).
Materials:
-
Cells expressing the GPCR of interest
-
White, low-volume 384-well assay plates
-
cAMP HTRF assay kit (e.g., from Cisbio, PerkinElmer)
-
Ligands (agonists and antagonists)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation:
-
Culture cells to 80-90% confluency.
-
The day before the assay, seed cells into a 384-well plate at a predetermined optimal density and incubate overnight.
-
-
Agonist/Antagonist Preparation:
-
Prepare serial dilutions of the test ligands in assay buffer containing a PDE inhibitor. For antagonist testing, prepare a fixed concentration of a known agonist (typically EC80).
-
-
Assay Procedure:
-
Carefully remove the culture medium from the cell plate.
-
For antagonist testing, add the antagonist dilutions and incubate for a specified time.
-
Add the agonist dilutions (or the fixed agonist concentration for antagonist mode) to the wells.
-
Incubate the plate at room temperature for 30 minutes.[5]
-
-
Cell Lysis and HTRF Detection:
-
Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate conjugates) in lysis buffer according to the manufacturer's instructions.
-
Add the cAMP-d2 solution to each well.
-
Add the anti-cAMP cryptate solution to each well.
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.[5]
-
-
Plate Reading and Data Analysis:
-
Read the plate on an HTRF-compatible plate reader with excitation at ~320-340 nm and emission at 620 nm and 665 nm.
-
Calculate the ratio of the emission at 665 nm to 620 nm.
-
Generate a cAMP standard curve to convert the HTRF ratio to cAMP concentration.
-
Plot the cAMP concentration against the logarithm of the ligand concentration and fit the data to a four-parameter logistic equation to determine EC50 and Emax values.[5]
-
Calcium Mobilization Assay (Fluo-4)
This protocol describes the measurement of Gq-coupled receptor activation by monitoring changes in intracellular calcium concentration using the fluorescent indicator Fluo-4.
Materials:
-
Cells expressing the GPCR of interest
-
Black-walled, clear-bottom 96- or 384-well plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Probenecid (anion transport inhibitor)
-
Ligands (agonists)
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Preparation:
-
Seed cells into black-walled, clear-bottom plates and culture overnight to form a confluent monolayer.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in assay buffer containing Pluronic F-127 and probenecid.
-
Remove the culture medium from the cells and add the Fluo-4 AM loading solution.
-
Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.
-
-
Ligand Preparation:
-
Prepare serial dilutions of the agonist compounds in assay buffer in a separate compound plate.
-
-
Data Acquisition:
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Use the instrument's automated pipettor to add the agonist from the compound plate to the cell plate.
-
Continue to record fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) for at least 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the response as the maximum fluorescence intensity post-addition minus the baseline fluorescence.
-
Normalize the data to the response of a maximal concentration of a reference agonist.
-
Plot the normalized response against the logarithm of the agonist concentration and fit to a four-parameter logistic equation to determine EC50 and Emax.
-
Receptor Internalization Assay (Antibody-based)
This protocol outlines a method to quantify agonist-induced receptor internalization using an antibody that recognizes an extracellular epitope of the receptor.
Materials:
-
Cells expressing the tagged (e.g., FLAG, HA) or endogenous receptor of interest
-
12- or 24-well plates
-
Primary antibody targeting an extracellular epitope of the receptor
-
HRP-conjugated secondary antibody
-
Ligands (agonists)
-
Cell culture medium
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS)
-
Substrate for HRP (e.g., TMB)
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader for absorbance measurement
Procedure:
-
Cell Treatment:
-
Seed cells in multi-well plates and grow to confluency.
-
Treat the cells with various concentrations of the agonist for a defined period (e.g., 30-60 minutes) at 37°C to induce internalization. Include an untreated control.
-
-
Antibody Staining of Surface Receptors:
-
Place the plates on ice to stop internalization.
-
Wash the cells with ice-cold wash buffer.
-
Incubate the cells with the primary antibody diluted in blocking buffer for 1 hour at 4°C. This step labels the receptors remaining on the cell surface.
-
-
Secondary Antibody and Detection:
-
Wash the cells thoroughly with ice-cold wash buffer to remove unbound primary antibody.
-
Incubate with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at 4°C.
-
Wash the cells again to remove unbound secondary antibody.
-
-
Quantification:
-
Add the HRP substrate to each well and incubate at room temperature until color develops.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.
-
-
Data Analysis:
-
The absorbance is proportional to the number of receptors remaining on the cell surface.
-
Calculate the percentage of internalization for each agonist concentration relative to the untreated control.
-
Plot the percentage of internalization against the logarithm of the agonist concentration and fit the data to determine the EC50 and Emax for internalization.
-
References
- 1. researchgate.net [researchgate.net]
- 2. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 3. Antibody/Ligand-Target Receptor Internalization Assay Protocol Using Fresh Human or Murine Tumor Ex Vivo Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uib.no [uib.no]
- 5. benchchem.com [benchchem.com]
Validating the In Vitro Pro-Fibrotic Effects of TRV055 in Preclinical In Vivo Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the observed in vitro pro-fibrotic effects of TRV055, a G protein-biased agonist of the angiotensin II type 1 receptor (AT1R), in relevant in vivo models. By objectively comparing its potential in vivo performance with other AT1R ligands, this document aims to support further preclinical development and investigation.
Introduction to this compound and the Need for In Vivo Validation
This compound is a biased agonist of the AT1R, preferentially activating the Gαq-mediated signaling pathway.[1] In vitro studies have demonstrated that this compound promotes pro-fibrotic cellular responses, including:
-
Fibroblast proliferation
-
Overexpression of collagen I and α-smooth muscle actin (α-SMA)
-
Stress fiber formation
-
Upregulation of transforming growth factor-beta 1 (TGF-β1) and phosphorylated ERK1/2 (p-ERK1/2) [1]
These findings suggest a potential role for G protein-biased AT1R signaling in tissue fibrosis. However, translating these in vitro observations into a complex in vivo environment is a critical step in understanding the compound's physiological and potential pathophysiological effects. In vivo studies are essential to assess the systemic impact of this compound and to understand its effects in the context of a whole organism.[2][3]
This guide outlines experimental protocols for two well-established in vivo models of fibrosis—one cardiac and one renal—and provides a basis for comparing the effects of this compound with other AT1R ligands with different signaling biases.
Comparative AT1R Ligands
To comprehensively evaluate the in vivo effects of this compound, it is crucial to compare it with other ligands that modulate the AT1R through different mechanisms. This allows for the attribution of observed effects to the specific G protein-biased agonism of this compound.
| Ligand Class | Example Compound(s) | Primary Mechanism of Action at AT1R | Expected In Vivo Effect on Fibrosis |
| Natural (Balanced) Agonist | Angiotensin II | Activates both G protein and β-arrestin pathways.[4] | Pro-fibrotic[5] |
| G Protein-Biased Agonist | This compound , TRV056 | Preferentially activates G protein (Gαq) signaling.[6] | To be determined (Hypothesized to be pro-fibrotic) |
| β-Arrestin-Biased Agonist | TRV026, TRV027, SII Angiotensin II | Preferentially activates β-arrestin signaling while blocking G protein pathways.[6][7] | Potentially anti-fibrotic or neutral[7] |
| Antagonist (ARB) | Losartan, Valsartan | Blocks the binding of Angiotensin II to the AT1R, inhibiting both G protein and β-arrestin pathways. | Anti-fibrotic[2] |
In Vivo Model 1: Angiotensin II-Induced Cardiac Fibrosis
This model is highly relevant for studying the direct pro-fibrotic effects of AT1R activation in the heart.[5]
Experimental Protocol: Angiotensin II-Induced Cardiac Fibrosis in Mice
This protocol is adapted from established methods of inducing cardiac fibrosis via continuous angiotensin II infusion.[8][9]
Objective: To assess the effect of this compound on the development of cardiac fibrosis in a mouse model of angiotensin II-induced hypertension and cardiac remodeling.
Animals: Male C57BL/6 mice, 10-12 weeks old.
Groups (n=8-10 per group):
-
Sham Control: Vehicle infusion.
-
Angiotensin II Control: Continuous infusion of Angiotensin II (e.g., 1000-1500 ng/kg/min) for 28 days.[9]
-
This compound Treatment: Co-infusion of Angiotensin II and this compound (dose to be determined by pharmacokinetic studies).
-
Comparator 1 (β-arrestin-biased agonist): Co-infusion of Angiotensin II and an equimolar dose of TRV027.
-
Comparator 2 (ARB): Co-infusion of Angiotensin II and an oral dose of Losartan (e.g., 10 mg/kg/day).
Procedure:
-
Acclimatize mice for at least one week.
-
Implant osmotic minipumps subcutaneously for continuous infusion of the respective compounds for 28 days.
-
Monitor blood pressure throughout the study using the tail-cuff method.
-
At day 28, perform echocardiography to assess cardiac function (ejection fraction, fractional shortening, ventricular dimensions).[8]
-
Euthanize mice and harvest hearts.
-
Fix a portion of the heart in 4% paraformaldehyde for histological analysis and snap-freeze the remaining tissue for molecular analysis.
Endpoints and Analysis:
-
Primary Endpoint: Quantification of cardiac fibrosis.
-
Secondary Endpoints:
-
Cardiac Hypertrophy: Measure heart weight to body weight ratio and cardiomyocyte cross-sectional area from H&E stained sections.[9]
-
Gene Expression: Analyze the expression of pro-fibrotic markers (e.g., Col1a1, Col3a1, Acta2, Tgfb1) in heart tissue using qRT-PCR.
-
Protein Expression: Assess the protein levels of α-SMA and Collagen I by immunohistochemistry or Western blot.
-
Expected Outcomes and Comparative Data
The following table summarizes expected outcomes based on existing literature and the hypothesized effects of this compound.
| Treatment Group | % Fibrotic Area (Relative to Sham) | Heart Weight / Body Weight Ratio (Relative to Sham) | Tgfb1 mRNA Expression (Fold Change vs. Sham) |
| Sham Control | 100% | 100% | 1.0 |
| Angiotensin II | Increased (e.g., 200-300%)[11] | Increased[5] | Increased[11] |
| This compound + Ang II | To be determined (Hypothesized to be similar to or greater than Ang II alone) | To be determined | To be determined |
| TRV027 + Ang II | To be determined (Hypothesized to be attenuated compared to Ang II alone) | To be determined | To be determined |
| Losartan + Ang II | Attenuated[2] | Attenuated[5] | Attenuated[2] |
In Vivo Model 2: Unilateral Ureteral Obstruction (UUO) Induced Renal Fibrosis
The UUO model is a well-established and reproducible method for studying tubulointerstitial fibrosis in the kidney, a process in which the renin-angiotensin system plays a significant role.[4]
Experimental Protocol: UUO in Rats
This protocol is based on standard procedures for inducing renal fibrosis through UUO.[4]
Objective: To evaluate the effect of this compound on the development of renal fibrosis following unilateral ureteral obstruction.
Animals: Male Sprague-Dawley rats, 8-10 weeks old.
Groups (n=8-10 per group):
-
Sham Operation: Surgery without ureteral ligation.
-
UUO Control: UUO surgery with vehicle treatment.
-
This compound Treatment: UUO surgery with this compound administration (dose and route to be determined).
-
Comparator 1 (β-arrestin-biased agonist): UUO surgery with an equimolar dose of TRV027.
-
Comparator 2 (ARB): UUO surgery with an oral dose of Valsartan (e.g., 10 mg/kg/day).
Procedure:
-
Anesthetize the rats.
-
Perform a midline abdominal incision to expose the left ureter.
-
In the UUO groups, ligate the left ureter at two points. In the sham group, the ureter is manipulated but not ligated.
-
Administer treatments daily for 14 days, starting on the day of surgery.
-
At day 14, euthanize the rats and harvest both the obstructed (left) and contralateral (right) kidneys.
-
Process kidney tissue for histological and molecular analysis as described for the cardiac model.
Endpoints and Analysis:
-
Primary Endpoint: Quantification of renal tubulointerstitial fibrosis.
-
Histology: Stain kidney sections with Picrosirius Red or Masson's Trichrome.
-
Image Analysis: Quantify the percentage of the fibrotic area in the renal cortex and medulla.
-
-
Secondary Endpoints:
-
Tubular Injury: Assess tubular dilation, atrophy, and cast formation on H&E or PAS stained sections.
-
Gene and Protein Expression: Analyze the expression of pro-fibrotic and inflammatory markers (e.g., Col1a1, Acta2, Tgfb1, Il6) in kidney tissue.
-
Expected Outcomes and Comparative Data
| Treatment Group | % Renal Fibrotic Area (Obstructed Kidney vs. Sham) | Col1a1 mRNA Expression (Fold Change vs. Sham) | α-SMA Protein Expression (Relative to Sham) |
| Sham Operation | Baseline | 1.0 | Baseline |
| UUO Control | Significantly Increased | Significantly Increased | Significantly Increased |
| This compound + UUO | To be determined (Hypothesized to be similar to or greater than UUO control) | To be determined | To be determined |
| TRV027 + UUO | To be determined (Hypothesized to be attenuated compared to UUO control) | To be determined | To be determined |
| Valsartan + UUO | Significantly Attenuated | Significantly Attenuated | Significantly Attenuated |
Signaling Pathways and Experimental Workflow
AT1R Signaling Pathways
The following diagram illustrates the differential signaling pathways activated by balanced, G protein-biased, and β-arrestin-biased agonists at the AT1R.
Caption: AT1R signaling pathways activated by different ligand types.
Experimental Workflow
The following diagram outlines the general workflow for the proposed in vivo validation studies.
Caption: General workflow for in vivo validation of this compound.
Conclusion
The in vivo validation of this compound's pro-fibrotic effects is a critical step in its preclinical assessment. The experimental frameworks provided in this guide offer robust and well-characterized models to investigate the compound's impact on cardiac and renal fibrosis. By comparing the effects of this compound with balanced agonists, β-arrestin-biased agonists, and AT1R antagonists, researchers can elucidate the specific role of G protein-biased signaling in the development of fibrosis in vivo. The data generated from these studies will be invaluable for making informed decisions regarding the future development of this compound and other G protein-biased AT1R ligands.
References
- 1. Angiotensin II stimulates canonical TGF-β signaling pathway through angiotensin type 1 receptor to induce granulation tissue contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the Renin-Angiotensin-Aldosterone System in Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An Insight on Multicentric Signaling of Angiotensin II in Cardiovascular system: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A New Ex Vivo Model to Study Cardiac Fibrosis in Whole Mouse Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Angiotensin II Stimulates Canonical TGFβ Signaling Pathway through Angiotensin Type 1 Receptor to Induce Granulation Tissue Contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. monash.edu [monash.edu]
- 10. A Review of Therapeutic Strategies against Cardiac Fibrosis: From Classical Pharmacology to Novel Molecular, Epigenetic, and Biotechnological Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Angiotensin II upregulates transforming growth factor-beta type I receptor on rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative proteomics of cells treated with TRV055 versus balanced agonists
A Comparative Proteomic Analysis of Cellular Responses to TRV055 Versus Balanced Agonists at the Angiotensin II Type 1 Receptor
This guide provides an objective comparison of the proteomic consequences of treating cells with the G protein-biased agonist this compound versus balanced agonists of the Angiotensin II Type 1 Receptor (AT1R). The data and methodologies presented are derived from peer-reviewed research to assist researchers, scientists, and drug development professionals in understanding the distinct cellular signaling pathways modulated by these compounds.
Introduction to Biased Agonism at the AT1R
The Angiotensin II Type 1 Receptor (AT1R) is a G protein-coupled receptor (GPCR) that plays a critical role in regulating cardiovascular physiology. Its activation by the endogenous balanced agonist, Angiotensin II (AngII), initiates two major signaling cascades: one mediated by G proteins (primarily Gαq) and another by β-arrestins.[1][2][3][4] While Gαq signaling is linked to effects like vasoconstriction, β-arrestin pathways are thought to be involved in receptor desensitization, internalization, and potentially cardioprotective signaling.[2][3]
Biased agonists are ligands that preferentially activate one of these pathways over the other, offering the potential for more targeted therapeutic effects with fewer side effects.[5][6] this compound is a G protein-biased agonist designed to selectively engage the Gαq pathway.[1][7][8] This guide focuses on the proteomic differences observed in cells treated with this compound compared to the balanced agonist AngII.
Comparative Proteomic Data
A key study by Yogi et al. (2021) utilized peroxidase-catalyzed proximity labeling (APEX) coupled with mass spectrometry to identify proteins in close proximity to AT1R upon stimulation with various ligands, including this compound and AngII.[1][9] This technique allows for the capture of transducer- and effector-protein complexes associated with the receptor at specific time points. The quantitative proteomic data from this study (ProteomeXchange Identifier: PXD023814) reveals distinct protein interaction profiles for G protein-biased versus balanced agonists.[1][9]
The tables below summarize the key classes of proteins found to be differentially in proximity to AT1R following treatment with the G protein-biased agonist this compound compared to the balanced agonist AngII.
Table 1: Comparison of AT1R-Proximal Proteins Following Stimulation with this compound (G Protein-Biased) vs. Angiotensin II (Balanced Agonist)
| Protein Class | Observation with this compound (G Protein-Biased) | Observation with Angiotensin II (Balanced) | Implied Pathway Preference |
| G Proteins | Strong proximity to Gαq | Strong proximity to Gαq | G Protein Pathway |
| β-Arrestins | Weaker proximity compared to AngII | Strong proximity | β-Arrestin Pathway |
| ESCRT-0 Complex Proteins | Greater labeling compared to β-arrestin-biased ligands | Intermediate labeling | G Protein-biased endosomal sorting |
| Kinases | Distinct profile of proximal kinases | Different profile of proximal kinases | Differential downstream signaling |
| Adaptor Proteins | Unique set of proximal adaptor proteins | Different set of proximal adaptor proteins | Divergent signaling complex assembly |
| GTPases | Specific GTPase-activating proteins and GTPases in proximity | Different GTPase-related proteins in proximity | Varied regulation of small G proteins |
Data summarized from Yogi et al. (2021). The study used a quantitative mass spectrometry approach, and the observations are based on the relative abundance of proteins identified in the proximity-labeled samples.
Signaling Pathways
The differential protein recruitment observed in proteomic studies translates to distinct downstream signaling events. This compound strongly promotes Gαq-mediated signaling, while minimizing β-arrestin recruitment. In contrast, balanced agonists like AngII activate both pathways.
Below are diagrams illustrating the signaling pathways preferentially activated by this compound and a balanced agonist.
Caption: G Protein-Biased Signaling by this compound at AT1R.
Caption: Dual Signaling Pathways Activated by a Balanced Agonist.
Experimental Protocols
The following is a summary of the experimental workflow typically employed for comparative proteomics of biased agonism, based on the methodology of Yogi et al. (2021).
References
- 1. Mapping Angiotensin II Type 1 Receptor-Biased Signaling Using Proximity Labeling and Proteomics Identifies Diverse Actions of Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into angiotensin receptor signaling modulation by balanced and biased agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. researchgate.net [researchgate.net]
- 5. Flavors of GPCR signaling bias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. G Protein-Coupled Receptor Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Angiotensin analogs with divergent bias stabilize distinct receptor conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mapping Angiotensin II Type 1 Receptor-Biased Signaling Using Proximity Labeling and Proteomics Identifies Diverse Actions of Biased Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A critical review of the literature comparing TRV055 to other AT1R modulators
For Researchers, Scientists, and Drug Development Professionals
The Angiotensin II type 1 receptor (AT1R), a critical regulator of cardiovascular physiology, has emerged as a key target for therapeutic intervention. While traditional AT1R blockers (ARBs) effectively mitigate the detrimental effects of Angiotensin II (Ang II), the discovery of biased agonism has unveiled a new frontier in drug development. Biased agonists selectively activate specific downstream signaling pathways, offering the potential for more targeted therapies with improved efficacy and reduced side effects. This guide provides a critical review of the literature comparing TRV055, a G protein-biased agonist, with other AT1R modulators, including the endogenous balanced agonist Ang II and β-arrestin-biased agonists.
Data Presentation: Quantitative Comparison of AT1R Modulators
The following table summarizes the quantitative data on the potency and efficacy of various AT1R modulators in activating G protein-dependent and β-arrestin-dependent signaling pathways. These values are compiled from multiple studies to provide a comparative overview.
| Ligand | Target Pathway | Potency (EC50, nM) | Efficacy (% of Ang II) | Bias Factor (vs. Ang II) | Reference |
| Angiotensin II | Gαq Activation (IP-1) | ~1-10 | 100% | Balanced | |
| β-arrestin 2 Recruitment | ~10-100 | 100% | Balanced | ||
| This compound | Gαq Activation (IP-1) | ~10-50 | >100% | G protein-biased | |
| β-arrestin 2 Recruitment | >1000 | <50% | G protein-biased | ||
| TRV026/TRV027 | Gαq Activation (IP-1) | >10,000 | <10% | β-arrestin-biased | |
| β-arrestin 2 Recruitment | ~50-200 | ~80-100% | β-arrestin-biased | ||
| Losartan | Gαq Activation (IP-1) | - | No activity | Antagonist | |
| β-arrestin 2 Recruitment | - | No activity | Antagonist |
Note: EC50 and Efficacy values can vary depending on the specific assay and cell system used. The bias factor is a calculated value representing the relative preference of a ligand for one pathway over another compared to a reference agonist (Ang II).
Signaling Pathways and Biased Agonism
The differential signaling outcomes of AT1R modulators are rooted in the distinct receptor conformations stabilized by each ligand. These conformational changes dictate the coupling to intracellular transducers, primarily G proteins (Gαq) and β-arrestins.
Angiotensin II: The Balanced Agonist
Ang II, the endogenous ligand for AT1R, is considered a balanced agonist, activating both Gαq and β-arrestin signaling pathways with similar efficacy. The Gαq pathway activation leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in increased intracellular calcium and activation of protein kinase C (PKC), which are associated with vasoconstriction and cellular growth. Simultaneously, Ang II-induced receptor phosphorylation by G protein-coupled receptor kinases (GRKs) promotes the recruitment of β-arrestin, which desensitizes G protein signaling and initiates a second wave of signaling, including the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.
Figure 1: Angiotensin II balanced signaling pathway.
This compound: The G Protein-Biased Agonist
This compound is a G protein-biased agonist that preferentially activates the Gαq signaling pathway with significantly reduced engagement of the β-arrestin pathway. This biased signaling profile leads to potent activation of downstream Gαq effectors, such as phospholipase C (PLC), resulting in robust IP3 and DAG production. Studies have shown that this compound can induce fibroblast proliferation and collagen secretion, effects mediated through the Gαq/TGF-β1/ERK1/2 axis. The reduced recruitment of β-arrestin by this compound is thought to minimize receptor desensitization and internalization, potentially leading to sustained G protein signaling.
Figure 2: this compound G protein-biased signaling pathway.
TRV026/TRV027: The β-arrestin-Biased Agonists
In contrast to this compound, ligands like TRV026 and TRV027 are β-arrestin-biased agonists. They show minimal to no activation of the Gαq pathway while robustly recruiting β-arrestin. This selective activation of β-arrestin-mediated signaling is being explored for its potential therapeutic benefits, such as cardioprotection and improved cardiac performance, without the hypertensive effects associated with Gαq activation. The signaling cascade initiated by these biased agonists involves the formation of a signaling complex with β-arrestin, leading to the activation of pathways like the ERK1/2 cascade, but through a G protein-independent mechanism.
Figure 3: TRV027 β-arrestin-biased signaling pathway.
Experimental Protocols
The characterization of biased agonism at the AT1R relies on a suite of sophisticated in vitro and cellular assays. Below are the methodologies for key experiments cited in the literature.
Bioluminescence Resonance Energy Transfer (BRET) Assays for G Protein Activation and β-arrestin Recruitment
BRET is a powerful technique to monitor protein-protein interactions in live cells.
Principle: The assay measures the transfer of energy from a bioluminescent donor (e.g., Renilla luciferase, Rluc) to a fluorescent acceptor (e.g., YFP or Venus) when they are in close proximity (<10 nm).
Experimental Workflow for Gαq Activation:
-
Constructs: HEK293 cells are co-transfected with plasmids encoding for the AT1R, a Gαq subunit fused to a BRET donor (e.g., Gαq-Rluc8), and a G protein effector or partner fused to a BRET acceptor (e.g., p63-RhoGEF-Venus).
-
Cell Culture: Transfected cells are plated in white, clear-bottom 96-well plates.
-
Ligand Stimulation: Cells are stimulated with a dose-response of the AT1R modulator (e.g., this compound, Ang II).
-
BRET Measurement: Immediately after adding the luciferase substrate (e.g., coelenterazine h), luminescence readings are taken at two wavelengths (one for the donor and one for the acceptor) using a BRET-compatible plate reader.
-
Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. An increase in the BRET ratio indicates G protein activation.
Figure 4: BRET assay workflow for G protein activation.
Experimental Workflow for β-arrestin Recruitment: The protocol is similar, but the BRET pair consists of AT1R fused to the donor (e.g., AT1R-Rluc) and β-arrestin fused to the acceptor (e.g., β-arrestin-Venus). An increase in BRET indicates the recruitment of β-arrestin to the activated receptor.
Proximity Labeling (APEX2) Coupled with Mass Spectrometry
Proximity labeling techniques, such as APEX2-based proteomics, allow for the identification of proteins in the immediate vicinity of a protein of interest, providing a snapshot of the receptor's signaling complex.
Principle: An engineered ascorbate peroxidase (APEX2) is fused to the AT1R. In the presence of biotin-phenol and a brief pulse of hydrogen peroxide, APEX2 generates highly reactive biotin-phenoxyl radicals that covalently label nearby proteins. These biotinylated proteins can then be enriched and identified by mass spectrometry.
Experimental Workflow:
-
Cell Line Generation: Stable HEK293 cell lines expressing AT1R-APEX2 are generated.
-
Ligand Stimulation: Cells are treated with different AT1R modulators (e.g., this compound, Ang II, TRV027) for specific durations (e.g., 90 seconds, 10 minutes).
-
Biotinylation: Cells are incubated with biotin-phenol, followed by a 1-minute treatment with hydrogen peroxide to initiate labeling. The reaction is then quenched.
-
Cell Lysis and Enrichment: Cells are lysed, and biotinylated proteins are enriched using streptavidin-coated magnetic beads.
-
Mass Spectrometry: The enriched proteins are digested into peptides and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The abundance of identified proteins is quantified and compared across different ligand stimulation conditions to identify proteins that are differentially recruited to the AT1R.
Figure 5: APEX2 proximity labeling workflow.
Conclusion
The study of biased agonism at the AT1R has opened up exciting new possibilities for the development of safer and more effective cardiovascular drugs. This compound, as a G protein-biased agonist, represents a valuable tool to dissect the physiological and pathophysiological roles of Gαq-mediated signaling. By comparing its pharmacological profile with that of the endogenous agonist Angiotensin II and β-arrestin-biased ligands, researchers can gain a deeper understanding of the intricate signaling networks governed by the AT1R. The application of advanced techniques like BRET and proximity proteomics will continue to be instrumental in elucidating the molecular mechanisms underlying biased agonism and in guiding the rational design of next-generation AT1R modulators.
Safety Operating Guide
Navigating the Proper Disposal of TRV055: A Guide for Laboratory Professionals
It is imperative to consult your institution's Environmental Health and Safety (EHS) office before proceeding with any disposal protocol. [2] Local, state, and federal regulations must be strictly adhered to, and your EHS office can provide specific instructions tailored to your facility's capabilities and legal requirements.[2]
Immediate Safety and Handling Considerations
Before disposal, ensure you are familiar with the general safety precautions for handling peptide compounds. A material safety data sheet for similar investigational materials may not be available, as their chemical, physical, and toxicological properties may not be fully investigated.[3] Therefore, it is crucial to exercise due care.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, lab coats, and safety glasses, when handling TRV055.[4][5]
-
Avoid Inhalation and Contact: Do not ingest the compound or breathe its dust.[3] Avoid direct contact with skin and eyes.[4]
-
Controlled Environment: Handle this compound in a well-ventilated area, preferably within a laboratory fume hood.[4]
General Disposal Procedures for this compound
As a peptide-based compound, this compound waste should be managed to prevent its release into the environment due to its biological activity.[2] The following procedures are based on general guidelines for laboratory chemical waste.
1. Waste Segregation: Proper segregation of waste is critical to ensure safe handling and disposal.[6]
-
Solid Waste: This includes unused or expired lyophilized this compound powder, as well as contaminated labware such as pipette tips, tubes, and gloves.
-
Liquid Waste: This category comprises reconstituted this compound solutions, experimental media containing the compound, and the first rinse of emptied containers.[7]
-
Empty Containers: Vials that originally contained this compound.
2. Disposal of Solid this compound Waste:
-
Collection: Collect all solid waste contaminated with this compound in a designated, clearly labeled hazardous waste container.[7]
-
Labeling: The container must be labeled with "Hazardous Waste" and the chemical name "this compound".[7]
-
Storage: Store the sealed container in a designated and secure storage area until it is collected by your institution's EHS personnel.[7]
3. Disposal of Liquid this compound Waste:
-
Do Not Pour Down the Drain: Never dispose of this compound solutions down the sanitary sewer unless explicitly permitted by your EHS office.[4][8] Biologically active peptides can pose a risk to aquatic life.[8]
-
Collection: Collect all liquid waste containing this compound in a sealed, leak-proof container labeled as "Hazardous Waste" with the chemical name.
-
Neutralization (If Applicable and Permitted): Specific protocols for the neutralization of this compound are not publicly available.[2] Do not attempt to neutralize the compound without explicit instructions and approval from your EHS office. For some chemical wastes, acid-base neutralization may be an option, but this should only be performed by trained personnel following a validated procedure.[8]
-
Incineration: The most common and effective method for the disposal of biologically active peptides is incineration by a licensed waste disposal facility.[2] Your EHS office will manage this process.
4. Disposal of Empty this compound Containers:
-
Rinsing: Thoroughly rinse empty this compound containers. The first rinseate must be collected and disposed of as hazardous liquid waste.[7] For highly toxic substances, the first three rinses should be collected.[7]
-
Defacing Labels: After rinsing, deface or remove the original label to prevent misuse.
-
Final Disposal: Once cleaned, the container can typically be disposed of in the regular laboratory glass waste or as instructed by your EHS office.[9]
Quantitative Data Summary for this compound Handling
| Parameter | Value | Source |
| Storage (Lyophilized) | -20°C or colder for long-term storage. | [3] |
| Storage (Solutions) | -20°C or colder; use sterile buffers at pH 5-6 to prolong shelf life. | [3] |
| Short-term Solution Stability | Limited, especially for peptides containing C, M, N, Q, and W. | [3] |
Experimental Protocols
Specific experimental protocols for the deactivation or disposal of this compound are not publicly available. The primary recommended "protocol" for the ultimate disposal of peptide-based compounds is incineration under controlled conditions by a licensed facility, which ensures the complete destruction of the biologically active molecule.[2]
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe and compliant disposal of this compound.
By following these general guidelines and, most importantly, the specific instructions from your institution's EHS department, you can ensure the safe and responsible disposal of this compound and contribute to a secure and compliant research environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. NIBSC - Peptide Storage [nibsc.org]
- 4. maxedoutcompounds.com [maxedoutcompounds.com]
- 5. realpeptides.co [realpeptides.co]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 9. sfasu.edu [sfasu.edu]
Essential Safety & Handling Protocols for TRV055
Disclaimer: As of November 21, 2025, a specific Safety Data Sheet (SDS) with detailed handling procedures and personal protective equipment (PPE) recommendations for TRV055 is not publicly available. This compound is a G-protein-biased agonist of the angiotensin II type 1 receptor (AT1R) intended for research use only.[1][2][3][4] In the absence of specific data, it is imperative to treat this compound as a compound with unknown toxicity and handle it with the utmost caution. The following guidelines are based on best practices for handling novel research chemicals.
Researchers, scientists, and drug development professionals must conduct a thorough risk assessment before handling any new chemical.[5][6][7] This involves evaluating the potential hazards and implementing appropriate control measures to minimize risk.[5][8]
Personal Protective Equipment (PPE) Recommendations
The following table summarizes the recommended PPE for handling this compound, based on general guidelines for chemicals of unknown toxicity.
| Protection Type | Recommended PPE | Purpose | Notes |
| Eye and Face Protection | Safety Goggles with Side Shields or a Face Shield | To protect against splashes, aerosols, and flying particles.[1][3][4] | Safety glasses alone are insufficient. A face shield should be worn in addition to goggles when there is a significant splash risk.[1][2] |
| Skin and Body Protection | Laboratory Coat | To protect skin and clothing from contamination.[3][4][9] | Should be buttoned and have long sleeves. Consider a disposable coat for procedures with a higher risk of contamination. |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile) | To prevent skin contact with the chemical. | Double-gloving is recommended to provide an extra layer of protection.[1] Gloves should be inspected for tears or holes before use and changed immediately if contaminated. |
| Respiratory Protection | Use in a Ventilated Area (e.g., Fume Hood) | To prevent inhalation of airborne particles or aerosols.[9] | If handling outside of a fume hood is unavoidable, a risk assessment should be conducted to determine if a respirator is necessary. |
| Foot Protection | Closed-Toe Shoes | To protect feet from spills and falling objects.[3][4] | Shoes should be made of a non-porous material. |
Experimental Protocols: Donning and Doffing of PPE
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.
Donning Procedure:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown/Lab Coat: Put on the lab coat, ensuring it is fully buttoned.
-
Eye/Face Protection: Put on safety goggles and a face shield if necessary.
-
Gloves: Put on the first pair of gloves, pulling the cuffs over the sleeves of the lab coat. Put on the second pair of gloves.
Doffing Procedure (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.
-
Gown/Lab Coat: Unbutton the lab coat. Remove it by rolling it down from the shoulders, turning it inside out. Avoid touching the outside of the coat. Dispose of it in the designated waste container.
-
Eye/Face Protection: Remove the face shield (if used) and then the goggles from the back of the head.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan
All disposable PPE and other materials contaminated with this compound should be considered hazardous waste.
-
Gloves, lab coats, and other solid waste: Place in a designated, sealed hazardous waste container.
-
Sharps: Needles, syringes, and other sharp objects must be disposed of in a puncture-resistant sharps container.
-
Liquid Waste: Any solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container.
Follow all institutional and local regulations for the disposal of chemical waste.
Mandatory Visualizations
Caption: Risk assessment workflow for handling this compound.
Caption: Procedural workflow for donning and doffing PPE.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 3. westlab.com [westlab.com]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. sbnsoftware.com [sbnsoftware.com]
- 6. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 7. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 8. sia-toolbox.net [sia-toolbox.net]
- 9. twu.edu [twu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
